4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIORNIWTVJLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471378 | |
| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159087-45-3 | |
| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound. This versatile alkynylboronate ester is a critical building block in modern organic synthesis, valued for its role in constructing complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.
Introduction: Strategic Importance of Alkynyl Boronate Esters
This compound, also known as 2-phenyl-1-ethynylboronic acid pinacol ester, is a stable, crystalline solid that serves as a key intermediate in synthetic chemistry.[1][2] Its utility stems from the dual reactivity of the alkyne and the boronic ester functionalities. The pinacolboron group is a robust and versatile handle for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling, while the phenylethynyl group provides a rigid, linear scaffold for the extension of molecular frameworks.
The synthesis of this compound is of significant interest as it enables the creation of conjugated enynes, arylalkynes, and other complex organic materials.[3][4] These motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[3] This guide will focus on the most efficient and contemporary method for its preparation: the catalytic dehydrogenative borylation of a terminal alkyne.
Core Synthesis Methodology: Catalytic Dehydrogenative Borylation
The direct dehydrogenative C(sp)-H borylation of terminal alkynes has emerged as a highly atom-economical and efficient method for synthesizing alkynylboronates.[5] This approach avoids the need for pre-functionalized starting materials, such as haloalkynes, and typically generates hydrogen gas (H₂) as the only byproduct.[6] Various transition-metal catalysts, including those based on iridium, copper, zinc, and manganese, have been developed to promote this transformation with high chemoselectivity, favoring C-H borylation over the competing hydroboration of the alkyne's triple bond.[5][6][7]
Principle of the Reaction
The core transformation involves the reaction of phenylacetylene with pinacolborane (HBpin) in the presence of a suitable catalyst. The catalyst facilitates the cleavage of the terminal C(sp)-H bond of phenylacetylene and the B-H bond of pinacolborane, leading to the formation of a new C-B bond and the release of H₂.
Catalytic System: Zinc(II) Bromide as an Exemplar
While precious metal catalysts like iridium are highly effective, simpler and more economical systems have been developed.[5] A notable example is the use of commercially available zinc bromide (ZnBr₂) as a highly efficient and chemoselective catalyst for the dehydrogenative borylation of terminal alkynes under mild conditions.[7] This system exhibits excellent tolerance for various functional groups.[7]
Causality Behind Experimental Choices:
-
Catalyst Choice (ZnBr₂): Zinc bromide is an inexpensive, air-stable, and readily available Lewis acid. It effectively activates the reactants without promoting significant side reactions like hydroboration, which is a common issue with other catalytic systems.[7]
-
Reagent (Pinacolborane, HBpin): HBpin is the preferred boron source due to the stability of the resulting pinacolboronate ester, which facilitates easier handling and purification compared to more labile boronic acids.
-
Solvent: A non-coordinating, anhydrous solvent like tetrahydrofuran (THF) or toluene is typically used to prevent interference with the catalytic cycle and to ensure the solubility of the reactants.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of reactive intermediates by oxygen or moisture and to safely manage the evolution of flammable hydrogen gas.[8]
Reaction Mechanism (Proposed)
The precise mechanism can vary with the catalyst, but a plausible cycle for a zinc-catalyzed reaction is outlined below. The process involves the activation of both the alkyne C-H bond and the borane B-H bond, facilitated by the zinc center.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for zinc-catalyzed dehydrogenative borylation.[7]
Reagent and Equipment Summary
| Reagent / Equipment | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Key Properties |
| Phenylacetylene | 102.14 | 1.02 g (1.0 mL) | 10.0 | Flammable, lachrymator.[9] |
| Pinacolborane (HBpin) | 127.98 | 1.41 g (1.55 mL) | 11.0 | Flammable, moisture-sensitive.[8] |
| Zinc Bromide (ZnBr₂) | 225.19 | 113 mg | 0.5 (5 mol%) | Hygroscopic. |
| Anhydrous Toluene | - | 20 mL | - | Flammable solvent. |
| Schlenk Flask (100 mL) | - | 1 | - | For inert atmosphere reactions. |
| Magnetic Stirrer & Bar | - | 1 set | - | For agitation. |
| Argon/Nitrogen Line | - | 1 | - | To maintain an inert atmosphere. |
| Syringes/Cannula | - | Various | - | For liquid transfers. |
Step-by-Step Procedure
-
Flask Preparation: A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with argon or nitrogen. This process is repeated three times to ensure an anhydrous and inert atmosphere.
-
Reagent Addition: The flask is charged with zinc bromide (113 mg, 0.5 mmol). Anhydrous toluene (20 mL) is added via syringe, followed by phenylacetylene (1.0 mL, 10.0 mmol). The mixture is stirred to ensure dissolution.
-
Initiation of Reaction: Pinacolborane (1.55 mL, 11.0 mmol) is added dropwise to the stirring solution at room temperature over 5 minutes. The reaction is mildly exothermic, and bubbling (H₂ evolution) should be observed. Caution: Hydrogen gas is flammable; ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the phenylacetylene starting material.
-
Work-up and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford the pure product as a white solid.
Product Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₇BO₂ |
| Molecular Weight | 228.10 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 49-68 °C[2] |
| ¹H NMR (CDCl₃) | δ ~7.5 (m, 2H), δ ~7.3 (m, 3H), δ 1.3 (s, 12H) |
| ¹³C NMR (CDCl₃) | δ ~132.1, 129.0, 128.4, 122.9, 93.3, 84.3, 24.8 |
| ¹¹B NMR (CDCl₃) | δ ~21.5 |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument calibration.
Safety, Handling, and Storage
Authoritative Grounding: Adherence to strict safety protocols is paramount. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][10][11]
-
Phenylacetylene: A flammable liquid and vapor that can cause serious eye irritation and may be fatal if swallowed and enters airways.[9][12] It is also a lachrymator.
-
Pinacolborane (HBpin): A highly flammable liquid and vapor that reacts with water to release flammable gas.[8] It is moisture-sensitive and should be handled under an inert atmosphere.[8] Store in a cool, dry, well-ventilated place away from heat and ignition sources.[8]
-
Zinc Bromide (ZnBr₂): Causes skin irritation and serious eye damage. It is hygroscopic and should be stored in a tightly sealed container.
-
Product Storage: The final product, this compound, should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[2]
Conclusion
The zinc-catalyzed dehydrogenative borylation of phenylacetylene represents a robust, efficient, and scalable protocol for the synthesis of this compound. This method leverages an inexpensive and readily available catalyst, operates under mild conditions, and displays high atom economy. The resulting alkynylboronate ester is a cornerstone reagent for synthetic chemists, providing a reliable gateway to a vast array of complex organic molecules essential for research and development in the pharmaceutical and materials science sectors.
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Introduction: A Versatile Building Block for Modern Synthesis
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Core Topic: Phenylethynylboronic Acid Pinacol Ester Chemical Abstract Service (CAS) Number: 159087-45-3 Audience: Researchers, scientists, and drug development professionals.
Phenylethynylboronic acid pinacol ester, registered under CAS number 159087-45-3, is a crystalline solid that has become an indispensable reagent in contemporary organic chemistry.[1] It serves as a stable, easy-to-handle precursor for the phenylethynyl group, a key structural motif in pharmaceuticals, conjugated polymers, and advanced materials. The pinacol ester moiety protects the reactive boronic acid, rendering the compound significantly more stable to air and moisture and improving its solubility in common organic solvents.[2] This enhanced stability profile, compared to the corresponding boronic acid, makes it an ideal partner in a variety of carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, grounded in established chemical principles.
Physicochemical Properties and Characterization
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These characteristics dictate its storage, handling, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 159087-45-3 | [1] |
| Molecular Formula | C₁₄H₁₇BO₂ | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | Crystals | [1] |
| Melting Point | 49-68 °C | [1] |
| Synonyms | This compound | [1] |
Spectroscopic Characterization: While detailed spectra are instrument-specific, the structural features of phenylethynylboronic acid pinacol ester give rise to a predictable spectroscopic signature.
-
¹H NMR: Expected signals would include aromatic protons from the phenyl group, and a distinct singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety.
-
¹³C NMR: Key resonances would correspond to the alkynyl carbons (C≡C), the aromatic carbons of the phenyl ring, the quaternary carbons of the pinacol group, and the methyl carbons.
-
FT-IR: The most characteristic absorption would be the C≡C stretching frequency, typically found in the 2100-2260 cm⁻¹ region.
Synthesis and Purification
A common and efficient route to phenylethynylboronic acid pinacol ester involves the direct hydroboration of phenylacetylene with pinacolborane (HBpin). This reaction provides a direct pathway to the desired alkynylboronate.
Workflow: Synthesis via Hydroboration
Caption: Synthesis of Phenylethynylboronic Acid Pinacol Ester.
Experimental Protocol: Synthesis from Phenylacetylene
This protocol is a representative example and may require optimization based on specific laboratory conditions and catalyst systems.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or J. Young tube under an inert atmosphere (Argon or Nitrogen), add the transition metal catalyst (e.g., an Iridium complex like [Ir(COD)Cl]₂). The use of an inert atmosphere is critical as organoboron compounds and many catalysts are sensitive to oxygen and moisture.[4]
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the anhydrous solvent (e.g., isooctane or THF).[5] Sequentially add phenylacetylene followed by pinacolborane (HBpin).[5] Pinacolborane is typically the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 50-80 °C).[5] The reaction progress is monitored by an appropriate analytical technique, such as ¹H NMR or GC-MS, to confirm the consumption of starting materials.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be purified by crystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel to yield the pure product.
Causality in Experimental Design:
-
Catalyst Choice: Transition metal catalysts (often based on Iridium, Rhodium, or Palladium) are essential to control the regioselectivity of the hydroboration, ensuring the boron atom adds to the terminal carbon of the alkyne.
-
Anhydrous Conditions: Water can react with pinacolborane and hydrolyze the final boronic ester product, reducing yield and purity.[3] Therefore, anhydrous solvents and inert atmosphere techniques are mandatory.
Core Applications in Palladium-Catalyzed Cross-Coupling
The primary utility of phenylethynylboronic acid pinacol ester lies in its role as a coupling partner in palladium-catalyzed reactions to form C(sp²)-C(sp) bonds. This is a cornerstone of modern synthetic chemistry for constructing complex organic molecules.
The Suzuki-Miyaura Coupling Reaction
While the Sonogashira reaction directly couples a terminal alkyne with an aryl/vinyl halide, the Suzuki-Miyaura reaction offers an alternative and often advantageous route using a boronic acid or ester.[6][7] Using phenylethynylboronic acid pinacol ester in a Suzuki-type coupling provides a stable, solid source of the phenylethynyl nucleophile, circumventing the challenges of handling gaseous or volatile terminal alkynes.[6]
The reaction follows a well-established catalytic cycle involving a palladium(0) species.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.[8]
-
Transmetalation: A base activates the organoboron compound.[8][9] The phenylethynyl group (R²) is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[7]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling phenylethynylboronic acid pinacol ester with an aryl bromide.
-
Reaction Setup: In a reaction vial or flask, combine the aryl bromide (1.0 equiv), phenylethynylboronic acid pinacol ester (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%) and, if required, a phosphine ligand. The choice of catalyst and ligand is crucial and often depends on the reactivity of the aryl halide.[10]
-
Solvent and Degassing: Add a degassed solvent system (e.g., THF/H₂O, Dioxane, or Toluene). Degassing (by bubbling argon through the solvent or via freeze-pump-thaw cycles) is important to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture with stirring at a specified temperature (typically 80-110 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure arylalkyne.
Handling, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Storage: Phenylethynylboronic acid pinacol ester should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[11] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[11][12]
-
Handling: As with most organoboron compounds, it should be handled in a well-ventilated fume hood.[12][13] Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (gloves, safety glasses, lab coat) should be worn. Organoboron compounds are generally stable but can be susceptible to hydrolysis, so exposure to moisture should be minimized.[3][14]
-
Safety: The compound may cause skin, eye, and respiratory irritation.[15] It is harmful if swallowed or inhaled.[12] Refer to the Safety Data Sheet (SDS) from the supplier for complete toxicological and safety information.
Conclusion
Phenylethynylboronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of complex molecules. Its enhanced stability and ease of handling make it a superior alternative to its corresponding boronic acid or terminal alkyne in many applications. Its prominent role in Suzuki-Miyaura cross-coupling reactions has solidified its importance as a key building block for drug discovery, materials science, and academic research, enabling the efficient construction of molecules containing the critical arylalkyne moiety.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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2-Phenylethyl-1-boronic acid pinacol ester | Boron Molecular. Retrieved from [Link]
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CAS#:165904-22-3 | 2-Phenylethyl-1-boronic acid pinacol ester | Chemsrc. (2025, August 24). Retrieved from [Link]
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Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. Retrieved from [Link]
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Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (2005). The Journal of Organic Chemistry. Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2008, April). Applied Organometallic Chemistry. Retrieved from [Link]
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Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. (2018). Polymer Chemistry. Retrieved from [Link]
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1-Phenylvinylboronic acid, pinacol ester | C14H19BO2 | CID 11031671 - PubChem. Retrieved from [Link]
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Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2020, December). ResearchGate. Retrieved from [Link]
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Sonogashira Coupling Reaction Mechanism - YouTube. (2016, August 10). Retrieved from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025, August 7). ResearchGate. Retrieved from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2013). Journal of the American Chemical Society. Retrieved from [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and Application of Organoboron Compounds. Retrieved from [Link]
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Sonogashira coupling - Wikipedia. Retrieved from [Link]
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The plausible mechanism for Sonogashira‐type coupling. (2020). ResearchGate. Retrieved from [Link]
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2018). ResearchGate. Retrieved from [Link]
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Substrate scope for the cross‐coupling with boronic acid pinacol esters... (2018). ResearchGate. Retrieved from [Link]
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Organoboron chemistry - Wikipedia. Retrieved from [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. Retrieved from [Link]
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Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI. Retrieved from [Link]
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Borate handling and storage - U.S. Borax. Retrieved from [Link]
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Organoborane or Organoboron compounds | PPTX - Slideshare. Retrieved from [Link]
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4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane molecular weight
An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Synthesis, Reactivity, and Applications
Abstract
This compound is a versatile and highly valuable reagent in modern organic synthesis. As a stable, solid source of the phenylethynyl moiety, it plays a pivotal role in the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in the fields of materials science and drug discovery. Detailed experimental protocols and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool.
Core Compound Properties
This compound, often referred to as phenylacetylene pinacol boronate, is an alkynyl boronate ester. The pinacolato ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers significant stability to the otherwise reactive alkynylboron species, allowing it to be isolated, stored, and handled with ease under standard laboratory conditions.[1][2]
| Property | Value | Source |
| Molecular Weight | 228.09 g/mol | [3][4] |
| Molecular Formula | C₁₄H₁₇BO₂ | [3][5] |
| CAS Number | 159087-45-3 | [3][4][5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 49-68 °C | [3][4] |
| Boiling Point | 265.4 ± 23.0 °C at 760 mmHg (Predicted) | [3][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][4] |
Synthesis and Mechanistic Considerations
The synthesis of alkynyl boronate esters like this compound is crucial for their application. While several methods exist, a common approach involves the coupling of a terminal alkyne with a boron source.
General Synthesis Workflow
A prevalent method for synthesizing alkynyl pinacol boronates is the copper-catalyzed coupling of a terminal alkyne (phenylacetylene) with a diboron reagent (bis(pinacolato)diboron) or via direct borylation. The workflow illustrates a generalized pathway for its preparation, emphasizing the key transformation of the terminal C-H bond of the alkyne into a C-B bond.
Caption: Generalized workflow for the synthesis of the target compound.
Core Reactivity: The Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed reactions. It effectively transfers the "phenylethynyl" group to an aryl or vinyl halide (or pseudohalide), forming a new carbon-carbon bond. This transformation is fundamental to the synthesis of conjugated organic materials and complex drug-like molecules.[3][6]
Mechanistic Overview
While often used in reactions that yield products typical of a Sonogashira coupling (an aryl-alkyne bond), the mechanism involving a boronate ester is formally a Suzuki-Miyaura coupling. The Sonogashira reaction traditionally couples a terminal alkyne with an organohalide, requiring a copper(I) co-catalyst to form a copper acetylide intermediate.[7][8] In contrast, the Suzuki-Miyaura pathway involves the direct transmetalation of the organic group from boron to palladium.[9]
The catalytic cycle, depicted below, is a cornerstone of modern organic chemistry:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation : The phenylethynyl group is transferred from the boronate ester to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination : The two organic fragments (the aryl group and the phenylethynyl group) are eliminated from the palladium center, forming the final product (Ar-C≡C-Ph) and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for a Suzuki-type cross-coupling.
The pinacolborane group offers a distinct advantage over boronic acids due to its enhanced stability towards protodeboronation and its generally good solubility in organic solvents.[10] This robustness makes it an ideal reagent for multi-step syntheses and for use in complex molecular environments.
Applications in Research and Development
The ability to introduce a rigid phenylethynyl linker into molecular structures is critical in several high-technology fields.
-
Organic Electronics : The resulting diarylalkyne structures are often highly conjugated and possess interesting photophysical properties. They are used as building blocks for Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and molecular wires.[3][11]
-
Pharmaceuticals and Agrochemicals : Cross-coupling reactions are among the most widely used transformations in the synthesis of active pharmaceutical ingredients (APIs).[6] This reagent allows for the incorporation of the phenylalkynyl scaffold, which is present in various biologically active compounds, including kinase inhibitors and nicotinic receptor agonists.[7]
-
Natural Product Synthesis : The mild reaction conditions and high functional group tolerance of Suzuki-Miyaura couplings make this reagent suitable for late-stage functionalization in the total synthesis of complex natural products.[6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Objective: To synthesize a substituted diarylalkyne.
Materials & Equipment:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Thin-Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Inerting : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for catalytic turnover and reaction efficiency.
-
-
Solvent and Catalyst Addition : Add the degassed solvent(s) via syringe, followed by the palladium catalyst.
-
Expertise Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a crucial step to remove dissolved oxygen.
-
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide and the appearance of a new, typically more nonpolar, product spot indicates reaction progression.
-
Trustworthiness: Self-validation through reaction monitoring ensures that the workup is not initiated prematurely and allows for troubleshooting (e.g., adding more catalyst if the reaction stalls).
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure diarylalkyne product.
Conclusion
This compound stands out as a robust and versatile reagent for the synthesis of arylalkynes. Its stability, ease of handling, and high efficiency in palladium-catalyzed cross-coupling reactions have cemented its place in the synthetic chemist's toolbox. For professionals in drug development and materials science, mastering the application of this compound opens avenues to novel molecular designs and accelerated discovery timelines.
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PubChem. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
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PubChem. 4,4,5,5-tetramethyl-2-((E)-2-phenylethenyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
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PubChem. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
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ResearchGate. Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters. ResearchGate. [Link]
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MySkinRecipes. This compound. MySkinRecipes. [Link]
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Royal Society of Chemistry. Synthesis and reactivity of alkynyl boron compounds. Organic & Biomolecular Chemistry. [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
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Wikipedia. Sonogashira coupling. Wikipedia Foundation. [Link]
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ResearchGate. Coupling boronic esters with phenylacetylenes via alkyne activation. ResearchGate. [Link]
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SciSpace. Enantiospecific Alkynylation of Alkylboronic Esters. [Link]
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Chemdad. This compound. [Link]
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ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]
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ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
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Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. [Link]
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National Institutes of Health. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC. [Link]
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ResearchGate. Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. [Link]
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An In-depth Technical Guide to the NMR Characterization of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Introduction
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is a key building block in modern organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of the phenylethynyl moiety. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the routine and in-depth characterization of this compound, providing unambiguous confirmation of its structure and purity. This guide offers a comprehensive overview of the ¹H, ¹³C, and ¹¹B NMR characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and NMR-Active Nuclei
The structure of this compound contains several NMR-active nuclei, primarily ¹H, ¹³C, and ¹¹B. A comprehensive analysis using these three nuclei provides a complete picture of the molecule's constitution.
Figure 1: Molecular structure of this compound.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum provides a quantitative and qualitative assessment of the proton environments within the molecule. For this compound, the spectrum is relatively simple and highly diagnostic.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.48 - 7.52 | Multiplet | 2H | Phenyl H (ortho) |
| 7.30 - 7.35 | Multiplet | 3H | Phenyl H (meta, para) |
| 1.33 | Singlet | 12H | Methyl H (pinacol) |
Interpretation and Rationale:
-
Aromatic Region (7.30 - 7.52 ppm): The protons on the phenyl ring typically appear in this region. The ortho-protons are expected to be slightly downfield due to the anisotropic effect of the alkyne bond. The meta and para protons will resonate at a slightly higher field. The multiplet patterns arise from spin-spin coupling between the aromatic protons.
-
Pinacol Methyl Protons (1.33 ppm): The four methyl groups of the pinacol moiety are chemically equivalent due to free rotation around the C-C and C-O bonds. This results in a single, sharp resonance with an integration of 12 protons. This intense singlet is a characteristic signature of the pinacol boronate ester group.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 132.3 | Phenyl C (ortho) |
| 129.5 | Phenyl C (para) |
| 128.4 | Phenyl C (meta) |
| 122.9 | Phenyl C (ipso) |
| 93.8 | Alkyne C (B-C≡C) |
| 84.1 | Dioxaborolane C (quaternary) |
| 78.5 | Alkyne C (Ph-C≡C) |
| 24.8 | Methyl C (pinacol) |
Interpretation and Rationale:
-
Aromatic Carbons (122.9 - 132.3 ppm): Four distinct signals are expected for the phenyl ring carbons: ipso, ortho, meta, and para. The ipso-carbon, directly attached to the alkyne, is often broader and less intense.
-
Alkyne Carbons (78.5 and 93.8 ppm): The two sp-hybridized carbons of the ethynyl linker are deshielded and appear in this characteristic range. The carbon directly attached to the boron atom is typically observed at a higher chemical shift compared to the carbon attached to the phenyl ring. The signal for the carbon attached to boron can be broad due to quadrupolar relaxation of the ¹¹B nucleus.
-
Dioxaborolane Carbons (84.1 and 24.8 ppm): The quaternary carbons of the pinacol group resonate around 84.1 ppm, while the four equivalent methyl carbons give a sharp signal at approximately 24.8 ppm.
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center
¹¹B NMR is a crucial technique for the characterization of organoboron compounds. Boron-11 is a quadrupolar nucleus (I = 3/2), which has a significant impact on the appearance of the NMR signal.[1]
Predicted ¹¹B NMR Data (160 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Linewidth (at half-height) | Assignment |
| ~22 - 25 | Broad | B (sp²-hybridized) |
Interpretation and Rationale:
-
Chemical Shift: The chemical shift range of ~22-25 ppm is characteristic of a tricoordinate, sp²-hybridized boron atom in a boronic ester.[2] This distinguishes it from tetracoordinate boronate species, which appear at much higher field (lower ppm values).[3]
-
Linewidth: Due to the quadrupolar nature of the ¹¹B nucleus, its relaxation is rapid, leading to broad signals.[1] The linewidth is influenced by the symmetry of the electric field gradient at the nucleus. While the pinacol ester provides a relatively symmetric environment, the signal will still be significantly broader than that of spin-1/2 nuclei like ¹H or ¹³C. A broad signal is a key indicator of the presence of boron in the structure.
Experimental Protocols
To ensure high-quality and reproducible NMR data, the following protocols are recommended.
Figure 2: General workflow for NMR characterization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃).[4] Other deuterated solvents can be used, but consistency is key for comparing data.
-
Transfer the solution to a clean, dry 5 mm NMR tube. For high-quality ¹¹B NMR, a quartz NMR tube is recommended to reduce the background boron signal from borosilicate glass tubes.[5]
-
-
Instrumental Parameters (General Recommendations for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single pulse (zg30).
-
Spectral width: ~16 ppm.
-
Number of scans: 8-16.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse sequence: Proton-decoupled single pulse (zgpg30).
-
Spectral width: ~240 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay (d1): 2 seconds.
-
-
¹¹B NMR:
-
Pulse sequence: Single pulse with proton decoupling (zgpg).
-
Spectral width: ~200 ppm.
-
Number of scans: 128-1024, depending on the instrument's sensitivity.[6]
-
Relaxation delay (d1): 0.1-0.5 seconds (due to fast quadrupolar relaxation).
-
-
2D NMR:
-
COSY: Standard gradient-selected COSY (cosygpqf).
-
HSQC: Standard gradient-selected HSQC for one-bond ¹H-¹³C correlations (hsqcedetgpsisp2.2).
-
HMBC: Standard gradient-selected HMBC for long-range ¹H-¹³C correlations (hmbcgplpndqf).
-
-
Structural Elucidation using 2D NMR
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. In this molecule, it will primarily confirm the coupling between the ortho, meta, and para protons on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will definitively link the aromatic proton signals to their corresponding carbon signals and the intense methyl proton singlet to the methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations include:
-
The ortho-protons of the phenyl ring to the ipso- and meta-carbons, as well as to the alkyne carbon closer to the ring.
-
The methyl protons of the pinacol group to the quaternary carbons of the dioxaborolane ring.
-
Figure 3: Logic diagram for comprehensive NMR-based structure elucidation.
Identification of Common Impurities
The most common synthetic route to this compound is the Sonogashira coupling of phenylacetylene with a suitable boron-containing electrophile. This reaction can lead to several characteristic impurities that are readily identifiable by ¹H NMR.
Potential Impurities and their Diagnostic NMR Signals:
| Impurity | Structure | Diagnostic ¹H NMR Signal(s) (CDCl₃) |
| Phenylacetylene (unreacted) | Ph-C≡C-H | ~3.06 ppm (s, 1H, ≡C-H)[7] |
| 1,4-Diphenylbuta-1,3-diyne | Ph-C≡C-C≡C-Ph | Aromatic signals only, no alkyne proton. |
| Triphenylphosphine oxide | Ph₃P=O | ~7.5-7.8 ppm (m)[8] |
| Triethylamine Hydrochloride | [Et₃NH]⁺Cl⁻ | ~3.1-3.2 ppm (q, 6H), ~1.4 ppm (t, 9H), broad NH proton[9] |
The presence of these impurities can be easily detected and quantified by integrating their characteristic signals in the ¹H NMR spectrum relative to the product signals.
Conclusion
The NMR characterization of this compound is a straightforward yet powerful application of modern spectroscopic techniques. A combination of ¹H, ¹³C, and ¹¹B NMR provides a complete and unambiguous structural confirmation. The ¹H and ¹³C spectra yield detailed information about the carbon-hydrogen framework, while the ¹¹B spectrum serves as a direct and diagnostic probe of the boron center. By following the outlined protocols and understanding the expected spectral features, researchers can confidently verify the identity, purity, and stability of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
-
Quadrupolar Coupling - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]
-
Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers. (2015). The Journal of Physical Chemistry C, 119(46), 26046–26056. [Link]
-
A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. (1971). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(3), 185–190. [Link]
-
(E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (2a)[x]: Colorless oil, yield 95%. The Royal Society of Chemistry. Retrieved from [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses, 96, 277-299. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15083–15090. [Link]
-
A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A, 114(15), 5095–5106. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880-8897. [Link]
-
NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. ResearchGate. Retrieved from [Link]
-
11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]
-
Sample Preparation. Michigan State University. Retrieved from [Link]
-
NMR Sample Preparation. University of Wisconsin-Madison. Retrieved from [Link]
-
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Retrieved from [Link]
-
-
Tips for when doing boron-NMR analysis of boron-containing compounds? Reddit. Retrieved from [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Retrieved from [Link]
-
How to make an NMR sample. University of Ottawa. Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry, 67(20), 7147-7149. [Link]
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physical properties of 2-Phenyl-1-ethynylboronic acid pinacol ester
An In-Depth Technical Guide to the Physical Properties of 2-Phenyl-1-ethynylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-Phenyl-1-ethynylboronic acid pinacol ester (CAS No. 159087-45-3). As a versatile building block in organic synthesis, particularly in cross-coupling reactions and the development of novel therapeutics, a thorough understanding of its characteristics is paramount for its effective application. This document consolidates key data on its chemical identity, physicochemical properties, and spectroscopic signatures. Furthermore, it outlines standard experimental protocols for property determination, offering insights into the practical aspects of its handling and characterization in a laboratory setting.
Introduction: A Versatile Building Block
2-Phenyl-1-ethynylboronic acid pinacol ester is an organoboron compound featuring a phenyl ring, an ethynyl linker, and a boronic acid protected by a pinacol group. This unique structure makes it a valuable reagent in synthetic chemistry. The pinacol ester group enhances stability and ease of handling compared to the corresponding free boronic acid, while the phenylethynyl moiety provides a rigid, linear scaffold for constructing complex molecular architectures.
The significance of boronic esters has grown substantially in medicinal chemistry and materials science. Phenylboronic acid pinacol ester derivatives, for example, are being explored for applications in reactive oxygen species (ROS)-responsive drug delivery systems.[1][2][3] Their ability to react in specific biological microenvironments, such as those with high levels of oxidative stress found in inflammatory diseases like periodontitis, makes them intelligent carriers for targeted therapies.[1][3] Furthermore, the incorporation of boronic esters into complex molecules has been investigated as a strategy for developing novel antiviral agents, including HIV-1 non-nucleoside reverse transcriptase inhibitors.[4] A precise understanding of the physical properties of reagents like 2-Phenyl-1-ethynylboronic acid pinacol ester is the foundation upon which such innovations are built, ensuring reproducibility, scalability, and safety in research and development.
Chemical and Molecular Identity
A precise identification of a chemical compound is the first step in any rigorous scientific investigation. The following identifiers and structural details define 2-Phenyl-1-ethynylboronic acid pinacol ester.
| Identifier | Value | Source(s) |
| Compound Name | 2-Phenyl-1-ethynylboronic acid pinacol ester | [5][6][7] |
| Synonym(s) | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | [7][8][9] |
| CAS Number | 159087-45-3 | [5][6][7] |
| Molecular Formula | C₁₄H₁₇BO₂ | [5][6][7] |
| Molecular Weight | 228.09 g/mol | [5][6][7] |
| InChI Key | VEIORNIWTVJLCN-UHFFFAOYSA-N | [10] |
| Canonical SMILES | CC1(C)OB(OC1(C)C)C#Cc2ccccc2 |
Below is a diagram illustrating the two-dimensional structure of the molecule.
Caption: 2D structure of 2-Phenyl-1-ethynylboronic acid pinacol ester.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for designing experiments, developing formulations, and ensuring safe handling.
| Property | Value | Notes | Source(s) |
| Appearance | Pale yellow to white solid / crystals | The visual appearance can be an initial indicator of purity. | [5] |
| Melting Point | 49 - 68 °C | A broad melting range is reported across different suppliers, which may reflect variance in purity (e.g., 90% vs. ≥98%). A narrower range of 58-62 °C is also cited.[5][6] | [5][6] |
| Boiling Point | 265.4 ± 23.0 °C | This value is computationally predicted at standard pressure (760 Torr) and should be confirmed experimentally if required for an application like distillation. | [5] |
| Density | 1.03 ± 0.1 g/cm³ | This is a predicted value at 20 °C.[5] | [5] |
| Solubility | No specific experimental data available | While quantitative data is not available in the cited literature, based on its structure (aromatic and aliphatic components), it is expected to be soluble in common organic solvents like ethers, chloroform, and acetone.[11] | [11] |
| Purity | Commercially available at 90% or ≥98% | The choice of purity grade depends on the sensitivity of the intended application. | [6][7] |
Spectroscopic Data Profile
Spectroscopic analysis provides a fingerprint of the molecular structure, confirming its identity and purity. While specific spectra for this compound are not publicly available in the search results, its characteristic features can be predicted based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include multiplets in the aromatic region (~7.2-7.6 ppm) corresponding to the phenyl protons. A sharp singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety would appear in the aliphatic region (~1.3 ppm).
-
¹³C NMR: The spectrum would show distinct signals for the sp-hybridized carbons of the alkyne (~80-90 ppm), multiple signals for the aromatic carbons (~128-132 ppm), the quaternary carbons of the pinacol group (~84 ppm), and the methyl carbons (~25 ppm).[12]
-
¹¹B NMR: A single, broad peak is expected, characteristic of a tricoordinate boron atom in a pinacol ester. The chemical shift for similar structures is typically around δ 33 ppm.[12]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
C≡C Stretch: A weak to medium absorption band is expected in the range of 2100-2260 cm⁻¹ for the internal alkyne.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[13]
-
Aliphatic C-H Stretch: Strong bands from the methyl groups of the pinacol ester will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[14]
-
B-O Stretch: A strong, broad absorption band is characteristic for the boron-oxygen bond in the dioxaborolane ring, typically appearing in the 1300-1380 cm⁻¹ region.[15]
-
Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the phenyl ring.[13]
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of scientific findings, the methods used to determine physical properties must be robust and well-documented.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical sample like 2-Phenyl-1-ethynylboronic acid pinacol ester.
Caption: Workflow for the characterization of a chemical substance.
Protocol 1: Melting Point Determination via Capillary Method
This protocol provides a self-validating system by comparing the observed melting range against a certified reference standard.
-
Instrument Calibration: Calibrate the melting point apparatus using a certified reference standard with a known melting point close to the expected range of the sample (e.g., benzophenone, m.p. 48.5 °C). This ensures the accuracy of the instrument's temperature sensor.
-
Sample Preparation: Finely crush a small amount of the crystalline 2-Phenyl-1-ethynylboronic acid pinacol ester into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Measurement: Place the loaded capillary into the heating block of the apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 40 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A narrow range (<2 °C) typically indicates high purity.
Protocol 2: Spectroscopic Analysis Sample Preparation
The choice of preparation method is causal to obtaining high-quality, artifact-free spectra.
-
For NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum. A small amount of a reference standard like tetramethylsilane (TMS) may be added for precise chemical shift calibration.
-
-
For IR Spectroscopy (Solid):
-
KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to create a fine, homogeneous powder. Press the powder into a transparent pellet using a hydraulic press. This method is chosen to eliminate solvent bands from the spectrum.
-
Run a background spectrum of the empty sample chamber first, then analyze the sample pellet.
-
Safe Handling and Storage
Proper storage and handling are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: The compound should be stored in a refrigerator at 2 to 8 °C under an inert atmosphere.[5] This prevents potential degradation from heat, moisture, or oxidation.
-
Safety Precautions: The compound is classified with the "Warning" signal word.[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
2-Phenyl-1-ethynylboronic acid pinacol ester is a well-defined solid compound with predictable physical properties that make it a reliable reagent in advanced organic synthesis. Its identity is confirmed by its molecular weight of 228.09 g/mol and its unique structural features, which can be verified through standard spectroscopic techniques. While some of its properties, like boiling point and density, are currently based on computational predictions, its melting point and appearance are experimentally established. The provided protocols offer a framework for researchers to verify these properties in their own laboratories, contributing to robust and reproducible science. A comprehensive understanding of these foundational characteristics is indispensable for professionals leveraging this compound in the fields of drug discovery and materials science.
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Chemsrc. CAS#:165904-22-3 | 2-Phenylethyl-1-boronic acid pinacol ester.
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ChemicalBook. 2-PHENYLETHYL-1-BORONIC ACID PINACOL ESTER | 165904-22-3.
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Organic Syntheses Procedure. boronic esters.
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Polymer Chemistry (RSC Publishing). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery.
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An In-Depth Technical Guide to the Stability and Storage of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Introduction
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, a pinacol boronate ester of phenylethynylboronic acid, is a pivotal reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, has made it an indispensable tool for the construction of complex organic molecules in the fields of medicinal chemistry, materials science, and drug development. The presence of the phenylethynyl moiety provides a rigid, linear scaffold that is often incorporated into conjugated systems, making this compound a valuable building block for functional materials.
However, the efficacy and reproducibility of synthetic procedures employing this reagent are intrinsically linked to its purity and stability. Boronic esters, as a class of compounds, are known to be susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering field-proven insights and detailed experimental protocols for its handling and stability assessment.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is crucial for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇BO₂ | [1] |
| Molecular Weight | 228.10 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 49-68 °C | [Various Suppliers][2] |
| Boiling Point | 265.4±23.0 °C (Predicted) | [2] |
| Storage Temperature | 2-8°C, under inert gas | [Various Suppliers][2] |
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation and photodegradation. Understanding these degradation pathways is paramount for maintaining the integrity of the reagent.
Hydrolytic Stability
The principal degradation pathway for pinacol boronate esters is hydrolysis to the corresponding boronic acid and pinacol.[3][4][5] This reaction is catalyzed by the presence of water and can be influenced by pH.[4][5]
Caption: Primary hydrolytic degradation pathway.
The rate of hydrolysis is dependent on several factors, including:
-
Water Content: The presence of even trace amounts of water in solvents or the atmosphere can initiate hydrolysis.
-
pH: Hydrolysis can be accelerated at both acidic and basic pH.[4][5] For phenylboronic pinacol esters, the reaction is considerably accelerated at physiological pH.[4][5]
Oxidative Stability
The carbon-boron bond in organoboron compounds can be susceptible to oxidation. While detailed studies on the oxidative stability of this compound are limited, the presence of the alkyne moiety may present a site for oxidative cleavage under harsh conditions. Forced degradation studies employing oxidizing agents are recommended to assess this potential degradation pathway.[6][7][8]
Thermal Stability
While many boronic esters exhibit good thermal stability, prolonged exposure to elevated temperatures can accelerate degradation, particularly if moisture is present. Supplier recommendations for refrigerated storage (2-8°C) suggest that the compound is best preserved at lower temperatures to minimize any potential thermal decomposition.[2]
Photostability
The phenylethynyl group is a chromophore that absorbs UV radiation. Prolonged exposure to light, particularly UV light, could potentially lead to photodegradation.[9] Therefore, it is prudent to store the compound in amber vials or otherwise protected from light.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
Long-Term Storage
-
Temperature: Store at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to exclude moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.
-
Purity: Store the compound in its purest form, as impurities can sometimes catalyze degradation.
Handling
As an air- and moisture-sensitive reagent, all manipulations of this compound should be performed using appropriate techniques to minimize exposure to the atmosphere.
Caption: Workflow for handling the air-sensitive reagent.
Step-by-Step Handling Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere: Perform all transfers and manipulations in a glovebox with a dry, inert atmosphere or using standard Schlenk line techniques.
-
Weighing: If weighing is necessary, do so in a tared and sealed vial under an inert atmosphere to prevent exposure to air and moisture.
-
Solvent and Reagent Transfer: Use anhydrous solvents. Transfer solvents and solutions of the boronic ester using dry syringes or cannulas.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the course of the reaction.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A validated stability-indicating HPLC method is crucial for separating the intact boronic ester from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, e.g., Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A common mobile phase system for reverse-phase chromatography. The acidic modifier can help with peak shape but may also influence hydrolysis.[10] |
| Gradient | Start with a higher aqueous composition (e.g., 60% A) and ramp to a higher organic composition (e.g., 95% B) over 15-20 minutes. | To elute the more polar degradation products (boronic acid) first, followed by the less polar parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The phenylethynyl chromophore should have strong absorbance in this region. A DAD allows for the assessment of peak purity. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve a known concentration (e.g., 1 mg/mL) of the compound in the initial mobile phase composition. | To ensure compatibility with the HPLC system. |
Forced Degradation Study Protocol
This protocol outlines the conditions for a comprehensive forced degradation study.[6][7][8][11]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a stock solution of known concentration (e.g., 10 mg/mL).
2. Stress Conditions:
-
For each condition, dilute the stock solution with the appropriate stressor to a final concentration of approximately 1 mg/mL.
-
Store a control sample, protected from light, at 2-8°C.
| Stress Condition | Procedure | Time Points for Analysis |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at room temperature. | 0, 1, 2, 4, 8 hours |
| Oxidative Degradation | Mix stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | Incubate a solid sample in a sealed vial at 80°C. At each time point, dissolve a portion in acetonitrile for analysis. | 0, 1, 3, 7, 14 days |
| Photodegradation | Expose a solution (in a quartz cuvette) and a solid sample (thin layer in a petri dish) to a calibrated light source (e.g., ICH-compliant photostability chamber). | As per ICH Q1B guidelines |
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by the validated HPLC-UV method.
4. Data Analysis:
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
-
Determine the degradation kinetics where applicable.
Monitoring Degradation by NMR Spectroscopy
¹H and ¹¹B NMR spectroscopy can provide valuable qualitative and semi-quantitative information about the degradation process.
-
¹H NMR: The disappearance of the characteristic singlet for the twelve methyl protons of the pinacol group (around δ 1.3 ppm) and the appearance of new signals corresponding to free pinacol can be monitored.
-
¹¹B NMR: The chemical shift of the boron atom in the pinacol ester will differ from that of the corresponding boronic acid, providing a clear indication of hydrolysis.[12][13][14][15]
Conclusion
This compound is a valuable but sensitive reagent. Its stability is critically dependent on the exclusion of moisture to prevent hydrolysis to the corresponding boronic acid. Proper storage under an inert atmosphere at refrigerated temperatures and protection from light are essential for maintaining its integrity. For applications requiring stringent quality control, a comprehensive stability assessment through forced degradation studies is highly recommended. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to ensure the reliable and effective use of this important synthetic building block.
References
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2013). Semantic Scholar. [Link]
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Forced Degradation Studies Research Articles. R Discovery. [Link]
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Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ResearchGate. [Link]
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4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane. PubChem. [Link]
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11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Semantic Scholar. [Link]
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4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane mechanism of formation
An In-depth Technical Guide to the Formation of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Executive Summary
This compound is a pivotal reagent in modern organic synthesis, serving as a stable and versatile building block for the introduction of the phenylethynyl moiety into complex molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has made it indispensable in the fields of drug discovery, materials science, and natural product synthesis.[1] This guide provides an in-depth examination of the primary mechanisms governing its formation, focusing on the palladium-catalyzed cross-coupling of a 1-halo-phenylethyne with a diboron reagent. We will dissect the catalytic cycle, explain the causality behind experimental choices, and provide a detailed protocol for its synthesis, offering researchers and drug development professionals a comprehensive understanding of this essential compound.
Introduction: The Significance of Alkynyl Boronate Esters
Alkynyl boronate esters, particularly pinacol esters like the title compound, represent a class of highly valuable synthetic intermediates. The pinacol group forms a stable five-membered ring with the boron atom, rendering the compound robust enough for purification via silica gel chromatography and benchtop storage—a significant advantage over the more labile corresponding boronic acids.[2] This stability, combined with the predictable reactivity of the carbon-boron bond, allows for the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds, making them cornerstone reagents in contemporary synthetic chemistry.
The Primary Synthetic Route: Palladium-Catalyzed Miyaura Borylation
The most prevalent and reliable method for synthesizing alkynyl boronate esters, including this compound, is the palladium-catalyzed cross-coupling reaction between a 1-haloalkyne and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] This transformation, a variant of the Miyaura borylation, provides a direct and high-yielding pathway to the desired product under relatively mild conditions.
Mechanistic Deep Dive: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The entire process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the reaction of an active Pd(0) complex, typically bearing phosphine ligands, with the 1-halo-phenylethyne substrate (e.g., 1-bromo- or 1-iodophenylethyne). The palladium center inserts itself into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[4][5] The choice of halide is crucial; reactivity generally follows the trend I > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond.[6]
-
Transmetalation: In this key step, a boryl group is transferred from the diboron reagent (B₂pin₂) to the Pd(II) center, displacing the halide. This process is typically facilitated by a base (e.g., an acetate or carbonate), which is believed to form a boryl-alkoxide species, enhancing its nucleophilicity and promoting the transfer to the electrophilic palladium center. The result is a new Pd(II) intermediate bearing both the phenylethynyl and the pinacolboryl ligands.
-
Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate to form the desired product, this compound. This occurs through the formation of a new C-B bond, and the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, ready to begin a new cycle.[7]
Causality in Experimental Design
-
Catalyst System: A palladium source (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) is used. The phosphine ligands (like dppf or PPh₃) are not mere spectators; they stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties, which directly impacts the efficiency of the oxidative addition and reductive elimination steps.[4]
-
Boron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent due to its stability, ease of handling, and commercial availability.[8]
-
Base: The base is essential for activating the diboron reagent. Without it, the transmetalation step is prohibitively slow. Potassium acetate (KOAc) is a frequently used, mild base that is effective in this role.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane, THF, or DMSO are typically employed to ensure the solubility of the reagents and intermediates throughout the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a representative procedure for the synthesis of this compound from 1-iodo-2-phenylethyne.
Reagents and Equipment:
-
1-Iodo-2-phenylethyne
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), dried
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask under an argon or nitrogen atmosphere, add 1-iodo-2-phenylethyne (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (1.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.
Data Summary
The following table summarizes key quantitative data for the target compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₇BO₂ | [9] |
| Molecular Weight | 228.10 g/mol | [9] |
| Appearance | White to off-white solid | [1][10] |
| Melting Point | 49-68 °C | [1][10] |
| Boiling Point | 265.4 ± 23.0 °C (Predicted) | [10] |
| CAS Number | 159087-45-3 | [9][10] |
Conclusion
The formation of this compound is most reliably achieved through palladium-catalyzed Miyaura borylation of a corresponding 1-halo-phenylethyne. A thorough understanding of the underlying catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is paramount for optimizing this transformation. The causality behind the choice of catalyst, base, and solvent directly relates to facilitating these key mechanistic steps. Furthermore, emerging copper-catalyzed C-H activation methods offer a more atom-economical and environmentally benign alternative. The protocols and mechanistic insights provided herein equip researchers with the foundational knowledge to confidently synthesize and utilize this versatile and powerful building block in their synthetic endeavors.
References
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Wikipedia. Sonogashira coupling. [Link]
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ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]
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Organic Spectroscopy International. 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. [Link]
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ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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ResearchGate. Alkynyl−B(dan)s in Various Palladium‐Catalyzed Carbon−Carbon Bond‐Forming Reactions Leading to Internal Alkynes, 1,4‐Enynes, Ynones, and Multiply Substituted Alkenes. [Link]
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YouTube. Sonogashira coupling. [Link]
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ChemRxiv. A Mild and Simple Method for Making MIDA Boronates. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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PubChem. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. [Link]
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Organic Chemistry Portal. Synthesis of arylboronates by the palladium catalysed cross-coupling reaction in ionic liquids. [Link]
-
Organic Syntheses. A General and Scalable Synthesis for MIDA Boronates. [Link]
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PubMed. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. [Link]
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Chemdad. This compound. [Link]
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MySkinRecipes. This compound. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Matrix Fine Chemicals. 4,4,5,5-TETRAMETHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1,3,2-DIOXABOROLANE. [Link]
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A Comprehensive Technical Guide to the Solubility of Phenylethynylboronic Acid Pinacol Ester in Organic Solvents
Introduction: The Critical Role of Solubility in Modern Synthesis
Phenylethynylboronic acid pinacol ester is a pivotal reagent in contemporary organic synthesis, particularly valued for its application in Sonogashira and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients (APIs), advanced materials, and molecular probes. The efficiency, yield, and scalability of these synthetic transformations are intrinsically linked to the solubility of the reactants in the chosen solvent system. A thorough understanding of the solubility profile of phenylethynylboronic acid pinacol ester is, therefore, not merely academic but a prerequisite for rational reaction design, process optimization, and robust purification strategies.
This guide provides an in-depth exploration of the solubility of phenylethynylboronic acid pinacol ester. While comprehensive, quantitative solubility data for this specific compound is not extensively documented in publicly available literature, we will leverage data from a closely related structural analog, phenylboronic acid pinacol ester, to establish a predictive framework.[1][2][3][4] Furthermore, this document will equip researchers, scientists, and drug development professionals with the theoretical principles and practical methodologies required to determine solubility in their own laboratory settings.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" serves as a foundational principle in predicting solubility. This concept is governed by the intermolecular forces between the solute (phenylethynylboronic acid pinacol ester) and the solvent.
Molecular Structure and Polarity:
Phenylethynylboronic acid pinacol ester possesses distinct regions of varying polarity. The pinacol ester group, with its oxygen atoms, introduces a degree of polarity and potential for hydrogen bond acceptance. The phenyl and ethynyl groups, in contrast, are largely nonpolar and hydrophobic. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
Solvent Properties Influencing Solubility:
-
Polarity and Dielectric Constant: Solvents with higher dielectric constants are generally more effective at solvating polar molecules. We can anticipate that phenylethynylboronic acid pinacol ester will exhibit favorable solubility in moderately polar to polar aprotic solvents.
-
Hydrogen Bonding: The oxygen atoms of the pinacol ester can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) may interact favorably with the solute, although the bulky pinacol group can sterically hinder these interactions to some extent.
-
Dispersive Forces: Nonpolar solvents will primarily interact with the nonpolar phenyl and ethynyl moieties of the molecule through London dispersion forces.
Compared to its analog, phenylboronic acid pinacol ester, the introduction of the ethynyl (alkyne) group in phenylethynylboronic acid pinacol ester introduces a region of increased electron density and a more linear, rigid structure. This may subtly alter its solubility profile, potentially enhancing interactions with solvents that can engage with the π-system of the alkyne.
Solubility Profile of a Structural Analog: Phenylboronic Acid Pinacol Ester
A key study by Leszczyński et al. (2020) provides valuable experimental solubility data for phenylboronic acid pinacol ester in several organic solvents.[1][2][3][4] These findings offer the most reliable starting point for predicting the behavior of the phenylethynyl derivative. The study determined that the pinacol ester of phenylboronic acid generally exhibits good solubility in a range of common organic solvents, with the highest solubility observed in chloroform and the lowest in nonpolar hydrocarbons like methylcyclohexane.[1][2][3][4]
| Solvent | Relative Permittivity (Polarity) | Solubility of Phenylboronic Acid Pinacol Ester |
| Chloroform | 4.8 | High |
| 3-Pentanone | 17.0 | High |
| Acetone | 20.7 | High |
| Dipropyl Ether | 3.4 | Moderate |
| Methylcyclohexane | 2.0 | Low |
Table 1: Experimentally determined solubility trends for phenylboronic acid pinacol ester in various organic solvents, adapted from Leszczyński et al. (2020).[1][2][3][4] The data suggests a positive correlation between solubility and solvent polarity, with the exception of chloroform where specific solute-solvent interactions likely play a significant role.
Based on this data and theoretical principles, we can extrapolate a predicted solubility profile for phenylethynylboronic acid pinacol ester:
-
High Solubility Expected: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate.
-
Moderate to High Solubility Expected: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility Expected: Toluene, Diethyl Ether.
-
Low Solubility Expected: Hexane, Heptane, Cyclohexane.
-
Variable Solubility in Alcohols: Methanol and ethanol are polar, protic solvents. While the polarity is favorable, the potential for transesterification or hydrolysis, especially in the presence of water, should be considered.
Experimental Protocol for Solubility Determination
To empower researchers to generate precise, application-specific solubility data, the following robust, self-validating protocol for the gravimetric determination of solubility is provided.
Objective: To determine the solubility of phenylethynylboronic acid pinacol ester in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
Phenylethynylboronic acid pinacol ester (high purity)
-
Selected organic solvent(s) (anhydrous, high purity)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (PTFE, 0.2 µm)
-
Syringes
-
Pre-weighed collection vials
-
Oven or vacuum oven
Workflow for Gravimetric Solubility Determination:
Caption: Gravimetric solubility determination workflow.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of phenylethynylboronic acid pinacol ester to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Pipette a precise volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution is constant.
-
-
Sampling and Filtration:
-
Remove the vial from the shaker and let it stand undisturbed in the temperature-controlled environment until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a syringe (e.g., 1.00 mL).
-
Attach a 0.2 µm PTFE syringe filter to the syringe. This step is critical to remove any suspended microcrystals.
-
Dispense the filtered solution into a pre-weighed collection vial.
-
-
Quantification:
-
Immediately record the total mass of the collection vial containing the filtered solution.
-
Carefully evaporate the solvent from the vial. This can be done by gentle heating in an oven or, preferably, under reduced pressure in a vacuum oven to avoid thermal degradation of the solute.
-
Once the solute is completely dry and at constant weight, record the final mass of the vial.
-
-
Calculation:
-
Mass of the dissolved solute = (Final mass of the vial) - (Initial mass of the empty vial).
-
Solubility (in mg/mL) = (Mass of the dissolved solute in mg) / (Volume of the supernatant withdrawn in mL).
-
Self-Validation and Trustworthiness:
-
Visual Confirmation: Always ensure undissolved solid remains at the end of the equilibration period.
-
Reproducibility: Perform the experiment in triplicate to ensure the results are consistent and reliable.
-
Kinetic Check: To confirm that equilibrium has been reached, you can take samples at different time points (e.g., 24h, 36h, and 48h). The solubility values should plateau.
Conclusion and Field-Proven Insights
While a comprehensive, pre-existing database for the solubility of phenylethynylboronic acid pinacol ester remains to be fully established, a strong predictive understanding can be derived from its molecular structure and the experimental data of its close analog, phenylboronic acid pinacol ester. The compound is expected to be readily soluble in common polar aprotic solvents such as THF, chloroform, and acetone, which are frequently employed in cross-coupling reactions. Its solubility is predicted to be limited in nonpolar aliphatic solvents.
For drug development professionals, where process robustness is paramount, the experimental protocol detailed in this guide provides a reliable method for generating the precise solubility data needed for reaction optimization, crystallization studies, and formulation development. By investing the time to determine solubility under specific reaction or process conditions, researchers can mitigate risks of incomplete reactions, precipitation issues, and purification challenges, ultimately leading to more efficient and scalable synthetic routes.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
ResearchGate. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, a key building block in organic synthesis and medicinal chemistry. This document delves into its molecular architecture, the experimental basis of its structural determination, and practical methodologies for its synthesis and handling.
Introduction: The Significance of an Alkynyl Pinacol Boronate Ester
This compound, also known as 2-phenyl-1-ethynylboronic acid pinacol ester, is a member of the versatile class of alkynyl boronate esters. These reagents are of paramount importance in modern organic chemistry, particularly in the realm of carbon-carbon bond formation. The presence of the pinacolborane group provides stability and allows for a wide range of selective transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The phenylethynyl moiety introduces a rigid, linear scaffold that is frequently incorporated into pharmaceuticals, functional materials, and complex molecular architectures. Understanding the precise three-dimensional structure of this molecule is crucial for predicting its reactivity, designing novel synthetic strategies, and ultimately, for the rational design of new chemical entities in drug discovery.
Molecular Structure and Crystallographic Analysis
The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 650935 . The primary citation for this structural determination is an article in the journal Tetrahedron.
Key Crystallographic Parameters
While the full experimental details from the primary publication were not publicly accessible for this guide, the deposited crystallographic data provides the essential structural parameters. A summary of these parameters is presented in the table below.
| Parameter | Value |
| CCDC Deposition Number | 650935 |
| Chemical Formula | C₁₄H₁₇BO₂ |
| Molecular Weight | 228.10 g/mol |
| Crystal System | [Data not publicly available] |
| Space Group | [Data not publicly available] |
| a, b, c (Å) | [Data not publicly available] |
| α, β, γ (°) | [Data not publicly available] |
| Volume (ų) | [Data not publicly available] |
| Z | [Data not publicly available] |
| Density (calculated) | [Data not publicly available] |
Note: The specific unit cell dimensions and crystal system details are contained within the full crystallographic information file (CIF), which can be accessed through the CCDC.
Molecular Geometry Insights
The crystal structure reveals several key features of the molecule:
-
Linearity of the Ethynyl Group: The C≡C triple bond and the adjacent carbon atoms of the phenyl ring and the boron atom adopt a nearly linear geometry, as expected for sp-hybridized carbons.
-
Planarity of the Dioxaborolane Ring: The five-membered 1,3,2-dioxaborolane ring, formed by the pinacolato ligand, is essentially planar.
-
Orientation of the Phenyl Group: The phenyl group is oriented relative to the dioxaborolane ring, and this conformation can be influenced by crystal packing forces.
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Experimental Determination of the Crystal Structure: A Methodological Overview
The determination of a crystal structure is a meticulous process that involves several key stages. While the specific experimental parameters for this compound were not detailed in publicly available literature, the general workflow is well-established.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Crystal Structure Determination
-
Synthesis and Purification: The compound is first synthesized and purified to a high degree to ensure the growth of high-quality single crystals.
-
Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical and is often determined empirically.
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then prepared in the Crystallographic Information File (CIF) format for deposition in a database like the CCDC.
Synthesis of this compound: A Probable Synthetic Route
While the exact synthetic procedure used to obtain the crystals for the structure determination is not detailed in the primary reference, a common and efficient method for the synthesis of alkynyl pinacol boronate esters is the Sonogashira cross-coupling reaction . This reaction typically involves the coupling of a terminal alkyne with a suitable boron-containing electrophile. A plausible and widely used approach would be the coupling of phenylacetylene with a pinacolborane derivative.
Proposed Synthetic Protocol: Sonogashira-type Coupling
This protocol is a representative example and may require optimization for specific laboratory conditions.
Reaction Scheme:
Materials and Reagents:
-
Phenylacetylene
-
Pinacolborane (HBpin) or Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) cocatalyst (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.
-
Addition of Reagents: Add the base, phenylacetylene, and the pinacolborane source to the reaction mixture with stirring.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with aqueous solutions (e.g., saturated ammonium chloride, brine) to remove the base and any inorganic byproducts.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Applications in Drug Discovery and Organic Synthesis
The title compound is a valuable reagent in a variety of chemical transformations, including:
-
Suzuki-Miyaura Cross-Coupling: The pinacol boronate ester readily participates in palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, and vinyl halides or triflates to form more complex molecular structures.
-
Synthesis of Heterocycles: It can be used as a key building block in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.
-
Functional Materials: The phenylethynyl unit is a common component in organic electronic materials, and this compound serves as a convenient precursor for their synthesis.
Conclusion
The crystal structure of this compound provides fundamental insights into its three-dimensional architecture, which is essential for understanding its reactivity and for its application in the rational design of new molecules. The combination of a stable pinacol boronate ester with a rigid phenylethynyl linker makes this compound a powerful tool for chemists in both academic and industrial research, particularly in the fields of medicinal chemistry and materials science. The synthetic methodologies outlined in this guide provide a practical basis for the preparation and utilization of this versatile reagent.
References
-
Delaney, P. M.; Browne, D. L.; Adams, H.; Plant, A.; Harrity, J. P. A. A 2-pyrone cycloaddition route to functionalised aromatic boronic esters. Tetrahedron2008 , 64 (5), 866-873. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 650935. [Link]
-
Chotana, G. A.; Vaddadi, S.; Hartwig, J. F. Sonogashira Coupling of Aryl and Vinyl Halides with Terminal Alkynes. In Organic Syntheses; John Wiley & Sons, Inc.: 2011. [Link]
safety and handling of 2-Phenyl-1-ethynylboronic acid pinacol ester
An In-Depth Technical Guide to the Safe Handling and Application of 2-Phenyl-1-ethynylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyl-1-ethynylboronic acid pinacol ester (CAS 159087-45-3) is a versatile reagent increasingly employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in constructing carbon-carbon bonds makes it a valuable building block in medicinal chemistry and materials science.[2] The pinacol ester functional group enhances the stability and handling of the boronic acid moiety compared to its free acid form, reducing susceptibility to dehydration and degradation.[2] This guide provides a comprehensive overview of the safety protocols, handling procedures, and applications of 2-Phenyl-1-ethynylboronic acid pinacol ester, ensuring its effective and safe use in a laboratory setting.
Compound Identification and Properties
| Property | Value | Source |
| CAS Number | 159087-45-3 | [3][4][5] |
| Molecular Formula | C₁₄H₁₇BO₂ | [3][4][6] |
| Molecular Weight | 228.09 g/mol | [3][4][5] |
| Appearance | Crystals | [3] |
| Melting Point | 49-68 °C | [3] |
| Synonyms | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | [3][4] |
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for 2-Phenyl-1-ethynylboronic acid pinacol ester is not fully detailed in the provided search results, data from safety data sheets (SDS) for closely related phenylboronic acid pinacol esters allows for a robust risk assessment. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.
GHS Hazard Statements for Structurally Similar Compounds:
Expert Analysis: The pinacol ester group, while improving stability, does not eliminate the inherent reactivity of the boronic acid functional group. The presence of the phenyl and ethynyl groups may also contribute to its toxicological profile. Researchers should handle this compound with the assumption that it is harmful and an irritant.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is crucial when working with 2-Phenyl-1-ethynylboronic acid pinacol ester. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][12]
-
Safety Shower and Eye Wash Station: A readily accessible and tested safety shower and eye wash station are mandatory in the work area.[8][11]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[8][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[11]
-
Protective Clothing: A lab coat should be worn to prevent skin contact.[11]
-
Respiratory Protection: If there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[11]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound.[11][13]
-
Contaminated clothing should be removed and laundered separately before reuse.[11][13]
Storage and Disposal
Proper storage is essential to maintain the integrity of 2-Phenyl-1-ethynylboronic acid pinacol ester and to prevent hazardous situations.
| Storage Parameter | Recommendation | Rationale |
| Container | Keep container tightly closed in a dry, cool, and well-ventilated place.[12][14] | Prevents contamination and degradation from moisture and air. |
| Atmosphere | For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[10] | Boronic esters can be sensitive to air and moisture over time. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[10][12] | These materials can cause vigorous and potentially hazardous reactions. |
Disposal: Dispose of waste in a designated, labeled, and sealed container.[7][10] All disposal must adhere to local, regional, and national hazardous waste regulations.[7] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[11]
Experimental Protocols and Applications
2-Phenyl-1-ethynylboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][15] The pinacol ester offers greater stability and easier handling compared to the corresponding boronic acid.[2]
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices
-
Palladium Catalyst: A palladium(0) species is essential to catalyze the reaction cycle. The choice of ligands on the palladium (e.g., phosphines) can significantly impact reaction efficiency.[16]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic ester. The choice of base can affect the reaction rate and yield.[16]
-
Anhydrous and Degassed Conditions: Oxygen can oxidize the palladium(0) catalyst, rendering it inactive. Water can lead to competing hydrolysis of the boronic ester. Therefore, using anhydrous solvents and degassing the reaction mixture is critical for a successful outcome.
First-Aid Measures
Immediate and appropriate first-aid is essential in case of exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][10] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. If skin irritation persists, call a physician.[7][10] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[7][10] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[7] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material like vermiculite or sand to contain the spill.[13]
-
Collect: Carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[11][14]
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate personal protective equipment during the entire cleanup process.[11][13]
Conclusion
2-Phenyl-1-ethynylboronic acid pinacol ester is a valuable reagent in modern organic synthesis. Its enhanced stability makes it a preferred alternative to the free boronic acid. However, this stability does not negate its potential hazards. A thorough understanding of its properties, coupled with strict adherence to safety protocols for handling, storage, and disposal, is paramount for its safe and effective use in research and development. By implementing the guidelines outlined in this document, scientists can confidently and safely leverage the synthetic potential of this important compound.
References
-
Boron Molecular. 2-Phenylethyl-1-boronic acid pinacol ester. Retrieved from [Link]
-
Organic Syntheses. boronic esters. Retrieved from [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
-
National Institutes of Health. (2016, October 6). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Retrieved from [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]
-
National Institutes of Health. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][17]-Fused Indole Heterocycles. Retrieved from [Link]
-
iChemical. Phenylboronic acid pinacol ester, CAS No. 24388-23-6. Retrieved from [Link]
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- 12. keyorganics.net [keyorganics.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. combi-blocks.com [combi-blocks.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. boronmolecular.com [boronmolecular.com]
Methodological & Application
Mastering the Synthesis of Internal Alkynes: A Detailed Guide to Suzuki-Miyaura Coupling with 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of molecular synthesis. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1] This guide provides an in-depth exploration of a specialized application within this reaction family: the use of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane for the synthesis of internal alkynes. These structural motifs are of significant interest in medicinal chemistry due to their linear geometry and unique electronic properties, which can enhance binding affinity and metabolic stability in drug candidates.[2][3]
This application note will detail the synthesis of the alkynyl pinacol boronate, provide optimized protocols for its subsequent Suzuki-Miyaura coupling, and discuss the critical parameters that ensure a successful and reproducible outcome.
The Reagent in Focus: this compound
This compound is an air- and moisture-stable crystalline solid, making it a convenient reagent for laboratory use.[4] The pinacol ester group enhances the stability of the otherwise reactive alkynylboron species, allowing for easier handling and purification compared to the corresponding boronic acid.
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇BO₂ | [5] |
| Molecular Weight | 228.09 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 49-68 °C | [4] |
| Storage | 2-8°C under an inert atmosphere (e.g., Argon) | [4] |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction between a haloalkyne and bis(pinacolato)diboron (B₂pin₂), a process known as the Miyaura borylation.[2][6] Alternatively, a Sonogashira coupling of phenylacetylene with a suitable boron-containing electrophile can be employed.[7] Below is a detailed protocol based on the Miyaura borylation approach, which is often preferred due to the commercial availability of the starting materials.
Experimental Protocol: Miyaura Borylation of a Haloalkyne
This protocol describes a general procedure that can be adapted for the synthesis of various alkynyl pinacol boronates.
Materials:
-
1-Bromo-2-phenylethyne (or 1-iodo-2-phenylethyne)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., Potassium acetate (KOAc))
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-phenylethyne (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the haloalkyne.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.
Causality Behind Choices:
-
Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylation due to its thermal stability and efficiency.[2]
-
Base: A weak base like potassium acetate is crucial. Stronger bases can promote a subsequent Suzuki-Miyaura coupling of the newly formed boronate ester with the remaining haloalkyne, leading to undesired side products.[6]
-
Solvent: Anhydrous aprotic solvents like dioxane or toluene are used to prevent the hydrolysis of the boronic ester and to ensure the solubility of the reactants.
The Suzuki-Miyaura Coupling: Forging the C(sp)-C(sp²) Bond
With the alkynyl pinacol boronate in hand, the next stage is the Suzuki-Miyaura coupling with an aryl or heteroaryl halide to form the desired internal alkyne. The success of this C(sp)-C(sp²) bond formation is highly dependent on the judicious selection of the catalyst system, base, and solvent.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand like XPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Optimizing the Reaction: A Scientist's Perspective
While the above protocol is a robust starting point, achieving high yields and purity, especially with challenging substrates, often requires careful optimization.
Catalyst and Ligand Selection:
For C(sp)-C(sp²) couplings, the choice of ligand is critical. While Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), can significantly improve reaction rates and yields, particularly with less reactive aryl chlorides.[8]
Base and Solvent System:
The base is essential for the transmetalation step. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[9] The addition of water to the solvent system is often beneficial as it can aid in the dissolution of the base and facilitate the transmetalation process. However, for substrates sensitive to hydrolysis, anhydrous conditions with a fluoride source like CsF or KF can be employed.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor solubility of reagents, inappropriate base. | Use a fresh batch of catalyst, screen different solvent systems, try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of the Boronate | Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent. | Ensure thorough degassing of solvents and reaction vessel, use a Pd(0) source or a precatalyst system that readily forms Pd(0). |
| Protodeborylation | Presence of excess water or acidic impurities. | Use anhydrous solvents and a non-aqueous base (e.g., CsF), ensure starting materials are pure. |
The Role of Internal Alkynes in Drug Discovery
The internal alkyne moiety is more than just a structural linker. Its rigid, linear geometry can precisely orient pharmacophoric groups within a binding pocket, leading to enhanced potency and selectivity.[2] Furthermore, the alkyne can act as a bioisostere for other functional groups, such as amides or alkenes, offering a strategy to modulate the pharmacokinetic properties of a drug candidate.[10] The synthetic accessibility of diverse internal alkynes via the Suzuki-Miyaura coupling of alkynylboronates makes this an attractive strategy in the early stages of drug discovery and lead optimization.
Safety and Handling
This compound: While generally stable, it is recommended to store this reagent under an inert atmosphere at low temperatures to prevent potential degradation over time.[4]
Palladium Catalysts: Palladium catalysts, especially in their finely divided form, can be pyrophoric. Handle them in an inert atmosphere and avoid exposure to air, especially when dry and in the presence of organic materials.[11][12] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11]
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and versatile method for the synthesis of internal alkynes. By understanding the nuances of the reaction, including the synthesis of the alkynyl boronate and the optimization of the subsequent coupling reaction, researchers can efficiently access a wide array of valuable compounds for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists to successfully implement this powerful synthetic tool.
References
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
-
DiVA portal. (2008, May 8). Synthesis of Diphenylacetylene Boronic Acid Derivatives for Hydroarylation of C60. Retrieved from [Link]
-
MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]
-
ACS Publications. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
PubMed. (2024, August 28). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
ACS Publications. (2020, September 30). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Retrieved from [Link]
-
ResearchGate. (2025, November 18). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp³)–C(sp²)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PMC. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 5. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
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Application Notes and Protocols: Sonogashira Cross-Coupling Using Phenylethynylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing a Sonogashira-type cross-coupling reaction utilizing phenylethynylboronic acid pinacol ester as a stable, efficient, and versatile alternative to terminal alkynes. This approach offers significant advantages in terms of handling, safety, and substrate scope, making it a valuable tool in the synthesis of complex organic molecules, particularly in the context of drug discovery and development. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: A Modern Approach to Arylalkyne Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] However, the use of gaseous and often volatile terminal alkynes can present challenges in terms of handling and safety.
The utilization of phenylethynylboronic acid pinacol ester as the alkyne source circumvents many of these limitations. Boronic acid pinacol esters are known for their enhanced stability towards air and moisture, ease of handling, and compatibility with a wide range of functional groups.[3] This makes them ideal reagents for complex, multi-step syntheses where robustness and reproducibility are paramount.
This application note details a robust protocol for the palladium-catalyzed, copper-free Sonogashira-type coupling of phenylethynylboronic acid pinacol ester with aryl bromides. We will explore the rationale behind the choice of reagents and conditions, providing a framework for the successful implementation and adaptation of this methodology in your research.
The Underlying Chemistry: A Mechanistic Perspective
While the reaction of an alkynylboronic ester with an aryl halide is often referred to as a Sonogashira-type coupling, its mechanism shares significant features with the renowned Suzuki-Miyaura cross-coupling. The catalytic cycle is a synergistic interplay of palladium(0) and palladium(II) species, involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
The generally accepted mechanism for this copper-free process is illustrated below:
Figure 1: Catalytic cycle for the Sonogashira-type coupling.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active palladium(0) species, forming a palladium(II) intermediate. This is often the rate-limiting step of the reaction. The reactivity of the aryl halide follows the order I > Br > Cl.[4]
-
Transmetalation: The alkynyl group from the phenylethynylboronic acid pinacol ester is then transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic ester. The precise mechanism of transmetalation from boronic esters is a subject of ongoing research, but it is believed to proceed without the need for prior hydrolysis to the boronic acid.[5]
-
Reductive Elimination: The final step is the reductive elimination of the desired diarylalkyne product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The Rationale for a Copper-Free System
While the traditional Sonogashira reaction employs a copper co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free systems offer several advantages.[1][6] The primary benefit is the avoidance of the Glaser-Hay homocoupling of the alkyne, which is a common side reaction in copper-catalyzed systems.[7] This leads to cleaner reactions and simplifies product purification.
Experimental Protocols
Synthesis of Phenylethynylboronic Acid Pinacol Ester
Prior to the cross-coupling reaction, the phenylethynylboronic acid pinacol ester must be synthesized or procured. A common laboratory preparation involves the reaction of phenylacetylene with a suitable boron source.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| Phenylacetylene | 102.14 | 1.02 g | 10.0 mmol |
| Pinacolborane | 127.98 | 1.28 g | 10.0 mmol |
| Catalyst ([Ir(cod)Cl]₂) | 671.70 | 33.6 mg | 0.05 mmol |
| Ligand (e.g., dtbpy) | 268.36 | 26.8 mg | 0.10 mmol |
| Anhydrous Solvent (e.g., THF) | - | 20 mL | - |
Procedure:
-
To a dry, inert-atmosphere flask, add the iridium catalyst and ligand.
-
Add the anhydrous solvent, followed by the phenylacetylene.
-
Slowly add the pinacolborane to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Sonogashira-Type Cross-Coupling Protocol
This protocol provides a general procedure for the coupling of an aryl bromide with phenylethynylboronic acid pinacol ester.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| Aryl Bromide | - | 1.0 mmol | 1.0 |
| Phenylethynylboronic Acid Pinacol Ester | 228.10 | 274 mg | 1.2 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.57 | 23 mg | 0.02 mmol |
| Base (e.g., Cs₂CO₃) | 325.82 | 652 mg | 2.0 mmol |
| Anhydrous Solvent (e.g., Dioxane) | - | 5 mL | - |
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl bromide, phenylethynylboronic acid pinacol ester, palladium catalyst, and base.
-
Add the anhydrous solvent and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable. |
| Insufficiently anhydrous/anaerobic conditions | Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents. | |
| Poor quality base | Use a freshly opened or properly stored base. Ensure it is finely powdered for better solubility. | |
| Formation of side products | Homocoupling of the boronic ester | While less common in copper-free systems, this can occur. Ensure rigorous exclusion of oxygen. |
| Protodeborylation of the boronic ester | Use a non-protic solvent and a non-nucleophilic base. | |
| Decomposition of starting materials | Reaction temperature is too high | Lower the reaction temperature and increase the reaction time. |
| Incompatible functional groups | Protect sensitive functional groups prior to the coupling reaction. |
Applications in Drug Discovery
The ability to efficiently synthesize diarylalkynes is of paramount importance in drug discovery. This structural motif is present in a wide range of biologically active molecules, including kinase inhibitors, antivirals, and anticancer agents. The mild and functional group tolerant nature of this Sonogashira-type coupling makes it particularly well-suited for late-stage functionalization in the synthesis of complex drug candidates.
Conclusion
The Sonogashira-type cross-coupling of phenylethynylboronic acid pinacol ester with aryl halides represents a significant advancement in the synthesis of diarylalkynes. Its operational simplicity, enhanced safety profile, and broad substrate compatibility make it an invaluable tool for researchers in both academic and industrial settings. By understanding the underlying mechanistic principles and following the detailed protocols provided, scientists can confidently employ this methodology to accelerate their research and development efforts in the pursuit of novel therapeutics and advanced materials.
References
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link][3][8]
-
Chen, B., & Wu, X. F. (2020). Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO Source. Organic Letters, 22(2), 636-641. [Link]
- Doucet, H. (2008). Palladium-Catalysed Cross-Coupling Reactions of Aryl Halides with Alkenes (Heck Reaction). In Modern Arylation Methods (pp. 1-56). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1475-1491. [Link][5][9]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link][10]
-
Molander, G. A., & Trice, S. L. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8688. [Link][2]
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
RSC Adv., 2021, 11, 6885-6925. [Link]
-
Severin, R., Reimer, J., & Doye, S. (2010). One-pot procedure for the synthesis of unsymmetrical diarylalkynes. The Journal of organic chemistry, 75(10), 3518–3521. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link][1]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Vallee, F., Mruk, R., & Gevorgyan, V. (2011). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Molecules, 16(12), 10339-10349. [Link]
-
Walter, C., & Malakar, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]
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Application Notes & Protocols: 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane in Organic Light-Emitting Diode (OLED) Material Synthesis
Introduction: The Need for Precision in OLED Material Engineering
In the dynamic field of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is fundamentally dictated by the molecular architecture of the materials within the emissive and charge-transport layers.[1][2] The development of next-generation displays and lighting solutions hinges on the ability to design and synthesize complex π-conjugated systems with precisely tuned electronic and photophysical properties. This requires a molecular toolbox of versatile, reliable, and highly functional building blocks.
Boronic esters, particularly pinacol esters, have become indispensable tools for this purpose. Their stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the efficient formation of carbon-carbon bonds.[1][2] This enables the modular construction of sophisticated organic semiconductors from distinct molecular fragments.
This document focuses on a key building block: 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane . This compound provides a rigid, linear phenylethynyl unit, a valuable structural motif for extending π-conjugation and building well-defined molecular scaffolds. Its primary application is as a synthon to incorporate this moiety into larger molecular systems, including high-performance host materials, charge-transport molecules, and advanced emitters, such as those designed for Thermally Activated Delayed Fluorescence (TADF).[3][4]
Material Specifications and Properties
A thorough understanding of the reagent's properties is critical for successful and reproducible synthesis.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Phenyl-1-ethynylboronic acid pinacol ester[5] |
| CAS Number | 159087-45-3[5][6] |
| Molecular Formula | C₁₄H₁₇BO₂[6] |
| Molecular Weight | 228.09 g/mol [5] |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 49-68 °C[5] |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, CH₂Cl₂) |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[5] |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Boronic esters can be sensitive to moisture over long periods; store in a desiccator under inert gas.
Core Application: A Building Block for Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is its function as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning methodology is one of the most powerful and versatile methods for forging C(sp²)-C(sp²) bonds.
2.1 Principle of the Reaction
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the phenylethynyl boronate ester) with an organohalide (typically an aryl or vinyl bromide or iodide). A base is required to activate the boronate ester and facilitate the catalytic cycle. This process allows for the precise and predictable assembly of complex molecular architectures, which is fundamental for tuning material properties like emission color, charge carrier mobility, and operational stability in OLEDs.[1][2]
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
2.2 Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol details a representative synthesis of a more complex molecule using an aryl bromide as the coupling partner.
Objective: To couple this compound with a functionalized aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., aqueous Potassium Carbonate [K₂CO₃] 2M solution, 3.0 eq)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassing equipment (e.g., Schlenk line or nitrogen/argon balloon)
Protocol Steps:
-
Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.0 eq), this compound (1.1 eq), and the Palladium Catalyst (0.03 eq).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity and reproducibility.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene) via syringe to dissolve the reagents. The volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to thoroughly remove any residual dissolved oxygen. Causality: This is a critical step to ensure catalyst longevity throughout the reaction.
-
Base Addition: Add the aqueous K₂CO₃ solution. Causality: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Validation & Characterization (QC): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A high purity (>99.5% by HPLC) is essential for subsequent device fabrication.
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
A frontier application for this building block is in the synthesis of TADF emitters, which enable OLEDs to achieve up to 100% internal quantum efficiency by harvesting non-emissive triplet excitons.[7][8]
3.1 Molecular Design Principle for TADF
TADF molecules are typically designed with a donor-acceptor (D-A) structure. The Highest Occupied Molecular Orbital (HOMO) is localized on the donor unit, while the Lowest Unoccupied Molecular Orbital (LUMO) is on the acceptor.[4] By spatially separating these orbitals, the energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states is minimized. A small ΔEST (< 0.2 eV) allows for efficient Reverse Intersystem Crossing (RISC) from the T₁ state back to the S₁ state via thermal energy, converting would-be-wasted triplet excitons into light.[7][9]
The rigid phenylethynyl linker from our title compound is ideal for connecting D and A units. It provides a defined separation and orientation between the donor and acceptor, preventing excessive overlap of their frontier orbitals and thereby helping to achieve a small ΔEST.
Caption: Synthetic strategy for a D-A type TADF molecule.
Protocol: OLED Device Fabrication and Characterization
Once a novel emissive or host material is synthesized, its performance must be evaluated in a functional OLED device. The following is a generalized protocol for fabricating a solution-processed, multi-layer OLED.
4.1 Device Architecture
A typical OLED consists of several layers sandwiched between two electrodes. Each layer serves a specific function to ensure efficient charge injection, transport, and recombination.
Caption: A standard multi-layer OLED device structure.
4.2 Protocol: Solution-Processed Device Fabrication
-
Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). b. Dry the substrates with a stream of nitrogen gas. c. Treat with UV-Ozone for 10-15 minutes immediately before use to improve the work function and remove organic residues. Causality: A pristine ITO surface is critical for efficient and uniform hole injection.
-
Hole Transport Layer (HTL) Deposition: a. Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (e.g., 4000 rpm for 60s). b. Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox. Causality: This layer smooths the anode surface and facilitates the injection of holes into the emissive layer.
-
Emissive Layer (EML) Deposition: a. Prepare a solution of a suitable host material and the newly synthesized material (as the guest/dopant) in an appropriate solvent (e.g., chlorobenzene) inside the glovebox. A typical doping concentration is 1-20 wt%. b. Spin-coat the EML solution onto the HTL layer. c. Anneal at 90°C for 20 minutes to remove residual solvent. Causality: The host-guest architecture allows for efficient energy transfer from the host to the guest, preventing self-quenching of the emitter and improving device efficiency.
-
Electron Transport and Cathode Deposition: a. Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). b. Sequentially deposit the Electron Transport Layer (e.g., 30 nm of TPBi) and the cathode, typically a bilayer of a low work function material (e.g., 1 nm of LiF) followed by a thicker metal layer (e.g., 100 nm of Al). Causality: Thermal evaporation allows for precise thickness control of small molecule layers and the metal cathode, which is crucial for device performance.
-
Encapsulation: a. Encapsulate the device using a UV-curable epoxy and a cover glass inside the glovebox to prevent degradation from atmospheric oxygen and moisture.
4.3 Performance Characterization
The fabricated devices must be characterized to evaluate the performance of the synthesized material.
Methodology: All measurements should be conducted at room temperature under ambient conditions using a source meter, a photometer/spectrometer, and a programmable test setup.
Key Performance Metrics:
| Parameter | Symbol | Unit | Significance |
| Turn-on Voltage | V_on | V | The voltage at which light is first detected (e.g., at 1 cd/m²). |
| Maximum Luminance | L_max | cd/m² | The maximum brightness achieved by the device. |
| Maximum External Quantum Efficiency | EQE_max | % | The ratio of photons emitted to electrons injected; a primary measure of efficiency. |
| Maximum Power Efficacy | PE_max | lm/W | The amount of light output per unit of electrical power consumed. |
| Commission Internationale de l'Éclairage | CIE (x,y) | - | Color coordinates that define the exact emission color on a standardized diagram. |
| Electroluminescence Peak | λ_EL | nm | The wavelength of maximum emission intensity. |
These metrics provide a comprehensive evaluation of the new material's effectiveness within an OLED and allow for direct comparison with existing state-of-the-art materials.[10][11][12]
References
- The Role of Boronic Esters in Advanced OLED Material Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd.
- The Role of Boronic Esters in Advanced OLED Material Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd.
- Stable Boron Emitters for OLEDs. (2019). ChemistryViews.
- This compound. Chemdad.
- 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane.
- Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. (2023).
- Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. (2019). MDPI.
- Thermally Activated Delayed Fluorescence (TADF) in OLEDs. Ossila.
- Characteristics of OLEDs incorporating PIDT-2TPD:l-P5 (red lines) and F8BT:l-P5 (green lines) blends with 1.0 wt% of l-P5.
- Performance characteristics of the OLEDs with different HTL.
- Characteristics of OLEDs incorporating PIDT-2TPD:l-P5 (red lines) and...
- Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. (2020). MDPI.
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Application Notes and Protocols for the Preparation of Organic Semiconductors with 2-Phenyl-1-ethynylboronic acid pinacol ester
Introduction: The Strategic Role of the Phenylethynyl Moiety in Organic Electronics
The rational design of organic semiconductors is the cornerstone of advancements in flexible electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] The electronic and photophysical properties of these materials are intrinsically linked to their molecular structure, particularly the nature of their π-conjugated systems.[3] 2-Phenyl-1-ethynylboronic acid pinacol ester has emerged as a critical building block for the synthesis of high-performance organic semiconductors. Its utility lies in the introduction of the rigid, linear phenylethynyl moiety, which extends π-conjugation, promotes intermolecular π-π stacking, and can enhance charge carrier mobility.[4][5]
This versatile reagent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds in the synthesis of complex organic molecules and conjugated polymers.[6][7] The pinacol ester group offers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it a preferred choice in many synthetic applications.[8][9]
These application notes provide detailed protocols for the use of 2-Phenyl-1-ethynylboronic acid pinacol ester in the synthesis of organic semiconductors via both Suzuki-Miyaura and Sonogashira cross-coupling reactions. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic process.
PART 1: Core Synthetic Methodologies
The introduction of the 2-phenyl-1-ethynyl group can be achieved through two primary palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling and the Sonogashira coupling. The choice of method depends on the desired final structure and the nature of the coupling partner.
Suzuki-Miyaura Coupling: Formation of Aryl-Alkynyl Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[6] In the context of our target molecule, this reaction is employed to couple the phenylethynyl group with an aryl halide, a common structural motif in organic semiconductors. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Phenyl-1-ethynylboronic acid pinacol ester with an aryl bromide.
Materials:
-
2-Phenyl-1-ethynylboronic acid pinacol ester (1.1 eq.)
-
Aryl bromide (e.g., a dibrominated aromatic core) (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.2 eq.)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized and degassed
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 eq.), 2-Phenyl-1-ethynylboronic acid pinacol ester (1.1 eq.), Pd₂(dba)₃ (0.05 eq.), JohnPhos (0.2 eq.), and cesium carbonate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and degassed water to the flask via syringe. The solvent ratio is typically between 4:1 and 5:1 (THF:water).
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) under an inert atmosphere and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenylethynyl-substituted organic semiconductor.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like JohnPhos is highly effective for the cross-coupling of sterically hindered substrates and can promote high reaction rates.
-
Base: Cesium carbonate is a strong base that is effective in activating the boronic acid pinacol ester for transmetalation.[6]
-
Solvent System: The use of a THF/water mixture is common in Suzuki couplings. Water is often necessary to facilitate the hydrolysis of the boronic ester to the more reactive boronic acid in situ.[10]
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Sonogashira Coupling: A Direct Route to Phenylethynyl-Substituted Aromatics
The Sonogashira coupling provides a direct and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is particularly useful for synthesizing conjugated polymers and complex organic molecules containing the phenylethynyl moiety.[12] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne (derived in situ or pre-formed) with an aryl iodide, a common precursor for organic semiconductors. While 2-Phenyl-1-ethynylboronic acid pinacol ester is not a direct reactant in the classical Sonogashira coupling, this reaction is fundamental to creating the terminal alkyne precursors often used in conjunction with this boronic ester in subsequent steps, or for creating similar structures. For the direct coupling of the boronic ester, a modified Suzuki-type reaction as described above is more appropriate. The following protocol is for the synthesis of a phenylethynyl-substituted compound, which is a key component in many organic semiconductors.
Materials:
-
Aryl iodide (e.g., a diiodo aromatic core) (1.0 eq.)
-
Phenylacetylene (2.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq.)
-
Copper(I) iodide (CuI) (0.06 eq.)
-
Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous and degassed
-
Toluene or THF, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add the aryl iodide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent (toluene or THF) and the amine base (TEA or DIPA) via syringe.
-
Add phenylacetylene (2.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 70 °C) under an inert atmosphere and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired phenylethynyl-substituted organic semiconductor.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium(II) precatalyst and a copper(I) co-catalyst is the hallmark of the Sonogashira reaction. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base such as triethylamine or diisopropylamine is crucial for the reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents are used to prevent side reactions and deactivation of the catalyst.
Caption: Sonogashira cross-coupling catalytic cycles.
PART 2: Characterization and Expected Performance
The successful synthesis of the target organic semiconductor must be confirmed by a suite of characterization techniques. Furthermore, the electronic and device performance of the material should be evaluated to assess its suitability for applications in organic electronics.
Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups, such as the C≡C stretch of the ethynyl group.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and phase transitions of the material, which are important for device fabrication and stability.
Optoelectronic Properties and Device Performance
The following table summarizes typical optoelectronic properties and device performance metrics for organic semiconductors incorporating the phenylethynyl moiety. These values are representative and will vary depending on the specific molecular structure and device architecture.
| Property | Typical Range/Value | Significance |
| Optical Properties | ||
| Absorption Maximum (λₘₐₓ) | 350 - 500 nm (in solution) | Indicates the wavelengths of light the material absorbs. The position and intensity of the absorption bands are related to the extent of π-conjugation. |
| Emission Maximum (λₑₘ) | 400 - 600 nm (in solution or thin film) | The color of light emitted in OLED applications. A significant Stokes shift (difference between absorption and emission maxima) can be indicative of excited-state geometry changes. |
| Optical Band Gap (Egopt) | 2.3 - 2.8 eV | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which determines the material's color and semiconducting nature.[13] |
| Electrochemical Properties | ||
| HOMO Energy Level | -5.0 to -5.8 eV | The energy level of the highest occupied molecular orbital, which is important for hole injection and transport.[14] |
| LUMO Energy Level | -2.5 to -3.5 eV | The energy level of the lowest unoccupied molecular orbital, which is important for electron injection and transport.[14] |
| Device Performance | ||
| Hole Mobility (μh) in OFETs | 10⁻⁴ to >1 cm²/Vs | A measure of how quickly holes move through the material under an applied electric field. Higher mobility is desirable for faster and more efficient transistors. |
| OFET On/Off Ratio | > 10⁵ | The ratio of the current when the transistor is "on" to the current when it is "off". A high on/off ratio is crucial for digital logic applications. |
| External Quantum Efficiency (EQE) in OLEDs | 5 - 20% | The ratio of the number of photons emitted from the device to the number of electrons injected. It is a key metric for the efficiency of an OLED. |
Conclusion
2-Phenyl-1-ethynylboronic acid pinacol ester is a valuable and versatile building block for the synthesis of a wide range of organic semiconductors. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, researchers can readily incorporate the phenylethynyl moiety to tune the optoelectronic properties of their materials. The protocols and data presented in these application notes provide a solid foundation for the successful preparation and evaluation of novel organic semiconductors for next-generation electronic devices.
References
- Optical properties of organic semiconductor thin films: 2,6,9,10-tetrakis(phenylethynyl)anthracene. (2013). Journal of the Korean Physical Society, 62(6), 930-936.
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13289–13303.
- Gidron, O., et al. (2011). Pyrene-Based Materials for Organic Electronics.
- Payne, M. M., et al. (2015). Crystal Engineering of Alkylethynyl Fluoroanthradithiophenes. Crystal Growth & Design, 15(7), 3465–3473.
- Sarkar, S., et al. (2014). 9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Brédas, J.-L. (2014). Electronic Properties of Organic Semiconductors. In Organic Electronics (pp. 1-26). Wiley-VCH.
- Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemistrySelect, 8(16), e202300684.
- Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 115, 349-355.
- Skabara, P. (2015). Electronic devices from organic semiconductors containing heterocyclic compounds.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Fiveable. (n.d.). Organic semiconductors and their properties. In Molecular Electronics Class Notes.
- Zhang, X., & Hu, W. (2018). Organic crystalline materials in flexible electronics. Chemical Society Reviews, 47(19), 7134-7165.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester.
- ResearchGate. (2022). (PDF)
- ResearchGate. (n.d.). Pictorial representation of device architecture of OLED, OFET, and the fusion of these two technologies to provide OLET.
- Anthony, J. E. (2001). Electronic absorption and fluorescence of phenylethynyl-substituted acenes. The Journal of Organic Chemistry, 66(12), 4273–4278.
- Shevchuk, M. I., et al. (2024). Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. Polymers, 16(23), 3217.
- Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 19, 1234-1241.
- Burke, M. D., et al. (2013). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines. Organic Letters, 15(16), 4214–4217.
- Bissett, B. D., et al. (2017). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki-Miyaura cross-couplings. Tetrahedron Letters, 58(26), 2589-2592.
- Yang, H., et al. (2015). An Ethynyl-Linked sp-Carbon-Conjugated Covalent Organic Framework through Sonogashira Cross-Coupling Reactions. Journal of the American Chemical Society, 137(23), 7492–7498.
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- Reddy, V. P., et al. (2015). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 5(68), 55065-55074.
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palladium-catalyzed reactions of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
An In-Depth Guide to the Palladium-Catalyzed Reactions of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Introduction: A Versatile Reagent for Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a central theme, with palladium-catalyzed cross-coupling reactions representing a cornerstone of this field.[1][2] Among the vast array of reagents developed for these transformations, this compound has emerged as a particularly valuable building block. This compound, a pinacol boronate ester of phenylethyne, provides a stable, crystalline, and easy-to-handle source of the phenylethynyl nucleophile.[3]
Its utility stems from overcoming several challenges associated with terminal alkynes, such as their propensity for undesirable homocoupling (Glaser coupling) under certain conditions, particularly in copper-catalyzed Sonogashira reactions.[4] The use of this boronate ester allows for efficient C(sp)-C(sp²) bond formation under milder, often copper-free conditions, expanding the scope and functional group tolerance of these critical reactions.[5] This guide offers a detailed exploration of its primary applications in palladium-catalyzed reactions, providing mechanistic insights and field-proven protocols for researchers in synthetic chemistry and drug development.
Part 1: The Suzuki-Miyaura Coupling of Alkynylboronates
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[1][6][7] The use of this compound as the organoboron partner allows for the direct synthesis of internal alkynes, a motif prevalent in pharmaceuticals, natural products, and advanced materials.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7][8]
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the organic halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate. This step is often rate-limiting.[6]
-
Transmetalation : The phenylethynyl group is transferred from the boron atom to the palladium center. This crucial step requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the alkynyl group to the Pd(II) center and displaces the halide.[9]
-
Reductive Elimination : The two organic groups (the aryl group from the halide and the phenylethynyl group from the boronate) on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Experimental Protocol: Synthesis of a Diaryl Alkyne
This protocol provides a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL) or 1,4-Dioxane (5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[10]
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[10]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The use of an aqueous solvent mixture often accelerates the transmetalation step.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Reaction times typically range from 2 to 24 hours.[10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[10]
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization.[6]
| Parameter | Common Reagents/Conditions | Rationale & Expert Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source but can be less stable. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling challenging substrates like aryl chlorides or sterically hindered partners by promoting both oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | The base is critical for activating the boronate ester for transmetalation.[9] K₃PO₄ is a versatile and effective base for many systems. Cs₂CO₃ is more soluble and can be more effective for difficult couplings. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | The choice of solvent affects solubility and reaction temperature. A small amount of water is often added to facilitate the hydrolysis of intermediates and accelerate transmetalation, though anhydrous conditions have also been developed.[11][12] |
| Temperature | 60-110 °C | The required temperature depends on the reactivity of the aryl halide (I < Br < Cl < OTf). Higher temperatures are often needed for less reactive substrates like aryl chlorides. |
Part 2: The Copper-Free Sonogashira-Type Reaction
The traditional Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, employing both palladium and copper(I) catalysts.[4][5] The copper co-catalyst is essential for activating the terminal alkyne but can also promote the formation of alkyne dimers as a side product.[4] By using this compound, one can achieve the same synthetic outcome in a Suzuki-type, copper-free manifold, thereby avoiding this common side reaction.
Mechanistic Advantage and Workflow
This approach leverages the Suzuki-Miyaura catalytic cycle, completely circumventing the need for a copper-based cycle. The workflow eliminates the handling of a terminal alkyne and the copper(I) salt, simplifying the procedure and often leading to cleaner reactions with higher yields, especially for complex substrates.
Experimental Protocol: Copper-Free Alkynylation
This protocol describes a copper-free Sonogashira-type coupling. Note the similarity to the Suzuki protocol, highlighting the unified mechanistic basis.
Materials:
-
Aryl iodide or triflate (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add the aryl halide, this compound, Pd₂(dba)₃, PPh₃, and K₂CO₃ to a reaction vessel.
-
Solvent Addition: Add 5 mL of anhydrous, degassed acetonitrile or THF.
-
Reaction Execution: Stir the mixture at 60-80 °C. The reaction is typically faster with more reactive halides like aryl iodides.
-
Monitoring & Work-up: Follow the progress as described in section 1.2. For the work-up, after cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Data: Traditional vs. Boronate Method
| Feature | Traditional Sonogashira Reaction | Alkynyl Boronate (Suzuki-Type) Method |
| Alkynyl Source | Terminal Alkyne (gas or liquid) | Crystalline, stable boronate ester |
| Catalyst System | Pd(0) / Cu(I) | Pd(0) only |
| Base | Amine base (e.g., Et₃N, DIPEA) | Inorganic base (e.g., K₃PO₄, K₂CO₃) |
| Key Side Reaction | Glaser Homocoupling (Alkyne Dimer) | Protodeboronation of starting material |
| Functional Groups | Sensitive to acidic protons | Generally very broad tolerance |
| Handling | Requires careful handling of copper salts and terminal alkynes | Simpler setup, avoids copper |
Conclusion
This compound is a robust and highly effective reagent for introducing the phenylethynyl moiety in palladium-catalyzed cross-coupling reactions. Its stability and predictable reactivity in Suzuki-Miyaura couplings provide a superior alternative to traditional Sonogashira reactions, particularly for complex molecule synthesis where avoiding side reactions and ensuring high yields are paramount. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this versatile building block in their synthetic endeavors.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
- Broadly Applicable Ion Pair-Assisted Nucleophilic Substitution of sp3-Carbon Electrophiles with Alkynyltrifluorobor
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- PubMed. (2010).
- Wikipedia. Sonogashira coupling.
- Ibadi Alaridhee, Z. A., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
- Organic Chemistry Portal. Suzuki Coupling.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Vantourout, J. C., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
- TCI Chemicals.
- PubChem. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | C14H17BO2 | CID 11736311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylethynyl Moiety as a Privileged Scaffold: Application Notes and Protocols for Phenylethynylboronic Acid Pinacol Ester in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Phenylethynyl Group in Drug Design
In the landscape of modern medicinal chemistry, the phenylethynyl group stands out as a critical structural motif. Its rigid, linear geometry provides a predictable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. This moiety is frequently incorporated into small molecule inhibitors, particularly in oncology and virology, where it can function as a pharmacophore, a linker, or a tool to probe the topology of binding sites. Phenylethynylboronic acid pinacol ester has emerged as a premier reagent for introducing this valuable group, offering superior stability, handling, and reactivity in pivotal carbon-carbon bond-forming reactions.
The pinacol ester of phenylethynylboronic acid offers significant advantages over its corresponding boronic acid. The pinacol group protects the boronic acid from dehydration and other degradation pathways, rendering the reagent more stable to air and moisture and improving its solubility in organic solvents. This enhanced stability translates to greater reproducibility and reliability in synthetic protocols, a crucial factor in the highly regulated environment of pharmaceutical development.
This guide provides an in-depth exploration of the use of phenylethynylboronic acid pinacol ester in pharmaceutical synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss its application in the synthesis of complex, biologically active molecules.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The presence of a base is crucial for this step. The base activates the boronic acid or ester, forming a more nucleophilic boronate species, which then facilitates the transfer of the phenylethynyl group to the palladium complex.
-
Reductive Elimination: In the final step, the two organic fragments (the aryl group and the phenylethynyl group) on the palladium center are coupled, forming the desired product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application in Pharmaceutical Synthesis: Case Studies
The introduction of a phenylethynyl moiety can significantly enhance the pharmacological properties of a drug candidate. This is exemplified by its incorporation into various classes of therapeutic agents.
Kinase Inhibitors
Many kinase inhibitors feature a rigid core structure to which various functional groups are appended to achieve high affinity and selectivity. The phenylethynyl group, introduced via Suzuki-Miyaura coupling of phenylethynylboronic acid pinacol ester, can serve as a linker to position key binding motifs. For instance, in the development of novel PI3K inhibitors, the coupling of a halogenated pyrimidine core with a functionalized phenylethynylboronic acid pinacol ester can lead to potent and selective inhibitors.[2]
Antiviral Agents
In the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, the phenylethynyl group has been explored as a means to access novel chemical space and improve the resistance profile of the compounds. By modifying existing NNRTI scaffolds, such as etravirine, with phenylethynylboronic acid pinacol ester, researchers have developed new derivatives with potent anti-HIV activity.[3]
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Phenylethynylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol outlines a general procedure for the coupling of phenylethynylboronic acid pinacol ester with a generic aryl bromide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Phenylethynylboronic acid pinacol ester | ≥95% | Commercially available |
| Aryl bromide | ≥98% | Commercially available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Commercially available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Deionized water | In-house | |
| Ethyl acetate | HPLC grade | Commercially available |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Commercially available |
Experimental Workflow:
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylethynylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Catalyst and Base Screening for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, optimization of the catalyst, ligand, and base may be necessary.
Catalyst and Ligand Selection:
| Catalyst/Ligand | Key Features |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | A common and effective catalyst for a wide range of substrates. |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | A stable precatalyst that is reduced in situ to the active Pd(0) species. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich phosphine ligands that are highly effective for challenging couplings, including those with aryl chlorides. |
Base Selection:
| Base | Strength | Comments |
| Potassium carbonate (K₂CO₃) | Moderate | A good starting point for most couplings. |
| Cesium carbonate (Cs₂CO₃) | Strong | Often more effective for less reactive substrates. |
| Potassium phosphate (K₃PO₄) | Strong | A strong, non-nucleophilic base that is effective in many cases. |
Alternative Strategy: A Note on the Sonogashira Coupling
While the Suzuki-Miyaura coupling of phenylethynylboronic acid pinacol ester is a powerful method for forming phenylethynyl-aryl bonds, the Sonogashira coupling of a terminal alkyne (phenylacetylene) with an aryl halide is another widely used transformation to achieve the same outcome.[4]
Comparative Overview:
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Boron Reagent | Phenylethynylboronic acid pinacol ester | Not applicable |
| Alkyne Reagent | Not applicable | Phenylacetylene |
| Catalyst System | Typically a palladium catalyst and a phosphine ligand. | A palladium catalyst and a copper(I) co-catalyst. |
| Base | Carbonates, phosphates, hydroxides. | Amines (e.g., triethylamine, diisopropylamine). |
| Key Advantages | Avoids the use of copper, which can sometimes be problematic. The boronic ester is often more stable and easier to handle than the terminal alkyne. | Well-established and highly efficient for a broad range of substrates. |
The choice between these two methods will often depend on the specific substrates, functional group tolerance, and the availability of starting materials.
Conclusion
Phenylethynylboronic acid pinacol ester is a highly valuable and versatile reagent in pharmaceutical synthesis. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient method for the incorporation of the phenylethynyl moiety into complex molecules. A thorough understanding of the reaction mechanism and careful optimization of reaction conditions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important building block in their synthetic endeavors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Feng, D., et al. (2022). Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Abu-Yousif, A. O., et al. (2021). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 26(15), 4483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
Sources
Application Notes and Protocols for the Coupling of Aryl Halides with 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Insights into Aryl-Alkyne Bond Formation
The construction of aryl-alkyne moieties is a cornerstone of modern organic synthesis, providing access to a vast array of compounds with significant applications in pharmaceuticals, materials science, and agrochemicals. Two of the most powerful catalytic methods for achieving this transformation are the Sonogashira coupling and the Suzuki-Miyaura coupling. While both can yield the desired aryl-alkyne products, they operate via distinct mechanistic pathways and present different strategic advantages and disadvantages.
The Sonogashira coupling , a well-established and widely utilized reaction, directly couples a terminal alkyne with an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2] Its primary advantage lies in the direct use of the terminal alkyne, simplifying the synthetic sequence. However, the presence of the copper co-catalyst can sometimes lead to undesirable side reactions, most notably the homocoupling of the alkyne to form diynes (Glaser coupling).[1] Furthermore, the reaction conditions, particularly the amine base, may not be suitable for all substrates.
The Suzuki-Miyaura coupling , renowned for its versatility and functional group tolerance, offers a compelling alternative.[3] In this approach, an organoboron reagent, such as the title compound 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, is coupled with an aryl halide. The use of a stable, isolable alkynylboronate ester provides several benefits, including the potential for purification of the boron reagent and the avoidance of copper, thereby eliminating the risk of alkyne homocoupling. This application note will provide a detailed guide to the reaction conditions for coupling aryl halides with this compound via the Suzuki-Miyaura reaction, alongside a comparative discussion and protocols for the traditional Sonogashira approach.
Mechanistic Overview: A Tale of Two Catalytic Cycles
A deep understanding of the underlying mechanisms is crucial for rational optimization and troubleshooting of cross-coupling reactions. Both the Suzuki-Miyaura and Sonogashira couplings proceed through a series of well-defined steps centered around a palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[3]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The alkynyl group is transferred from the boronate ester to the palladium center. This step is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The newly formed aryl and alkynyl ligands on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for the copper co-catalyst.[1][2]
Figure 2: Interconnected Catalytic Cycles of the Sonogashira Coupling.
-
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.[1] This species is more nucleophilic than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II) complex.
Comparative Analysis of Reaction Parameters
The choice between the Suzuki-Miyaura and Sonogashira coupling for a specific application will depend on a variety of factors, including substrate scope, functional group tolerance, and the availability of starting materials.
| Parameter | Suzuki-Miyaura Coupling (with Alkynylboronate) | Sonogashira Coupling (with Terminal Alkyne) | Rationale & Key Considerations |
| Alkynyl Source | This compound (stable, isolable solid) | Phenylacetylene (liquid, direct use) | The stability of the boronate ester allows for its purification and accurate dosing. However, it requires an additional synthetic step. |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and Cu(I) co-catalyst (e.g., CuI) | The Suzuki-Miyaura coupling avoids the use of copper, thus preventing alkyne homocoupling.[1] |
| Base | Inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Amine bases (e.g., Et₃N, i-Pr₂NH, piperidine) | The choice of base is critical. In Suzuki-Miyaura, the base activates the boronate.[4] In Sonogashira, it deprotonates the alkyne and acts as a solvent/scavenger. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, DMF) | Amine base often serves as solvent or co-solvent with others like THF or Toluene. | Solvent choice influences solubility and catalyst activity. Aqueous conditions can be employed in some Suzuki-Miyaura protocols. |
| Side Reactions | Protodeborylation of the alkynylboronate. | Homocoupling of the terminal alkyne (Glaser coupling). | Careful control of reaction conditions, particularly exclusion of oxygen in Sonogashira, is crucial. |
| Functional Group Tolerance | Generally very high, tolerates a wide range of functional groups. | Good, but sensitive functional groups may react with the amine base. | The milder, often inorganic bases used in Suzuki-Miyaura coupling can be advantageous for complex molecules. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of lithiation of a terminal alkyne followed by borylation.
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add phenylacetylene to the cooled THF.
-
Add n-BuLi dropwise to the solution while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF.
-
Slowly add the solution of the borylating agent to the lithium acetylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: General Workflow for the Suzuki-Miyaura Coupling Protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure anhydrous and anaerobic conditions. |
| Insufficiently strong base | For less reactive aryl halides (e.g., chlorides), a stronger base like Cs₂CO₃ or K₃PO₄ may be required. | |
| Low reaction temperature | Increase the reaction temperature, ensuring solvent stability. | |
| Protodeborylation | Presence of protic impurities (water) | Use rigorously dried solvents and reagents. |
| Prolonged reaction times at high temperatures | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Side Products | Homocoupling of the aryl halide | This can occur with highly active catalysts. Reducing catalyst loading or temperature may help. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound represents a robust and versatile method for the synthesis of aryl-alkynes. Its primary advantages over the more traditional Sonogashira coupling include the avoidance of a copper co-catalyst, which mitigates the issue of alkyne homocoupling, and the use of milder, often inorganic bases, which can lead to broader functional group compatibility. By understanding the underlying mechanisms and carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively leverage this powerful transformation for the efficient synthesis of complex molecules in drug discovery and materials science.
References
-
Enantiospecific Alkynylation of Alkylboronic Esters. PMC - NIH. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semanticscholar.org. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules. MDPI. [Link]
-
Copper-catalyzed dehydrogenative borylation of terminal alkynes with pinacolborane. escholarship.org. [Link]
-
Lithiation- Borylation in Synthesis. v-k-aggarwal.com. [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
Sonogashira coupling reaction of phenylacetylene with aryl halides in... ResearchGate. [Link]
Sources
Application Notes and Protocols for the Functionalization of Heterocycles with 2-Phenyl-1-ethynylboronic acid pinacol ester
Introduction: The Strategic Importance of Phenylethynyl-Substituted Heterocycles
Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and materials science, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] The introduction of a phenylethynyl moiety onto these core structures can profoundly influence their pharmacological and physicochemical properties. This functionalization can enhance binding affinity to target proteins, modulate metabolic stability, and introduce unique photophysical characteristics. 2-Phenyl-1-ethynylboronic acid pinacol ester has emerged as a versatile and highly valuable reagent for achieving this transformation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the successful functionalization of heterocycles using this reagent.
Reagent Profile: 2-Phenyl-1-ethynylboronic acid pinacol ester
The use of the pinacol ester of 2-phenyl-1-ethynylboronic acid offers significant advantages over the corresponding free boronic acid. The pinacol group protects the boronic acid from premature decomposition pathways such as protodeboronation and trimerization to boroxines, thereby enhancing its stability and shelf-life.[3] This increased stability simplifies handling and improves the reproducibility of coupling reactions.
| Property | Value | Reference |
| CAS Number | 159087-45-3 | [4] |
| Molecular Formula | C₁₄H₁₇BO₂ | [4] |
| Molecular Weight | 228.09 g/mol | [4] |
| Appearance | Crystals | [4] |
| Melting Point | 49-68 °C | [4] |
Handling and Storage: 2-Phenyl-1-ethynylboronic acid pinacol ester is a stable crystalline solid. It should be stored in a cool, dry place. While generally less sensitive to air and moisture than free boronic acids, it is good practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, especially when preparing stock solutions.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] In the context of this guide, it facilitates the coupling of a heteroaryl halide or triflate with 2-Phenyl-1-ethynylboronic acid pinacol ester.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the heterocycle, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronate ester is activated, and the phenylethynyl group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex (the heteroaryl and the phenylethynyl groups) couple and are eliminated from the metal center, forming the desired product and regenerating the active Pd(0) catalyst.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocols
The optimal reaction conditions for the Suzuki-Miyaura coupling can vary significantly depending on the nature of the heterocyclic substrate. Below are detailed starting protocols for the functionalization of common heterocycles. These should be considered as starting points for optimization.
General Workflow
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Functionalization of 2-Chloropyridine
The coupling of electron-deficient heterocycles like 2-chloropyridine can be challenging.[5] The choice of a sufficiently electron-rich and bulky phosphine ligand is often crucial for achieving good yields.
Materials:
-
2-Chloropyridine
-
2-Phenyl-1-ethynylboronic acid pinacol ester
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloropyridine (1.0 mmol, 1.0 equiv), 2-Phenyl-1-ethynylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and SPhos (0.08 mmol, 8 mol%) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst premix to the Schlenk tube.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(phenylethynyl)pyridine.
Protocol 2: Functionalization of 3-Bromoindole
Indoles are common scaffolds in medicinal chemistry. The N-H proton can sometimes interfere with the catalytic cycle, and protection of the indole nitrogen may be necessary for certain substrates or conditions. However, with appropriate base and ligand selection, coupling of N-unprotected indoles is often feasible.
Materials:
-
3-Bromoindole
-
2-Phenyl-1-ethynylboronic acid pinacol ester
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)/Water (degassed)
Procedure:
-
In a reaction vessel, combine 3-bromoindole (1.0 mmol, 1.0 equiv), 2-Phenyl-1-ethynylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed DME (5 mL) and water (1 mL) via syringe.
-
Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain 3-(phenylethynyl)-1H-indole.
Optimization and Troubleshooting
| Parameter | Rationale and Optimization Strategy |
| Palladium Catalyst | The choice of palladium source and ligand is critical. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[6] For general applications, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust choices.[6] Catalyst loading can typically range from 1-5 mol %. |
| Base | The base plays a crucial role in activating the boronic ester for transmetalation.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can influence the reaction rate and yield. For sensitive substrates, milder bases like K₂CO₃ may be preferred. |
| Solvent | A mixture of an organic solvent and water is often employed. Common organic solvents include dioxane, THF, DME, and toluene. The water is believed to facilitate the transmetalation step. The ratio of organic solvent to water can be optimized. Anhydrous conditions can also be successful, particularly with more stable boronate esters.[7] |
| Temperature | Reaction temperatures typically range from 60-120 °C. Higher temperatures may be required for less reactive substrates, such as aryl chlorides. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active and the reaction is performed under inert conditions to prevent catalyst decomposition.
-
Insufficiently Active Conditions: Increase temperature, change to a stronger base, or switch to a more active ligand (e.g., a Buchwald-type ligand).
-
-
Protodeboronation of the Alkynyl Boronate:
-
This side reaction, where the C-B bond is cleaved by a proton source, can be a significant issue.[3]
-
Solution: Use anhydrous conditions, a non-protic solvent, or a milder base. Ensure the starting materials and solvents are dry.
-
-
Homocoupling of the Boronic Ester:
-
This side reaction can occur, particularly in the presence of oxygen.[8]
-
Solution: Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.
-
-
Poor Yields with Nitrogen-Containing Heterocycles:
-
The nitrogen atom in some heterocycles (e.g., pyridine) can coordinate to the palladium center and inhibit catalysis.[9]
-
Solution: Use of bulky ligands can disfavor this coordination. For substrates with acidic N-H protons (e.g., indoles, pyrroles), protection of the nitrogen may be necessary in some cases.
-
Substrate Scope and Limitations
The Suzuki-Miyaura coupling of 2-Phenyl-1-ethynylboronic acid pinacol ester is applicable to a wide range of heterocyclic halides and triflates.
Successful Heterocyclic Scaffolds:
-
Pyridines: 2-, 3-, and 4-halopyridines can be functionalized. 2-Halopyridines are generally more challenging due to the proximity of the nitrogen atom to the reaction center.[7][9]
-
Quinolines and Isoquinolines: Various halo-substituted quinolines and isoquinolines are excellent substrates.
-
Indoles and Azaindoles: Coupling at various positions of the indole ring is possible, though competitive N-arylation can sometimes be observed.[10]
-
Pyrroles, Furans, and Thiophenes: These electron-rich heterocycles are generally good coupling partners.
-
Pyrimidines, Pyrazines, and other Diazines: The presence of multiple nitrogen atoms can further deactivate the ring system, often requiring more forcing conditions or highly active catalyst systems.
Limitations:
-
Steric Hindrance: Highly substituted heterocycles, particularly those with bulky groups flanking the halide, may react sluggishly or not at all.
-
Competing Functional Groups: Heterocycles bearing functional groups that can react with the palladium catalyst or other reagents (e.g., unprotected thiols) may require protection.
-
Highly Electron-Deficient Heterocycles: Extremely electron-poor systems may undergo oxidative addition very slowly, requiring highly specialized catalytic systems.
Conclusion
The functionalization of heterocycles with 2-Phenyl-1-ethynylboronic acid pinacol ester via the Suzuki-Miyaura cross-coupling reaction is a robust and versatile synthetic strategy. By carefully selecting the catalyst, base, and solvent system, a wide array of phenylethynyl-substituted heterocycles can be accessed in good to excellent yields. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient synthesis of novel and valuable compounds.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.[Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health.[Link]
-
Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. National Institutes of Health.[Link]
-
Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. ResearchGate.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.[Link]
-
Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki-Miyaura cross-couplings. UTAS Research Repository.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Wiley Online Library.[Link]
-
Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. National Institutes of Health.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Semantic Scholar.[Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry.[Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles. National Institutes of Health.[Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.[Link]
-
Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). National Institutes of Health.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.[Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate.[Link]
-
Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed.[Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition.[Link]
-
2-Phenyl-1-ethynylboronic acid pinacol ester. TSS.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale.[Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-1-ethynylboronic acid pinacol ester 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Introduction: The Strategic Value of Alkynyl Pinacol Boronates
Alkynyl boronate esters, particularly 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (phenylethynyl pinacol boronate), are powerful and versatile building blocks in modern organic synthesis. Their utility stems from the unique reactivity of the carbon-boron bond, which allows for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds. These reagents are mainstays in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures found in pharmaceuticals, organic materials, and natural products.[1] The phenylethynyl moiety, in particular, is a key component in conjugated systems used in organic electronics and as a precursor to various functionalized motifs in drug discovery.
Traditionally, the synthesis of alkynyl boronates has involved multi-step procedures. However, the advancement of one-pot methodologies offers significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. This application note provides a detailed guide to a one-pot synthesis of this compound via a copper-catalyzed dehydrogenative borylation of phenylacetylene. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and discuss critical parameters and troubleshooting strategies to ensure successful synthesis.
Mechanistic Insights: The Copper-Catalyzed Dehydrogenative Borylation Pathway
The one-pot synthesis of phenylethynyl pinacol boronate from phenylacetylene and pinacolborane (HBpin) is facilitated by a copper(I) catalyst. The reaction proceeds via a dehydrogenative coupling mechanism, where a C-H bond and a B-H bond are formally replaced by a C-B bond, with the liberation of dihydrogen gas as the sole byproduct.
The catalytic cycle is generally understood to involve the following key steps:
-
Formation of the Active Copper-Boryl Species: The reaction is initiated by the formation of a copper-boryl intermediate. This can be generated in situ from a copper(I) precursor (e.g., CuCl, CuI) and a suitable base, which reacts with pinacolborane.[2][3] The presence of a ligand, such as an N-heterocyclic carbene (NHC) or a phosphine, can stabilize the copper center and modulate its reactivity.[4]
-
Acetylide Formation and C-H Activation: The terminal alkyne, phenylacetylene, possesses an acidic C(sp)-H proton. In the presence of a base or through interaction with a copper-ligand complex, a copper acetylide can be formed.[4]
-
Reductive Elimination/Sigma-Bond Metathesis: The key C-B bond-forming step is believed to occur through the interaction of the copper acetylide and the copper-boryl species, or through a concerted mechanism involving the alkyne, HBpin, and the copper catalyst. This step results in the formation of the desired alkynyl boronate and the regeneration of the active copper catalyst, often involving a copper hydride intermediate which then liberates H₂.[4]
It is crucial to control the reaction conditions to favor the dehydrogenative borylation pathway over the competing hydroboration pathway, which would yield the corresponding alkenyl boronate.[5][6] The choice of catalyst, ligand, and solvent plays a pivotal role in directing this selectivity.[5][7]
Experimental Protocol: One-Pot Copper-Catalyzed Dehydrogenative Borylation
This protocol describes a representative one-pot procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Phenylacetylene | ≥98% | Commercially Available | Should be freshly distilled if purity is questionable. |
| Pinacolborane (HBpin) | ≥97% | Commercially Available | Handle under inert atmosphere. |
| Copper(I) Chloride (CuCl) | ≥99% | Commercially Available | Store under inert atmosphere. |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercially Available | Freshly distilled over CaH₂. |
| Toluene | Anhydrous | Commercially Available | Store over molecular sieves. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Celite® | --- | Commercially Available | |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Schlenk flask | --- | --- | Oven-dried before use. |
| Magnetic stirrer and stir bars | --- | --- | |
| Argon or Nitrogen gas supply | High purity | --- | |
| Syringes and needles | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) chloride (4.9 mg, 0.05 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) via syringe. Sequentially add triethylamine (0.42 mL, 3.0 mmol), phenylacetylene (0.22 mL, 2.0 mmol), and pinacolborane (0.32 mL, 2.2 mmol).
-
Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench with saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Workflow Diagram
Sources
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed dehydrogenative borylation of terminal alkynes with pinacolborane - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Welcome to the technical support guide for the purification of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The following troubleshooting guides and FAQs are structured to address specific, practical challenges encountered during the isolation and purification of this compound, ensuring you achieve the desired purity for your subsequent applications.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound, which is often synthesized via Sonogashira cross-coupling.[1][2]
Issue 1: My product is streaking or sticking to the baseline during silica gel chromatography.
-
Question: I'm running a flash column with a standard silica gel and a hexane/ethyl acetate eluent. My product, which appears as a single spot on my initial TLC, is now streaking badly on the column and a significant portion seems irreversibly adsorbed at the top. Why is this happening and how can I fix it?
-
Answer: This is a classic issue when purifying pinacol boronate esters on standard silica gel.[3]
-
Probable Cause 1: Lewis Acid-Base Interaction. The boron atom in your compound is Lewis acidic and can interact strongly with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel. This strong adsorption prevents clean elution.
-
Probable Cause 2: On-Column Hydrolysis. Standard silica gel is slightly acidic and contains residual water, which can catalyze the hydrolysis of the pinacol ester to the corresponding phenylethynylboronic acid.[4][5] Boronic acids are much more polar and will stick tenaciously to the silica baseline.
-
Solutions:
-
Use Boric Acid-Treated Silica Gel: This is the most effective solution. Pre-treating the silica gel with a boric acid solution passivates the active silanol sites, dramatically reducing both over-adsorption and on-column hydrolysis.[6][7] A detailed protocol is provided below.
-
Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of boronate esters as it is less prone to causing hydrolysis.[8]
-
Employ a Very Short Column: If you must use standard silica, use a minimal amount (a "plug" or short column of about 6 cm) and run the chromatography quickly to minimize contact time and the risk of degradation.[3]
-
Adjust the Mobile Phase: While less common for this specific issue, adding a very small amount of a non-polar, aprotic solvent might help in some cases, but treating the silica is a more robust solution. Using an eluent system like heptane/isopropanol has also been reported to be effective for some challenging Bpin compounds.[3]
-
-
Issue 2: My purified product shows a new, more polar impurity by LC-MS or NMR that wasn't in the crude mixture.
-
Question: After purification by column chromatography, my NMR and LC-MS data show the presence of phenylethynylboronic acid. I'm certain it wasn't there before the column. What happened?
-
Answer: This is a clear indication of hydrolysis occurring during the purification process or workup. Pinacol boronate esters are known to be susceptible to hydrolysis, especially under acidic or non-anhydrous conditions.[9][10]
-
Probable Cause 1: Acidic Workup. Washing the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) can partially or fully hydrolyze the ester to the boronic acid.
-
Probable Cause 2: On-Column Degradation. As mentioned in Issue 1, the acidic nature of standard silica gel is a primary culprit for hydrolysis during chromatography.[4][5]
-
Probable Cause 3: Wet Solvents. Using non-anhydrous solvents for either the workup or the chromatography can introduce enough water to cause hydrolysis.
-
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents for your workup and chromatography. Dry your crude extract thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before concentrating.
-
Avoid Acidic Washes: If an aqueous wash is necessary, use neutral (brine) or slightly basic (saturated NaHCO₃) solutions.
-
Use Treated Silica or Alumina: As recommended above, boric acid-treated silica or neutral alumina will prevent on-column hydrolysis.[6][8]
-
Consider Recrystallization: If your crude product is sufficiently pure and solid, recrystallization is an excellent alternative to chromatography that completely avoids the issue of on-column reactions.[8][11]
-
-
Issue 3: My final product is contaminated with a symmetrical diyne byproduct (1,4-diphenylbuta-1,3-diyne).
-
Question: The Sonogashira coupling to make my product worked, but I have a persistent impurity that I've identified as the homocoupled product of phenylacetylene. How can I remove it?
-
Answer: The formation of alkyne dimers (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1]
-
Probable Cause: The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative homocoupling. This is exacerbated by an excess of the alkyne starting material or inefficient palladium catalysis.
-
Solutions:
-
Chromatography: Fortunately, 1,4-diphenylbuta-1,3-diyne is significantly less polar than your target compound. It should elute much earlier from a silica or alumina column using a hexane/ethyl acetate gradient. Careful fractionation should allow for complete separation.
-
Recrystallization: The difference in polarity and crystal packing between your product and the diyne often makes recrystallization highly effective. Try dissolving the crude mixture in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol) and adding a non-solvent (e.g., hexanes) until turbidity appears, then cool slowly.
-
Reaction Optimization (Prevention): For future syntheses, ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen. Using a "copper-free" Sonogashira protocol can also eliminate this side reaction.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect from a typical Sonogashira synthesis of this compound?
-
Q2: My product is an oil/low-melting solid. Is recrystallization still an option?
-
A2: If your product is an oil, standard recrystallization is not feasible. However, you can attempt trituration .[8] This involves stirring the crude oil with a solvent in which your product is poorly soluble but the impurities are highly soluble (e.g., cold hexanes). The impurities will dissolve, and you can decant the solvent, leaving behind a more purified oil. For low-melting solids (the reported melting point is 49-68 °C), recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often very successful.[12]
-
-
Q3: How should I store the purified this compound?
-
A3: To prevent slow hydrolysis over time, the purified product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperature (2-8°C is recommended).[12]
-
-
Q4: My compound is not UV-active, or I need a secondary visualization method for TLC. What can I use?
-
A4: While the phenyl group provides UV activity, if you need an alternative stain, potassium permanganate (KMnO₄) is an excellent choice. The alkyne functional group will react with the permanganate stain, appearing as a yellow/brown spot on a purple background. Iodine vapor is another effective general-purpose stain for many organic compounds, including boronic esters.[3][13]
-
Recommended Purification Protocols
Protocol A: Flash Column Chromatography using Boric Acid-Treated Silica Gel
This method is highly recommended to prevent on-column hydrolysis and improve recovery.[6][7]
1. Preparation of Treated Silica (adapted from Sugita et al.[7])
- Prepare a 5% w/v solution of boric acid in methanol. (e.g., 5 g of H₃BO₃ in 100 mL of MeOH).
- In a round-bottom flask, create a slurry of your required amount of silica gel in the boric acid/methanol solution. Use enough solution to make a mobile slurry.
- Gently agitate the slurry for 1 hour at room temperature.
- Remove the solvent by filtration on a Büchner funnel.
- Wash the treated silica gel thoroughly with ethanol to remove any remaining methanol and boric acid residue.
- Dry the silica gel completely under high vacuum or in a vacuum oven until it is a free-flowing powder.
2. Chromatography Procedure
- Pack a column with the dried, boric acid-treated silica gel using your desired non-polar solvent (e.g., hexanes).
- Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of treated silica gel.
- Load the dried material onto the top of the column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
- Monitor the fractions by TLC using a suitable stain (UV, KMnO₄).
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol B: Recrystallization
This is the preferred method if the crude product is a solid and has a reasonable level of purity (>85%).
1. Solvent Selection
- Choose a solvent system where the product is soluble when hot but poorly soluble when cold. Common systems for boronic esters include:
- Ethanol/Water
- Ethyl Acetate/Hexanes
- Dichloromethane/Hexanes
- Isopropanol
2. Procedure
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently until the solid dissolves completely.
- Slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid).
- Add one or two more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent (e.g., cold hexanes or water), and dry them under vacuum.
Data Summary & Visualization
Table 1: Comparison of Primary Purification Methods
| Method | Stationary/Mobile Phase | Key Advantages | Potential Issues & Mitigation |
| Standard Chromatography | Silica Gel; Hexane/EtOAc | Widely available and understood. | High risk of hydrolysis and irreversible adsorption.[3] Mitigation: Use a very short column and run quickly. |
| Treated Chromatography | Boric Acid-Treated Silica; Hexane/EtOAc | Suppresses hydrolysis and over-adsorption, leading to higher yields and purity.[6][7] | Requires extra preparation step for the silica gel. |
| Alumina Chromatography | Neutral Alumina; Hexane/EtOAc | Reduced risk of hydrolysis compared to standard silica.[8] | Resolution may differ from silica; can be more expensive. |
| Recrystallization | N/A; e.g., EtOH/Water or EtOAc/Hexanes | High purity achievable; avoids on-column reactions; scalable.[11] | Only suitable for solid products; yield may be lower if product has moderate solubility when cold. |
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method for your crude this compound.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing Suzuki Reactions with Phenylethynylboronic Acid Pinacol Ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with phenylethynylboronic acid pinacol ester . As a sensitive and highly valuable building block, its successful application requires a nuanced understanding of the reaction mechanism and potential pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low to non-existent. What are the first things I should check?
A1: A failed Suzuki coupling is a common issue that can almost always be traced back to a few key parameters. Before undertaking a complex re-optimization, systematically verify the following:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen.[1] Inadequate degassing of solvents or a leaky reaction setup allows oxygen to enter, which deactivates the catalyst and promotes the homocoupling of your boronic ester.[2][3] Ensure all solvents (including any water used) are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[1]
-
Catalyst and Ligand Activity: Palladium catalysts, especially common air-sensitive precursors like Pd₂(dba)₃, can degrade over time. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to the active Pd(0) species.[2][4] For a challenging substrate, a standard catalyst like Pd(PPh₃)₄ may be insufficient.[5] Consider using a fresh bottle of catalyst or switching to a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which ensures reliable generation of the active catalyst.[2]
-
Reagent Quality and Stoichiometry: Phenylethynylboronic acid pinacol ester, while more stable than its corresponding boronic acid, can still degrade.[6] Use a freshly opened or properly stored bottle. A common error is inaccurate stoichiometry; typically, a slight excess (1.1-1.5 equivalents) of the boronic ester is used to drive the reaction to completion.[6]
-
Base and Solvent Choice: The base is not just a proton scavenger; it is critical for activating the boronic ester for the transmetalation step.[7][8] Ensure your base is finely powdered, dry, and fully dissolved or well-suspended.[1] Similarly, the solubility of all components is crucial for reaction success.[6]
Q2: I'm observing significant protodeboronation, resulting in the formation of phenylacetylene. How can I prevent this?
A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially with alkynylboronates.[9] This side reaction is highly dependent on reaction conditions.
-
Causality: The C(sp)-B bond is susceptible to protonolysis. This reaction is often accelerated by high concentrations of water, elevated temperatures, and the use of strong, nucleophilic bases like hydroxides (e.g., NaOH, KOH).[5][9]
-
Solutions:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial for dissolving inorganic bases, excess water promotes protodeboronation.[5] Switching to strictly anhydrous conditions can be highly effective. Use dry solvents and a base that does not require water for activity, such as potassium phosphate (K₃PO₄).[10]
-
Optimize the Base: Switch from strong hydroxide bases to milder options. Finely powdered potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are excellent choices that are less likely to promote this side reaction.[8][11]
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of protodeboronation relative to the desired cross-coupling.[6]
-
Confirm Reagent Stability: The pinacol ester is used precisely because it is more stable and less prone to protodeboronation than the free boronic acid.[3][6] Ensure your ester has not hydrolyzed back to the boronic acid during storage.
-
Q3: My main byproduct is 1,4-diphenylbuta-1,3-diyne (homocoupling product). Why is this happening?
A3: The formation of a symmetrical diyne byproduct is a classic sign of boronic ester homocoupling.
-
Causality: This side reaction is primarily driven by the presence of oxygen.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) complexes can then undergo transmetalation with two molecules of the boronic ester, leading to a reductive elimination that forms the homocoupled product and regenerates Pd(0).[2][12]
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction solvent is thoroughly degassed before adding the catalyst. Maintain a strict inert atmosphere throughout the entire reaction.[1][13]
-
Use a Pd(0) Source Directly: Using a catalyst that is already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes help, but only if oxygen is scrupulously excluded. If using a Pd(II) precatalyst, ensure the conditions promote rapid reduction to Pd(0) to minimize the time the Pd(II) species is present.
-
Ligand Choice: Certain ligands can stabilize the Pd(0) state and disfavor pathways leading to homocoupling.
-
In-Depth Troubleshooting Guides
Guide 1: A Systematic Workflow for Diagnosing Low Yields
When initial checks fail, a more systematic approach is needed. This workflow helps isolate the problematic variable.
Guide 2: Understanding the Suzuki Catalytic Cycle and Side Reactions
A deeper understanding of the mechanism reveals how side reactions compete with the productive cycle. The base (BOH⁻) is crucial for forming the borate complex [R-B(OR)₂(OH)]⁻, which is the active species in transmetalation.[7]
Optimization Protocols & Data
Table 1: Catalyst, Ligand, and Base Selection Guide
The choice of catalyst, ligand, and base is interdependent and crucial for success, especially with challenging substrates. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[5][14]
| Scenario / Challenge | Recommended Catalyst (Precursor) | Recommended Ligand | Recommended Base | Solvent System | Rationale |
| Initial Screening | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | PPh₃ or P(t-Bu)₃ (2-4 mol%) | K₂CO₃ or Na₂CO₃ (2-3 eq) | Toluene/H₂O or Dioxane/H₂O | A standard, cost-effective starting point for simple aryl bromides/iodides.[8] |
| Electron-Rich/Hindered Aryl Halide | XPhos Pd G3 or SPhos Pd G2 (1-2 mol%) | (Integrated into precatalyst) | K₃PO₄ (3 eq) | 2-MeTHF or Dioxane (anhydrous) | Buchwald ligands (XPhos, SPhos) are bulky and electron-rich, accelerating the slow oxidative addition step with unreactive halides.[5][14] K₃PO₄ is a strong, non-nucleophilic base suitable for anhydrous conditions.[10] |
| Base-Sensitive Functional Groups | Pd(dppf)Cl₂ (2-3 mol%) | dppf (Integrated) | KF or CsF (3 eq) | THF or Dioxane | Fluoride bases are milder and less nucleophilic, preserving sensitive groups like esters from hydrolysis.[6][11] dppf is a robust ligand suitable for a wide range of substrates.[15] |
| High Protodeboronation | Pd₂(dba)₃ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ (3 eq) | Toluene or Dioxane (anhydrous) | Minimizing water with anhydrous conditions is the most effective way to suppress protodeboronation.[11][16] |
Data compiled for illustrative purposes. Yields are highly substrate and condition-dependent.[8]
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of an aryl halide with phenylethynylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylethynylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv, finely powdered)
-
Degassed solvent (e.g., Dioxane, 10 mL, ~0.1 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, phenylethynylboronic acid pinacol ester, and the base.[6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block (typically 80–100 °C) and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Screening for Optimal Base and Solvent
When the general procedure gives low yields, screening a matrix of bases and solvents is an efficient optimization strategy.
Procedure:
-
Setup: Arrange an array of reaction vials (e.g., in a 96-well plate or with individual vials).
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv) and phenylethynylboronic acid pinacol ester (1.2 equiv).
-
Variable Addition:
-
Add a different base to each column of vials (e.g., Column 1: K₂CO₃, Column 2: K₃PO₄, Column 3: Cs₂CO₃, Column 4: KF). Use 2.0-3.0 equivalents of each base.
-
Add a different degassed solvent system to each row of vials (e.g., Row A: Dioxane/H₂O (4:1), Row B: Toluene (anhydrous), Row C: 2-MeTHF (anhydrous)).
-
-
Catalyst Addition: Add the chosen catalyst system (e.g., Pd(OAc)₂/SPhos) to all vials under an inert atmosphere.
-
Reaction & Analysis: Seal the plate/vials and heat to the desired temperature for a set time (e.g., 12 hours). After cooling, quench the reactions and analyze the yield in each vial by LC-MS or GC-MS to identify the optimal conditions.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Molander, G. A., & Gormis, L. (2007). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 72(10), 3736–3743. [Link]
-
Schramm, Y., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 8(5), 4143-4148. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257–4268. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Molecules, 28(3), 1234. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Effect of the catalyst and solvent on the coupling reaction of phenylboronic acid with phenyl mercuric acetate. (2014). ResearchGate. [Link]
-
Corpet, M., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(36), 24042–24052. [Link]
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba). (2013). ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2022). Reddit. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. (2019). ResearchGate. [Link]
-
Strieth-Kalthoff, F., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 5989-5994. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019). Chemical Science. [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019). ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(15), 3642–3645. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (2012). The Royal Society of Chemistry. [Link]
-
Homocoupling of various phenyl boronic acids. (2012). ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]
-
Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. (n.d.). [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
The picture summarizes the interconversion between phenylboronic acid... (2012). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Phenyl-1-ethynylboronic acid pinacol ester
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 2-Phenyl-1-ethynylboronic acid pinacol ester in catalytic reactions. This guide is designed to provide in-depth troubleshooting strategies and preventative measures to address the common and often complex issue of catalyst deactivation. By understanding the underlying mechanisms, you can optimize your reaction conditions to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when catalyst deactivation is suspected.
Q1: My reaction mixture turned black and stalled. What is happening? A1: The formation of a black precipitate is a classic sign of palladium black formation.[1] This consists of inactive, agglomerated palladium particles that have fallen out of the catalytic cycle.[1] This deactivation halts your cross-coupling reaction. Key causes include the decomposition of the active Pd(0) species, especially at high temperatures, or dissociation of the stabilizing ligand from the palladium center.[1]
Q2: What is protodeboronation and why is it a problem? A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of your pinacol ester is cleaved and replaced by a carbon-hydrogen bond.[2] This effectively consumes your starting material, converting it into phenylacetylene, which reduces the overall yield of your desired coupled product. This process is highly dependent on reaction conditions, particularly the presence of water and the choice of base.[2][3]
Q3: Can I use a Pd(II) precatalyst directly, or do I need a Pd(0) source? A3: You can use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂. However, these must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[4][5] This reduction can be accomplished by amines, phosphine ligands, or other reagents in your mixture.[4] If this reduction is inefficient, side reactions and catalyst deactivation can occur.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes circumvent these issues.[3][6]
Q4: How critical is the exclusion of air from my reaction? A4: Extremely critical. The active Pd(0) catalyst is sensitive to oxygen.[7][8] Exposure to air can oxidize Pd(0) to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[1] This leads to catalyst decomposition and promotes unwanted side reactions like the homocoupling of your boronic ester.[3][7] Therefore, employing rigorous degassing techniques and maintaining an inert atmosphere (argon or nitrogen) is essential for success.[1][9]
Troubleshooting Guide: From Symptoms to Solutions
This guide is structured around common experimental observations to help you diagnose and solve specific issues related to catalyst deactivation.
Symptom 1: Low to No Product Yield, Starting Material Unconsumed
If your reaction shows poor conversion, it points to a fundamental issue with catalyst activity or stability.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Recommended Actions
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Catalyst System | The chosen palladium source, ligand, and base are not suitable for the specific substrates. The electronic and steric properties of the ligand are crucial for stabilizing the catalyst.[10] | Screen Ligands: Test a panel of ligands with varying properties. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often stabilize the catalyst and promote efficient coupling.[1][10] Screen Bases: The base is critical for activating the boronic ester.[11] Test inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective.[1] |
| Protodeboronation | Your boronic ester is being consumed by a side reaction, leading to the formation of phenylacetylene instead of the desired product.[2] This is often exacerbated by the presence of water. | Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of anhydrous bases is recommended.[3] Modify Base/Solvent: Switch to a non-aqueous base/solvent system. Lower Temperature: Protodeboronation can be temperature-dependent; running the reaction at a lower temperature may suppress this pathway.[3] |
| Poor Catalyst Activation | If using a Pd(II) precatalyst, its reduction to the active Pd(0) state may be inefficient, preventing the catalytic cycle from starting.[5] | Switch to a Pd(0) Source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[6] Add a Reducing Agent: While less common, mild reducing agents can sometimes facilitate the formation of the active catalyst. |
Symptom 2: Reaction Starts but Stalls Prematurely
This often indicates that the catalyst is initially active but deactivates over the course of the reaction.
Possible Causes & Recommended Actions
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Decomposition (Palladium Black) | The active Pd(0)Lₙ species is unstable under the reaction conditions, leading to ligand dissociation and aggregation into inactive palladium black.[1] This is often accelerated by higher temperatures. | Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal decomposition.[1] Increase Ligand-to-Palladium Ratio: A higher concentration of free ligand can help prevent dissociation and stabilize the active catalytic species. A PPh₃:Pd molar ratio of 5:1 has been shown to be beneficial in some cases.[12] Use More Robust Ligands: Switch to sterically bulky and electron-rich ligands (e.g., XPhos, RuPhos) that form more stable complexes with palladium.[1][6] |
| Oxygen Contamination | A small leak or insufficient degassing allows oxygen to slowly poison the catalyst over time, oxidizing the active Pd(0) species.[7][8] | Improve Inert Technique: Re-evaluate your degassing procedure. Use freeze-pump-thaw cycles for solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.[1] Use standard Schlenk techniques for all reagent transfers.[9] |
| Substrate/Product Inhibition | The starting materials or the product itself may coordinate to the palladium center, inhibiting further catalytic activity. | Adjust Stoichiometry: Using a slight excess of one of the coupling partners can sometimes mitigate this effect.[1] Dilution: Running the reaction at a lower concentration can sometimes disfavor inhibitory binding events. |
In-Depth Analysis: Key Catalyst Deactivation Pathways
Understanding the chemical mechanisms behind catalyst failure is key to developing robust reaction protocols.
Pathway 1: Formation of Palladium Black
Palladium black is the result of the aggregation of Pd(0) atoms. This process is typically initiated by the dissociation of ligands from the metal center, leaving "naked" palladium atoms that are highly prone to agglomeration.
Caption: Mechanism of Palladium Black Formation.
Pathway 2: Protodeboronation of the Boronic Ester
This side reaction directly consumes the 2-Phenyl-1-ethynylboronic acid pinacol ester, preventing it from participating in the desired cross-coupling. It can proceed through direct protonolysis or via hydrolysis to the boronic acid, which is often more susceptible to protonolysis.[13][14]
| Factor | Effect on Protodeboronation |
| Water | A primary proton source; facilitates hydrolysis of the ester to the more reactive boronic acid.[3] |
| Base Strength | Stronger bases can accelerate the rate of protodeboronation.[3] |
| Temperature | Higher temperatures often increase the rate of this undesired side reaction. |
| Boron Reagent Stability | Pinacol esters are generally more stable than their corresponding boronic acids.[3] Using even more stable derivatives like MIDA boronates or trifluoroborate salts can further suppress this pathway.[2][3] |
Preventative Measures & Best Practices
Proactive measures can significantly reduce the likelihood of catalyst deactivation.
Experimental Protocol: Rigorous Reaction Setup
-
Glassware Preparation: Oven-dry all glassware (Schlenk flasks, stir bars, etc.) overnight and allow to cool under a stream of inert gas (argon or nitrogen).[9][15]
-
Reagent Handling: Use high-purity, anhydrous reagents and solvents.[9] 2-Phenyl-1-ethynylboronic acid pinacol ester should be stored under inert atmosphere and protected from moisture.
-
Solvent Degassing: Thoroughly degas all solvents immediately before use. For most applications, bubbling with argon or nitrogen for 20-30 minutes is sufficient.[1] For highly sensitive reactions, perform at least three freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Assemble the reaction under a positive pressure of inert gas. Add all solid reagents (aryl halide, boronic ester, base, catalyst, ligand) to the flask, then seal and purge the vessel by evacuating and backfilling with inert gas three times.[9]
-
Reagent Addition: Add the degassed solvent(s) via syringe through a septum. If any reagents are liquid, add them via a syringe that has been purged with inert gas.[9]
-
Heating: Use a preheated oil bath to avoid temperature overshooting, which can accelerate catalyst decomposition.[9] Maintain a gentle positive pressure of inert gas throughout the reaction, for instance by using a bubbler.
References
- Benchchem. (n.d.). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826.
- Wikipedia. (n.d.). Protodeboronation.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(47), 17096–17098.
- Reddit. (2022). Formation of palladium black during Suzuki coupling.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Organic Chemistry Portal. (n.d.). Protodeboronation.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118.
- Chemistry Stack Exchange. (2021). Why is the Suzuki coupling done under inert atmosphere?
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of aryl- and vinyl-alkynes using this versatile reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common points of confusion when working with alkynyl boronic esters.
Q1: Is the coupling of 2-(phenylethynyl)-1,3,2-dioxaborolane a Suzuki or a Sonogashira reaction?
This is a common and important point of clarification. While the product, an arylalkyne, is the same type of structure often synthesized via the Sonogashira reaction, the mechanism is fundamentally different.
-
This is a Suzuki-Miyaura Coupling. The defining feature of a Suzuki-Miyaura reaction is the use of an organoboron reagent (like a boronic acid or ester) as the nucleophilic partner.[1][2] Your reagent, this compound, is a pinacol ester of phenylethynylboronic acid.
-
It is NOT a Sonogashira Coupling. The Sonogashira reaction couples a terminal alkyne (a compound with a C-H bond on an sp-hybridized carbon) with an aryl or vinyl halide.[3][4] The Sonogashira reaction typically requires a copper(I) co-catalyst to form a copper acetylide intermediate, which then participates in the palladium catalytic cycle.[5][6] Since your reagent is a boronic ester, not a terminal alkyne, it follows the Suzuki-Miyaura pathway.
Q2: Can you outline the general catalytic cycle for this reaction?
Certainly. The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, which involves a Pd(0)/Pd(II) interchange. The base is critical for activating the boronic ester to facilitate the key transmetalation step.
Caption: Generalized Suzuki-Miyaura catalytic cycle for alkynyl boronates.
Q3: Why are the base and solvent so critical for this specific coupling?
The stability and reactivity of the phenylethynyl boronic ester are delicately balanced, making the choice of base and solvent paramount for success.
-
Base Role : The base's primary function is to activate the boronic ester, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[7] However, an overly strong or improperly chosen base can lead to rapid protodeborylation—the cleavage of the C-B bond by a proton source, destroying the reagent.[8]
-
Solvent Role : The solvent must dissolve the organic substrates, the palladium complex, and the base (or at least facilitate its interaction).[9] Its polarity can influence catalyst stability and the rate of every step in the catalytic cycle.[10] For boronic esters, the presence or absence of water is a key variable; water can facilitate the dissolution of inorganic bases but may also promote unwanted hydrolysis or protodeborylation.[9][11]
Part 2: Troubleshooting Guide for Base and Solvent Optimization
Low yield, no reaction, or the formation of side-products can almost always be traced back to a suboptimal combination of base, solvent, and catalyst.
Issue 1: The reaction is stalled or gives very low conversion.
This is the most common failure mode and is often due to inefficient transmetalation or a sluggish oxidative addition.
Q: My reaction isn't working. What base should I try first?
A1: Start with inorganic bases, as they are generally more effective for Suzuki couplings. A common mistake is to use amine bases like triethylamine (Et₃N), which are standard for Sonogashira couplings but are often poor choices for Suzuki reactions.[7]
-
First Choice: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄). These are robust, effective, and widely used bases for Suzuki couplings.[7][8] K₃PO₄ is a stronger base and can be effective when K₂CO₃ fails.
-
For Difficult Couplings: Cesium Carbonate (Cs₂CO₃). It has better solubility in organic solvents and is often effective in more challenging systems.[7]
-
Anhydrous Conditions: If you suspect protodeborylation is an issue, an anhydrous base like potassium tert-butoxide (t-BuOK) or TMSOK in a dry solvent can be highly effective, sometimes leading to extremely fast reactions.[12]
| Base | Typical Solvent System | Strength | Key Considerations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate | Excellent starting point. Requires water to dissolve effectively. |
| K₃PO₄ | Dioxane, Toluene, DMF | Strong | Good for less reactive halides. Can be used in aqueous or anhydrous setups. |
| Cs₂CO₃ | Dioxane, THF, DMF | Strong | Higher solubility in organic solvents. Often used for challenging substrates. |
| t-BuOK | THF, Dioxane (anhydrous) | Very Strong | Use under strictly anhydrous conditions to avoid reagent decomposition. |
Data compiled from multiple sources for illustrative purposes.[7][8] Yields are highly substrate and condition dependent.
Q: What is the best solvent system to start with?
A2: A mixture of a polar aprotic solvent and water is a reliable starting point with inorganic bases.
-
Standard Choice: A 4:1 to 10:1 mixture of Dioxane/Water or THF/Water . These systems are effective because the organic solvent dissolves the substrates and catalyst, while the water dissolves the inorganic base.[9]
-
Higher Temperatures: For less reactive aryl bromides or chlorides, solvents with higher boiling points like DMF or Toluene (often with an aqueous phase) may be necessary.[11][13]
-
Anhydrous Conditions: When using anhydrous bases like t-BuOK, strictly anhydrous THF or Dioxane is required. Ensure solvents are freshly distilled or from a solvent purification system.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Issue 2: Protodeborylation is consuming my boronic ester.
You observe the formation of phenylacetylene in your reaction mixture, and your starting boronic ester is consumed without significant product formation.
Q: How can I prevent the loss of my phenylethynyl boronic ester?
A: This side reaction is caused by the cleavage of the C(sp)-B bond and is often promoted by excess water and a strong base. While boronic esters are more stable than their corresponding acids, they are not immune.[12]
-
Reduce Water Content: Minimize the amount of water in your reaction or switch to completely anhydrous conditions. Studies have shown that some boronic esters can transmetalate directly without prior hydrolysis, making anhydrous conditions viable.[1][2][14]
-
Use a Milder Base: If using a strong base like KOH or NaOH, switch to a carbonate (K₂CO₃) or phosphate (K₃PO₄).
-
Use a Fluoride Source: Bases like KF or CsF can be effective. The fluoride anion interacts with the boron atom, forming a fluoroborate species that is often more stable towards protodeborylation but still reactive enough for transmetalation.[15]
-
Protect the Boron: For extremely sensitive systems, using more robust boron reagents like MIDA boronates can prevent decomposition, though this requires synthesizing a different starting material.[12]
Issue 3: I am observing significant homocoupling of my aryl halide.
This side reaction (Ar-X + Ar-X → Ar-Ar) consumes your electrophile and reduces the overall yield.
Q: What causes aryl halide homocoupling and how can I stop it?
A: Homocoupling can be promoted by high temperatures, high catalyst loading, or suboptimal ligands. It can also occur if the transmetalation step is much slower than the oxidative addition.
-
Lower the Temperature: This is often the simplest fix. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize the Ligand: Standard ligands like triphenylphosphine (PPh₃) can be inadequate.[15] Switch to more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[8][16] These ligands accelerate the reductive elimination step relative to side reactions.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the formation of the active Pd(0) species is clean and efficient, sometimes reducing side reactions compared to using sources like Pd(OAc)₂ with a separate ligand.[15][17]
Part 3: General Experimental Protocol
This section provides a robust starting protocol for optimizing the coupling of an aryl halide with this compound.
Screening Protocol for Base and Solvent Optimization
Objective: To identify the optimal base and solvent system for the coupling of a given aryl halide (Ar-X) with phenylethynyl pinacol boronate.
Materials:
-
Aryl Halide (Ar-X, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane, THF, Toluene)
-
Degassed Water (if applicable)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), the palladium catalyst (0.01 mmol), and the chosen base (1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the chosen solvent system (e.g., 4 mL Dioxane and 1 mL degassed water for a 4:1 aqueous system) via syringe.
-
Heating and Monitoring: Place the vial in a pre-heated aluminum block at the desired temperature (a good starting point is 80-90 °C).[7] Stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or LC-MS at regular intervals (e.g., 2h, 6h, 24h). Compare the consumption of starting materials and the formation of the desired product and any side-products (e.g., phenylacetylene from protodeborylation, Ar-Ar from homocoupling).
-
Analysis: Based on the results, systematically vary the base, solvent, water content, and temperature to maximize the yield of the desired cross-coupled product. A design of experiments (DoE) approach can accelerate this optimization process.[18][19]
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Zhang, X., Li, P., Ji, Y., Zhang, L., & Wang, L. (2011). An Efficient and Recyclable Magnetic-Nanoparticle-Supported Palladium Catalyst for the Suzuki Coupling Reactions of Organoboronic Acids with Alkynyl Bromides. Synthesis, 2011(18), 2975-2983. [Link]
-
Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4403-4416. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Nemoto, T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14329-14338. [Link]
-
Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4403-4416. [Link]
-
Johansson, H., et al. (2019). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications, 55(58), 8539-8542. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(19), 7330-7338. [Link]
-
Mondal, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(6), 1169-1191. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Sigmon, S. T., & Carrow, B. P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(1), 748-757. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Soheili, A., et al. (2003). Heck alkynylation (copper-free Sonogashira coupling) of aryl and heteroaryl chlorides, using Pd complexes of t-Bu2(p-NMe2C6H4)P: understanding the structure-activity relationships and copper effects. Organic Letters, 5(22), 4191-4194. [https://www.semanticscholar.org/paper/Heck-alkynylation-(copper-free-Sonogashira-of-aryl-Soheili-Albouy/d55985b46e8c89c8a98319f37c3554e27f277717]([Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Sharma, S., & Sharma, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(43), 26683-26706. [Link]
-
ResearchGate. (2022). Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
PubMed Central. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
Journal of the American Chemical Society. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Chemical Communications. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
-
NIH. (2017). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
-
RSC Publishing. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. [Link]
-
ResearchGate. Scheme 4. Alkynylation of tertiary and hindered secondary boronic.... [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
IS MUNI. (2016). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]
-
ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
-
NIH. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion of Phenylethynylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with phenylethynylboronic acid pinacol ester. As a versatile building block in organic synthesis, its successful application is critical. This document is designed to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower you to overcome experimental hurdles.
Section 1: Suzuki-Miyaura Coupling with Phenylethynylboronic Acid Pinacol Ester
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the unique structure of phenylethynylboronic acid pinacol ester presents specific challenges that can lead to low conversion rates. This section will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with phenylethynylboronic acid pinacol ester showing low to no yield?
A1: Low conversion in Suzuki-Miyaura couplings involving this substrate can often be traced back to a few key factors: catalyst inactivity, degradation of the boronic ester, or suboptimal reaction conditions. A systematic check of these parameters is the first step in troubleshooting.[1]
Q2: Can the phenylethynyl group itself interfere with the Suzuki coupling?
A2: Yes, the alkyne moiety can potentially interact with the palladium catalyst. While not always detrimental, this interaction can sometimes lead to catalyst inhibition or the formation of undesired side products. Careful selection of ligands and reaction conditions can mitigate these effects.
Q3: Is the pinacol ester of phenylethynylboronic acid stable under typical Suzuki coupling conditions?
A3: While pinacol esters are generally more stable than their corresponding boronic acids, they are susceptible to hydrolysis, especially under basic aqueous conditions, which are common in Suzuki couplings.[2][3] This hydrolysis can lead to the formation of the less stable boronic acid, which is more prone to protodeboronation.[4][5]
Q4: What are the most common side reactions I should be aware of?
A4: The two most prevalent side reactions are protodeboronation (loss of the boronic ester group) and homocoupling of the phenylethynylboronic acid pinacol ester (Glaser coupling).[4] Oxygen contamination can also lead to homocoupling of boronic acids.[1]
Troubleshooting Guide: Low Conversion in Suzuki-Miyaura Coupling
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) species is the active catalyst. Pd(II) precatalysts must be reduced in situ. Catalysts can also degrade due to exposure to air or impurities.[1] | - Use a fresh, high-quality palladium precatalyst and ligand.- Consider using a more active, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.- Ensure rigorous degassing of solvents and reaction vessel to prevent catalyst oxidation. |
| Protodeboronation | The C-B bond is cleaved, replacing the boronic ester with a hydrogen atom. This is often accelerated by excessive water, strong bases, and high temperatures.[4][5] | - Use anhydrous solvents and minimize the amount of water in the reaction.- Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[4]- Lower the reaction temperature and monitor the reaction progress closely.- Consider using a more stable boronic acid surrogate if protodeboronation is severe. |
| Hydrolysis of Pinacol Ester | The pinacol ester hydrolyzes to the corresponding boronic acid, which is less stable. This is promoted by aqueous basic conditions.[2][3][6] | - Minimize the water content in the reaction mixture.- Use a base that is less hydrolytically active, such as CsF.- Shorten the reaction time if possible by using a more active catalyst system. |
| Suboptimal Ligand | The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition. | - Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For electron-rich aryl halides, bulky, electron-rich ligands are often effective.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq.), phenylethynylboronic acid pinacol ester (1.2-1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Sonogashira Coupling with Phenylethynylboronic Acid Pinacol Ester
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds. When using phenylethynylboronic acid pinacol ester, the terminal alkyne functionality is the reactive site. This section addresses common issues encountered in this transformation.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling is giving a low yield of the desired product. What should I check first?
A1: Similar to the Suzuki coupling, catalyst deactivation is a common culprit. Additionally, for Sonogashira reactions, the presence of oxygen can lead to the highly problematic homocoupling of the alkyne (Glaser coupling). Ensuring a completely anaerobic environment is critical.
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?
A2: This is the Glaser homocoupling product, a common side reaction in Sonogashira couplings that is promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, rigorous exclusion of air is necessary. Alternatively, copper-free Sonogashira conditions can be employed.
Q3: Does the boronic acid pinacol ester group interfere with the Sonogashira reaction?
A3: Generally, the boronic ester is a spectator group in the Sonogashira coupling. However, under certain conditions, particularly with very strong bases or prolonged reaction times, it could potentially undergo side reactions. It is important to use conditions that are selective for the C-H activation of the alkyne.
Troubleshooting Guide: Low Conversion in Sonogashira Coupling
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Oxygen Contamination | The copper(I) acetylide intermediate readily undergoes oxidative homocoupling in the presence of oxygen. | - Rigorously degas all solvents and reagents (freeze-pump-thaw is recommended).- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.- Use freshly distilled and degassed amine base. |
| High Copper(I) Concentration | While catalytic, an excess of copper(I) can accelerate the rate of homocoupling. | - Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes favor homocoupling. | - Attempt the reaction at a lower temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Copper-Mediated Reaction | The presence of copper is the primary driver of this side reaction. | - Consider using a copper-free Sonogashira protocol. These often employ specific ligands to facilitate the palladium-catalyzed coupling without a copper co-catalyst. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly degas by cycling between vacuum and an inert gas (argon or nitrogen) at least three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the phenylethynylboronic acid pinacol ester (1.1-1.2 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify by flash column chromatography.
Visualization of the Sonogashira Catalytic Cycles
Sources
- 1. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
removal of boron impurities from reactions with 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
A Senior Application Scientist's Guide to Purifying Products from Reactions with 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for removing boron-containing impurities from reactions involving this compound. As a senior application scientist, my goal is to blend established chemical principles with practical, field-proven techniques to help you achieve the highest possible purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I should expect? A1: When using this compound (a pinacol ester), the primary impurities arise from its hydrolysis or degradation. The most common species are:
-
Phenylethynyl boronic acid: Formed by the hydrolysis of the pinacol ester, especially during aqueous workups or chromatography on acidic stationary phases like standard silica gel.[1]
-
Boric acid (H₃BO₃): A potential byproduct from further degradation.
-
Unreacted Starting Material: The pinacol ester itself if the reaction did not go to completion.
-
Homocoupled Byproducts: Dimers of the starting material or product.
Q2: Why is my product, a boronate ester, streaking badly or sticking to my silica gel column? A2: This is a very common and frustrating issue. It stems from the interaction between the Lewis acidic boron atom in your compound and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong adsorption can lead to significant product loss, poor separation (streaking), and even decomposition of the ester on the acidic silica surface into the more polar boronic acid, which is even more difficult to elute.[1][2][3]
Q3: Can I just wash my organic reaction mixture with a basic solution to remove boron impurities? A3: This is a highly effective technique if the impurity is a boronic acid . Boronic acids are weakly acidic and will be deprotonated by a base (e.g., 1M NaOH, K₂CO₃) to form a water-soluble boronate salt, which is then easily extracted into the aqueous layer.[2][4][5] However, this method is ineffective for removing neutral impurities like the starting pinacol ester or other boronate esters. You must also ensure your desired product is stable under basic conditions.[5]
Q4: Is it always necessary to purify the crude product? Can I take it directly to the next step? A4: In some cases, particularly for robust reactions like the Suzuki-Miyaura coupling, using the crude boronate ester is feasible.[1][3] If your crude NMR shows high purity (>90%) and the main impurities are excess reagents that won't interfere with the subsequent reaction, a simple filtration through a plug of Celite or a short pad of silica to remove palladium catalyst and inorganic salts may be sufficient.[1][3] However, for sensitive reactions or when high purity is critical, a dedicated purification step is essential.
Q5: What are scavenger resins and are they a good option for boron removal? A5: Scavenger resins are solid-supported reagents designed to react with and bind specific impurities, allowing for their removal by simple filtration.[6] For boron impurities, resins functionalized with diol or N-methylglucamine groups are particularly effective.[7] For example, a diethanolamine (DEAM) functionalized resin can covalently bind to boronic acids, providing a highly selective and efficient method of purification without the need for chromatography.[2][7] This is an excellent, albeit more costly, alternative to traditional methods.
Troubleshooting and Purification Strategies
The key to successful purification is to correctly identify the nature of the impurity and select a method that exploits its unique chemical properties while preserving your product.
Decision Tree: Choosing Your Purification Method
This decision tree provides a logical pathway for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a boron removal method.
Comparison of Purification Techniques
The table below summarizes the most common methods, their targets, and their respective pros and cons.
| Technique | Target Impurity | Principle | Advantages | Disadvantages |
| Aqueous Basic Wash | Boronic Acids | Deprotonation to form a water-soluble boronate salt.[2][4][5] | Fast, inexpensive, scalable, avoids chromatography. | Ineffective for neutral esters; product must be base-stable. |
| Silica Gel Chromatography | All Boron Species | Differential adsorption based on polarity. | Widely applicable, can separate multiple components. | Can cause ester hydrolysis and product loss on column; co-elution is common.[2][3] |
| Modified Chromatography | Boronate Esters | Reduces Lewis acid-base interactions with the stationary phase. | Suppresses streaking and product loss, improving recovery.[1][8] | Requires pre-treatment of silica or use of alternative stationary phases (e.g., alumina).[9] |
| Scavenger Resins | Boronic Acids | Covalent binding to a functionalized solid support.[7] | High selectivity, simple filtration workup, automatable.[6] | Higher cost, requires screening for the optimal resin. |
| Derivatization (DEA) | Boronate Esters, Boronic Acids | Transesterification to form a stable, often crystalline, diethanolamine (DEA) adduct.[10] | Can convert oils to filterable solids; adducts are very stable. | Requires an additional chemical step and subsequent hydrolysis if the boronic acid is desired.[10] |
| Azeotropic Distillation | Boric Acid | Formation of volatile trimethyl borate with methanol.[4][11] | Simple, effective for removing boric acid specifically. | May require multiple cycles; not suitable for heat-sensitive compounds. |
| Crystallization / Trituration | All Boron Species | Differential solubility of the product and impurities. | Can yield very pure material; avoids chromatography. | Product must be a solid; can be difficult to find a suitable solvent system.[9] |
Experimental Protocols & Workflows
General Post-Reaction Purification Workflow
This diagram illustrates a comprehensive workflow, showing how different purification modules can be integrated.
Caption: General workflow for post-reaction purification.
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
This method is ideal for selectively removing acidic boronic acid byproducts from a neutral organic product.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1M Sodium Hydroxide (NaOH) or 2M Potassium Carbonate (K₂CO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
After the reaction is complete, dilute the crude mixture with a water-immiscible organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with one volume of 1M NaOH solution. Shake the funnel for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the sodium boronate salt.
-
Repeat the wash with 1M NaOH if significant boronic acid remains (monitor by TLC).
-
Wash the organic layer with one volume of brine to remove residual water and base.
-
Drain the organic layer into a clean flask and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the purified product, now free of boronic acid.
Protocol 2: Flash Chromatography using Boric Acid-Treated Silica Gel
This protocol is designed to prevent the common issue of boronate ester adsorption and decomposition on standard silica gel.[1][8]
Materials:
-
Silica gel (for flash chromatography).
-
Boric acid (H₃BO₃).
-
Methanol and Ethanol.
-
Rotary evaporator or vacuum oven.
Procedure:
-
Preparation of Treated Silica:
-
Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica, dissolve 27.5 g of boric acid in 550 mL of methanol).
-
In a flask, create a slurry of the silica gel (100 g) in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol (approx. 600 mL for 100 g).
-
Dry the silica gel completely under vacuum until it is a free-flowing powder.[1]
-
-
Chromatography:
-
Pack a column with the prepared boric acid-impregnated silica gel using your desired eluent system.
-
Load your crude product onto the column.
-
Elute as you would for standard flash chromatography. The boronate ester should now elute with significantly reduced streaking and tailing.
-
Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation
This powerful technique converts boronate esters or boronic acids into stable, easily purified sp³-hybridized boron-DEA adducts, which often precipitate from solution.[10]
Materials:
-
Crude product containing the boronate ester.
-
Diethanolamine (DEA).
-
Anhydrous diethyl ether or similar non-polar solvent.
-
Filtration apparatus.
Procedure:
-
Dissolve the crude product in a minimal amount of anhydrous diethyl ether.
-
Add diethanolamine (1.1 equivalents relative to the boron species) to the solution at room temperature.
-
Stir the mixture. The boron-DEA adduct will often precipitate as a white solid within 30 minutes.[10]
-
Continue stirring for 1-2 hours to ensure complete formation of the adduct.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove non-boron impurities.
-
Dry the solid adduct under vacuum.
-
Note: If the free boronic acid is the desired final product, the DEA adduct can be hydrolyzed. This is typically achieved by stirring the adduct in a biphasic solution of ether and a dilute acid like 0.1M HCl.[10]
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. [Link]
-
Deng, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
Trouble purifying my boronate ester compound : r/Chempros - Reddit. (2023). Reddit. [Link]
-
Solid-Supported Scavengers - Supra sciences. Supra Sciences. [Link]
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2015). Reddit. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2206–2217. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2022). Reddit. [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
-
Isobe, T., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Wipf Group. (2004). Strategies in organic synthesis. University of Pittsburgh. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. suprasciences.com [suprasciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing homocoupling of 2-Phenyl-1-ethynylboronic acid pinacol ester
Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Phenyl-1-ethynylboronic acid pinacol ester in cross-coupling reactions. Its purpose is to provide in-depth troubleshooting strategies and foundational knowledge to diagnose and prevent undesired homocoupling side reactions, thereby improving reaction efficiency, yield, and purity of the target compounds.
Frequently Asked Questions (FAQs)
Q1: What is "homocoupling" and why is it a significant issue when using 2-Phenyl-1-ethynylboronic acid pinacol ester?
A1: Homocoupling is a common and problematic side reaction in cross-coupling chemistry where a starting material reacts with itself to form a symmetrical dimer. When working with 2-Phenyl-1-ethynylboronic acid pinacol ester, you may encounter two distinct types of homocoupling, depending on your reaction conditions:
-
Alkyne Homocoupling (Glaser-Hay Coupling): This is the oxidative dimerization of the terminal alkyne functionality.[1][2] In this case, two molecules of the ethynylboronic ester couple to form 1,4-diphenyl-1,3-butadiyne pinacol boronate. This reaction is predominantly catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[3][4] The formation of this byproduct consumes your valuable alkyne substrate, reduces the yield of the desired cross-coupled product, and introduces a purification challenge.[5][6]
-
Boronic Ester Homocoupling: This is the palladium-catalyzed coupling of two boronic ester molecules to form a symmetrical biaryl. While more commonly discussed with arylboronic acids, it can occur with alkynylboronic esters under certain conditions. This pathway is often promoted by the presence of oxygen and the specific palladium catalyst/ligand system and base employed.[7][8][9]
The primary consequence of either pathway is a reduction in the efficiency of your desired transformation and the costly consumption of your starting materials.
Q2: I'm performing a Sonogashira reaction and observing a significant amount of a diyne byproduct. What is the mechanistic cause?
A2: The formation of a diyne byproduct during a Sonogashira coupling is a classic sign of Glaser-Hay homocoupling.[5][10] This side reaction is intrinsically linked to the traditional Sonogashira catalyst system, which employs a copper(I) co-catalyst.[3]
The mechanism proceeds via the following key steps:
-
Deprotonation: A base, typically an amine like triethylamine or diisopropylamine, deprotonates the terminal alkyne, making it nucleophilic.
-
Copper Acetylide Formation: The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.[1]
-
Oxidative Coupling: In the presence of an oxidant (most commonly, trace oxygen from the air), two molecules of the copper acetylide intermediate undergo oxidative coupling to form the symmetrical 1,3-diyne product.[1][3]
This entire process competes directly with the desired Sonogashira catalytic cycle. If the rate of the Glaser coupling is significant relative to the palladium-catalyzed cross-coupling, substantial amounts of the homocoupled byproduct will be formed.[6] The most critical factor promoting this undesired pathway is the presence of oxygen.[11]
Q3: My Sonogashira reaction is plagued by alkyne homocoupling. What are the most effective strategies to prevent it?
A3: Minimizing Glaser-Hay homocoupling requires a multi-faceted approach focused on controlling the reaction atmosphere and optimizing the catalytic system. The most definitive solution is to eliminate the component that catalyzes the side reaction: the copper co-catalyst.
| Strategy | Rationale & Key Insights |
| 1. Implement Copper-Free Conditions | This is the most robust solution. The absence of the copper co-catalyst completely shuts down the primary mechanistic pathway for Glaser homocoupling.[3][12] Modern protocols utilizing palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling alkynylboronic esters without copper.[12][13] |
| 2. Ensure Rigorous Exclusion of Oxygen | Oxygen is the terminal oxidant in the Glaser coupling cycle.[3][5] If you must use a copper-catalyzed system, maintaining a strictly inert atmosphere is paramount. Use Schlenk line techniques or a glovebox. Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (e.g., Argon) for 30-60 minutes.[11][14] |
| 3. Introduce a Reducing Agent | Adding a mild reducing agent can help maintain the copper catalyst in its Cu(I) oxidation state, preventing the oxidative step required for dimerization.[15] A less common but effective technique is to perform the reaction under a dilute atmosphere of hydrogen gas mixed with nitrogen or argon, which has been shown to dramatically reduce homocoupling.[5][16] |
| 4. Control Reagent Concentration | Homocoupling is a bimolecular reaction. Therefore, its rate is dependent on the concentration of the alkyne. Adding the 2-Phenyl-1-ethynylboronic acid pinacol ester slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the homocoupling pathway relative to the cross-coupling reaction.[17] |
| 5. Optimize Ligand, Base, and Solvent | Bulky, electron-donating ligands on the palladium center can accelerate the rate-limiting steps of the desired cross-coupling cycle (oxidative addition and reductive elimination), allowing it to outcompete the undesired homocoupling.[18][19] The choice of base and solvent can also influence the relative reaction rates. |
Q4: I'm using my 2-Phenyl-1-ethynylboronic acid pinacol ester in a Suzuki-Miyaura coupling (copper-free) but still see homocoupling. What's happening?
A4: In a copper-free Suzuki-type reaction, the homocoupling you are observing is not from the Glaser pathway. Instead, it is a palladium-catalyzed homocoupling of the boronic ester itself.[8] This side reaction is a known issue in Suzuki-Miyaura chemistry, particularly with electron-deficient or sterically hindered substrates.[8][9]
The generally accepted mechanism involves the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination to form the Ar-Ar dimer. This can arise through several pathways, often initiated by the presence of oxygen, which can either facilitate a Pd(0)/Pd(II) cycle dedicated to homocoupling or interfere with the main cross-coupling cycle.[9][20] The choice of base and ligand plays a crucial role in mediating the rates of transmetalation and reductive elimination for the desired versus the undesired pathway.[7][21]
Q5: How can I suppress boronic ester homocoupling in my Suzuki-Miyaura reaction?
A5: Suppressing boronic ester homocoupling involves careful optimization of the reaction parameters to favor the cross-coupling pathway.
| Strategy | Rationale & Key Insights |
| 1. Maintain a Strict Inert Atmosphere | Just as with Glaser coupling, oxygen is a major culprit in promoting palladium-catalyzed homocoupling of boronic acids/esters.[9] Rigorous deoxygenation of all reagents and maintenance of an inert atmosphere throughout the reaction is the first and most critical step. |
| 2. Select an Appropriate Ligand | This is often the key to success. Bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos are highly effective at preventing this side reaction.[8] These ligands promote the formation of a monoligated, highly active Pd(0) species, which accelerates the desired oxidative addition and subsequent steps of the cross-coupling cycle, kinetically disfavoring the homocoupling pathway.[19][22] |
| 3. Optimize the Base | The base is required to activate the boronic ester for transmetalation.[23] However, an inappropriate base can promote homocoupling. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH. Sometimes, using a fluoride source like CsF or KF can be effective.[23] Careful screening of the base is essential. |
| 4. Modify the Order of Addition | Pre-forming the active Pd(0) catalyst and allowing the oxidative addition of the aryl halide to occur before introducing the boronic ester can sometimes suppress homocoupling.[9] A common procedure involves heating the palladium source, ligand, base, and aryl halide for a short period (10-15 min) before adding the boronic ester solution.[9] |
Visualizing the Competing Reaction Pathways
The diagrams below illustrate the catalytic cycles for the desired cross-coupling versus the undesired homocoupling pathways.
Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Validated Experimental Protocols
The following protocols provide starting points for minimizing homocoupling. Optimization for your specific substrates is likely required.
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is adapted from methodologies that utilize a bulky phosphine ligand to enable efficient coupling without a copper co-catalyst, thereby eliminating the Glaser homocoupling pathway.[13]
Reagents & Equipment:
-
2-Phenyl-1-ethynylboronic acid pinacol ester (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 10 mol% as a 1.0 M solution in toluene)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv), dried
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)
-
Schlenk flask or glovebox, magnetic stirrer
Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide (1.0 equiv), cesium carbonate (2.0 equiv), and the palladium precatalyst (AllylPdCl)₂ (2.5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Ligand Addition: Add the tri(tert-butyl)phosphine solution (10 mol%) to the stirring mixture. The solution may change color, indicating the formation of the active Pd(0) catalyst.
-
Substrate Addition: Add the 2-Phenyl-1-ethynylboronic acid pinacol ester (1.1 equiv), either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling of an Aryl Halide
This protocol utilizes a modern biarylphosphine ligand and specific base conditions to promote the desired cross-coupling while suppressing boronic ester homocoupling.[8][24]
Reagents & Equipment:
-
2-Phenyl-1-ethynylboronic acid pinacol ester (1.2 equiv)
-
Aryl halide (e.g., chloride or bromide, 1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Schlenk flask or glovebox, magnetic stirrer
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or a Schlenk flask under argon, combine the aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4.4 mol%), and K₃PO₄ (2.0 equiv).
-
Pre-heating (Optional but Recommended): Add the degassed solvent, and stir the mixture at the intended reaction temperature (e.g., 80-100 °C) for 15 minutes. This helps ensure the formation of the active catalyst and oxidative addition complex before the boronic ester is introduced.[9]
-
Substrate Addition: Dissolve the 2-Phenyl-1-ethynylboronic acid pinacol ester (1.2 equiv) in a small amount of degassed solvent and add it to the reaction mixture.
-
Reaction: Continue to stir the mixture at temperature, monitoring for completion by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography.
References
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McGlacken, G. P., & Fairlamb, I. J. S. (2015). Development of optimized conditions for Glaser-Hay bioconjugations. Bioorganic & Medicinal Chemistry Letters, 25(17), 3574-3577. [Link]
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Sun, Q., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(25), 13897–13904. [Link]
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Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
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Sun, Q., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Shaabani, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6729. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
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Jana, S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 14231–14245. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
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Organic Chemistry Portal. Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. [Link]
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ResearchGate. (2021). The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]
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Kennedy, N. M., et al. (2019). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. Bioconjugate Chemistry, 30(6), 1833-1840. [Link]
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Shaabani, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 87(6), 4463–4470. [Link]
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ResearchGate. (2019). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
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Popova, Y., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 280-289. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Inorganic Chemistry, 61(45), 18011–18022. [Link]
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Kumar, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(7), 3299-3320. [Link]
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Thomas, A. A., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
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Chen, L., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(18), 7343–7346. [Link]
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ChemRxiv. (2024). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. [Link]
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ResearchGate. (2021). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
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DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. New Trends in Cross-Coupling: Theory and Applications. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Inorganic Chemistry. [Link]
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ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
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YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
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ResearchGate. (2007). Base-Free Oxidative Homocoupling of Arylboronic Esters. [Link]
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ResearchGate. (2010). ChemInform Abstract: Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature. [Link]
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ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
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Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 9(2), 1106–1134. [Link]
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Validation & Comparative
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane vs. phenylacetylene in Sonogashira
An In-Depth Guide to Alkyne Selection in Sonogashira Coupling: Phenylacetylene vs. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Introduction: The Strategic Choice of an Alkyne in C(sp)-C(sp²) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][2] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
The choice of the alkyne coupling partner is a critical decision that profoundly impacts reaction efficiency, substrate scope, and downstream purification. The traditional approach utilizes a terminal alkyne, such as phenylacetylene, which participates directly in the catalytic cycle. However, the inherent reactivity of the terminal C-H bond can lead to undesirable side reactions, most notably oxidative homocoupling (Glaser coupling).[3]
To circumvent these challenges, chemists have increasingly turned to protected alkyne equivalents. Among the most successful is this compound, an alkynyl pinacol boronate ester. While often used in "Sonogashira-type" reactions, its mechanism of action is fundamentally different, resembling a Suzuki-Miyaura coupling. This guide provides a detailed, evidence-based comparison of these two reagents, offering researchers the insights needed to make an informed selection for their specific synthetic challenge.
Mechanistic Foundations: Two Divergent Pathways
Understanding the catalytic cycles is paramount to appreciating the distinct advantages and limitations of each reagent. While both reactions yield a similar product, the journey from reactants to product follows two different mechanistic pathways.
The Classic Sonogashira Coupling: A Pd/Cu Dual Catalytic Cycle
The conventional Sonogashira reaction relies on the synergistic action of palladium and copper catalysts.[5][6] The process involves two interconnected cycles:
-
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3]
-
The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a highly nucleophilic copper acetylide intermediate.[6]
-
Transmetalation & Reductive Elimination : The copper acetylide transfers its alkynyl group to the Pd(II) complex. The resulting dialkylated palladium complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.[3]
A significant drawback of this pathway is the copper-catalyzed oxidative homocoupling of the alkyne, which forms a symmetric 1,3-diyne byproduct. This side reaction consumes the alkyne, complicates purification, and reduces the overall yield of the desired product.[3]
Alkynyl Suzuki-Miyaura Coupling: A Copper-Free Pathway
This compound functions as an organoboron reagent, engaging in a reaction mechanism analogous to the Suzuki-Miyaura coupling.[7][8] This pathway typically proceeds without a copper co-catalyst, thereby eliminating the primary route to homocoupling side products.
-
Oxidative Addition : Similar to the classic Sonogashira, a Pd(0) catalyst initiates the cycle by reacting with the aryl halide.
-
Transmetalation : A base activates the alkynyl boronate ester, forming a borate complex.[8] This complex then transfers the alkynyl group to the Pd(II) center, displacing the halide. This is the rate-determining step for many Suzuki couplings.
-
Reductive Elimination : The resulting Pd(II) species expels the coupled product, regenerating the Pd(0) catalyst for the next cycle.
Reagent Comparison: A Head-to-Head Analysis
The choice between phenylacetylene and its pinacol boronate ester derivative is a trade-off between directness and robustness.
| Feature | Phenylacetylene | This compound |
| Reagent Type | Terminal Alkyne | Alkynyl Pinacol Boronate Ester |
| Mechanism | Classic Sonogashira (Pd/Cu catalyzed) | Alkynyl Suzuki-Miyaura (Pd catalyzed) |
| Handling | Liquid, volatile, potential safety concerns | Crystalline solid, stable, easy to handle[9] |
| Stability | Prone to oxidative homocoupling (Glaser) | High shelf stability, resistant to homocoupling[9] |
| Key Intermediate | Copper(I) Acetylide | Borate complex for transmetalation |
| Copper Co-catalyst | Typically required | Not required, enabling copper-free conditions[10][11] |
| Common Side Reactions | Glaser homocoupling (R-C≡C-C≡C-R) | Protodeboronation (loss of boron group)[8] |
| Atom Economy | High | Lower (pinacol group is a leaving group) |
| Ideal Use Case | Simple, robust substrates; cost-sensitive syntheses | Complex, late-stage functionalization; syntheses where byproducts are intolerable |
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are representative protocols for the coupling of iodobenzene with each reagent.
Protocol 1: Classic Sonogashira Coupling with Phenylacetylene
Reaction: Iodobenzene + Phenylacetylene → Diphenylacetylene
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 131 µL)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (5 mL)
-
THF (5 mL, anhydrous)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (14 mg) and CuI (7.6 mg).
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir for 5 minutes at room temperature.
-
Add iodobenzene (204 mg) followed by phenylacetylene (131 µL) to the flask.
-
Stir the reaction mixture at room temperature under argon and monitor by TLC (e.g., using hexane/ethyl acetate 9:1). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene as a white solid.[12][13]
Rationale for Choices:
-
Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and reliable choice for this transformation.[14]
-
Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a co-solvent, ensuring the formation of the crucial copper acetylide intermediate.[3][6]
-
Inert Atmosphere: An argon atmosphere is critical to prevent oxidative homocoupling of phenylacetylene, a common side reaction in the presence of copper and oxygen.[3]
Protocol 2: Copper-Free Alkynyl Suzuki Coupling with Boronate Ester
Reaction: Iodobenzene + this compound → Diphenylacetylene
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
This compound (1.1 mmol, 251 mg)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
SPhos (Sphos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 24.6 mg)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
1,4-Dioxane (5 mL, anhydrous)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add iodobenzene (204 mg), this compound (251 mg), Pd₂(dba)₃ (13.7 mg), SPhos (24.6 mg), and K₃PO₄ (637 mg).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C under argon and monitor by TLC or GC-MS. The reaction is typically complete within 6-18 hours.[7]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and add water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene.
Rationale for Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki-Miyaura couplings, promoting efficient oxidative addition and reductive elimination.[7]
-
Base: K₃PO₄ is a common and effective base for activating the boronate ester for transmetalation without causing significant side reactions.[7]
-
Copper-Free: The absence of copper completely suppresses the Glaser homocoupling pathway, leading to a cleaner reaction profile, which is especially important in complex molecule synthesis.[10][15]
Conclusion: Selecting the Right Tool for the Job
Both phenylacetylene and its pinacol boronate ester are valuable reagents for the synthesis of arylalkynes. The optimal choice is dictated by the specific demands of the synthetic target.
-
Phenylacetylene remains the reagent of choice for straightforward couplings where cost and atom economy are primary concerns. Its high reactivity makes it ideal for robust substrates, provided that conditions are carefully controlled to minimize oxidative homocoupling.
-
This compound represents a superior alternative for complex, multi-step syntheses. Its stability, ease of handling, and, most importantly, its ability to circumvent homocoupling by enabling a copper-free mechanism, often justify its higher cost and lower atom economy.[8][9] For drug development professionals and researchers working on high-value targets, the reliability and cleaner reaction profiles afforded by the boronate ester make it an indispensable tool in the modern synthetic chemist's arsenal.
References
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A Comparative Guide to the Reactivity of Alkynylboronates in Suzuki-Miyaura Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse building blocks have cemented its role in modern synthesis.[2] While aryl- and vinylboronic acids are the most common coupling partners, alkynylboronates have emerged as highly valuable reagents for introducing alkynyl motifs into complex molecules.
This guide provides an in-depth comparison of the reactivity of alkynylboronates relative to other common organoboron species in the Suzuki-Miyaura coupling. We will explore the mechanistic nuances that govern their reactivity, present supporting experimental data, and offer a validated protocol for their application.
The Suzuki-Miyaura Catalytic Cycle: The Crucial Role of Boron Activation
To understand the reactivity of any organoboron reagent, one must first understand the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which can be broadly summarized in three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: This is the rate-determining step for many Suzuki couplings and the point where the organoboron reagent (R²-BY₂) transfers its organic group (R²) to the palladium center. Critically, this step does not proceed efficiently with neutral boronic acids or esters. A base is required to activate the boron, forming a more nucleophilic boronate "ate" complex (e.g., [R²-B(OR)₂(OH)]⁻).[4] This activation enhances the polarization of the C-B bond, facilitating the transfer of the R² group to the electrophilic palladium center.[4]
-
Reductive Elimination: The two organic partners (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
The efficiency of the transmetalation step is directly linked to the nature of the organoboron reagent, making it the central focus of our reactivity comparison.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling featuring an alkynylboronate. The crucial base-mediated formation of the 'ate' complex precedes the transmetalation step.
A Closer Look at Alkynylboronates
Alkynylboronates are organoboron compounds where the boron atom is attached to an sp-hybridized carbon of an alkyne. For synthetic applications, they are most commonly used as boronate esters (e.g., pinacol esters) or as potassium alkynyltrifluoroborate salts.
The key advantages of these reagents, particularly the trifluoroborate salts, are their exceptional stability. They are often air- and moisture-stable crystalline solids that can be stored indefinitely without special precautions.[5] This provides a significant practical advantage over some boronic acids, which can be prone to decomposition or protodeboronation.[6]
Comparative Reactivity Analysis
The reactivity of an organoboron reagent in Suzuki coupling is primarily dictated by the ease with which it undergoes transmetalation. This is influenced by the hybridization of the carbon atom attached to boron and the electronics of the organic group.
| Organoboron Class | Hybridization | General Reactivity | Mechanistic Considerations |
| Alkynylboronates | sp | High | The C(sp)-B bond is highly polarized and readily participates in transmetalation. sp-type boron species are known to undergo facile transmetalation.[7] |
| Aryl/Vinylboronic Acids | sp² | High | This is the classic and most widely used class of reagents. Transmetalation is generally efficient, though rates can be influenced by electronic effects on the ring. |
| Alkylboronic Acids | sp³ | Moderate to Low | Generally less reactive than their sp² and sp counterparts.[8] The C(sp³)-B bond is less polarized, making transmetalation slower. Secondary alkyl groups are particularly challenging coupling partners.[8] |
Key Insights:
-
Alkynylboronates vs. Aryl/Vinylboronic Acids: The reactivity of alkynylboronates is comparable to, and in some cases may exceed, that of standard arylboronic acids. Their primary advantage often lies not in superior intrinsic reactivity but in their enhanced stability and ease of handling, especially in the form of trifluoroborate salts.[5]
-
Alkynylboronates vs. Alkylboronic Acids: This is where the most significant difference lies. Alkynylboronates are substantially more reactive than alkylboronic acids. The transmetalation of sp³-hybridized carbon centers is often sluggish, requiring more forcing conditions or specialized catalyst systems. In contrast, the facile transmetalation of the alkynyl group makes these couplings highly efficient under standard conditions.[7]
Supporting Experimental Data
The following table summarizes data from published studies, illustrating the high efficiency of alkynylboronate couplings.
| Entry | Alkynylboronate | Electrophile | Catalyst (mol%) | Base (equiv) | Conditions | Yield (%) | Reference |
| 1 | Potassium (1-hexyn-1-yl)trifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ (9%) | Cs₂CO₃ (3) | THF, reflux, 36h | 77 | [5] |
| 2 | Potassium (1-hexyn-1-yl)trifluoroborate | 4-Acetylphenyl triflate | PdCl₂(dppf)·CH₂Cl₂ (9%) | Cs₂CO₃ (3) | THF, reflux, 12h | 86 | [5] |
| 3 | Potassium (phenylethynyl)trifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (9%) | Cs₂CO₃ (3) | THF, reflux, 12h | 93 | [5] |
| 4 | Potassium 1-octynyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) (3%) | Cs₂CO₃ (3) | Toluene/H₂O, 100°C, 5 min (MW) | 94 | [9] |
| 5 | Potassium 1-octynyltrifluoroborate | 4-Bromochlorobenzene | PdCl₂(dppf) (3%) | Cs₂CO₃ (3) | Toluene/H₂O, 100°C, 5 min (MW) | 88 | [9] |
As the data shows, alkynyltrifluoroborates couple efficiently with both aryl bromides and more reactive aryl triflates, tolerating a variety of functional groups and delivering high yields.[5] The presence of electron-withdrawing groups on the aryl halide partner can slightly enhance the reaction yield.[9]
Experimental Protocol: A Validated Method
The following protocol is a representative example for the Suzuki-Miyaura coupling of an alkynyltrifluoroborate with an aryl bromide, adapted from established literature.[5]
Reaction: Coupling of Potassium (phenylethynyl)trifluoroborate with 4-Bromoacetophenone.
Figure 2. Experimental workflow for the Suzuki-Miyaura alkynylation reaction.
Materials:
-
Potassium (phenylethynyl)trifluoroborate (1.2 mmol, 1.2 equiv)
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.09 mmol, 9 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, potassium (phenylethynyl)trifluoroborate, PdCl₂(dppf)·CH₂Cl₂ catalyst, and cesium carbonate.
-
Causality: Using a flame-dried flask removes adsorbed water, which can be beneficial as anhydrous conditions often improve yields for this specific coupling.[5]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic turnover.
-
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to reflux (approximately 66°C for THF).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoacetophenone) is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product, 4-(phenylethynyl)acetophenone.
Conclusion
Alkynylboronates, particularly in the form of stable potassium trifluoroborate salts, are highly effective and versatile reagents in Suzuki-Miyaura cross-coupling. Their reactivity is on par with the widely used arylboronic acids and is significantly greater than that of alkylboron reagents. This high reactivity is attributed to the facile transmetalation of the sp-hybridized alkynyl group from the activated boronate complex to the palladium center. The exceptional stability and high reactivity of alkynylboronates make them a first-choice reagent for the strategic introduction of alkyne functionalities in pharmaceutical and materials science synthesis.
References
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Chemaleva, M. A., & Ananikov, V. P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Vallejo, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Crump, C. E., & Morken, J. P. (2015). Enantiospecific Alkynylation of Alkylboronic Esters. Journal of the American Chemical Society, 137(16), 5488–5491. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Chan, D. M. T., et al. (2003). Copper-Promoted C-N and C-O Bond Cross-Coupling with Boronic Acids and Its Application to the Synthesis of Substituted Indoles. Tetrahedron Letters, 44(19), 3863-3865. [Link]
-
West, A., et al. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 26(48), 10899-10913. [Link]
-
Kabalka, G. W., et al. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 11(12), 974–979. [Link]
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A Senior Application Scientist's Guide to Phenylethynylating Reagents: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the introduction of the phenylethynyl moiety is a critical transformation in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. The go-to reagent for this purpose has often been 2-Phenyl-1-ethynylboronic acid pinacol ester. However, the landscape of synthetic chemistry is ever-evolving, and a variety of alternative reagents now offer distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides an in-depth, objective comparison of 2-Phenyl-1-ethynylboronic acid pinacol ester and its key alternatives, supported by experimental data and protocols to inform your selection of the optimal reagent for your specific application.
The Benchmark: 2-Phenyl-1-ethynylboronic acid pinacol ester
2-Phenyl-1-ethynylboronic acid pinacol ester is a widely used reagent for the introduction of the phenylethynyl group, typically through Suzuki-Miyaura cross-coupling reactions. The pinacol ester group enhances the stability of the boronic acid, making it a crystalline, weighable solid that is more amenable to handling and storage than the free boronic acid.[1][2]
Key Features:
-
Versatility: It participates in palladium-catalyzed cross-coupling reactions with a variety of aryl and vinyl halides.
-
Stability: The pinacol ester provides improved stability compared to the corresponding boronic acid, though it can be susceptible to hydrolysis, especially under physiological pH conditions.[3]
-
Handling: As a solid, it is generally easier and safer to handle than gaseous acetylene.
However, the pinacol ester is not without its drawbacks. Its synthesis can be multi-step, and its stability, while improved, is not absolute. This has led to the exploration of several alternative reagents, each with a unique profile of strengths and weaknesses.
The Alternatives: A Comparative Overview
This guide will focus on three principal alternatives to 2-Phenyl-1-ethynylboronic acid pinacol ester:
-
Potassium Phenylethynyltrifluoroborate: A highly stable and versatile salt.
-
(Phenylethynyl)trimethylsilane: A protected alkyne that offers a different reactivity profile.
-
Phenylethynyl MIDA boronate: A next-generation boron reagent with exceptional stability and controlled reactivity.
The following sections will delve into the specific characteristics, performance data, and experimental protocols for each of these reagents, providing a comprehensive framework for comparison.
Potassium Phenylethynyltrifluoroborate: The Robust Workhorse
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that can be stored indefinitely, offering a significant advantage over boronic acids and their esters.[4] This exceptional stability simplifies handling and storage, making them highly attractive reagents in a research environment.
Advantages Over Pinacol Ester:
-
Enhanced Stability: Trifluoroborates are significantly more stable towards hydrolysis and oxidation compared to boronic esters.[5] This stability allows for their use in a wider range of reaction conditions and simplifies purification processes.
-
Slow Release of Boronic Acid: Under basic conditions typical for Suzuki-Miyaura coupling, trifluoroborates undergo slow hydrolysis to release the corresponding boronic acid in situ. This slow-release mechanism can minimize side reactions such as protodeboronation and homocoupling.
-
High Reactivity in Cross-Coupling: Despite their stability, potassium alkynyltrifluoroborates exhibit excellent reactivity in palladium-catalyzed cross-coupling reactions with aryl and vinyl halides or triflates, often providing high yields of the desired products.[4]
Experimental Data Snapshot:
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | PdCl₂(dppf) | Cs₂CO₃ | THF | 95 | [4] |
| 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF | 98 | [4] |
| 4-Bromotoluene | PdCl₂(dppf) | Cs₂CO₃ | THF | 85 | [4] |
Table 1. Representative yields for the Suzuki-Miyaura coupling of potassium phenylethynyltrifluoroborate with various aryl halides.
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Phenylethynyltrifluoroborate
This protocol is a representative example for the cross-coupling of an aryl halide with potassium phenylethynyltrifluoroborate.
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium phenylethynyltrifluoroborate (1.2 mmol)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, potassium phenylethynyltrifluoroborate, PdCl₂(dppf), and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
(Phenylethynyl)trimethylsilane: The Protected and Versatile Precursor
(Phenylethynyl)trimethylsilane (TMS-acetylene) serves as a stable, liquid source of the phenylethynyl group.[6][7] The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for a different set of coupling strategies, primarily the Sonogashira coupling.[8][9]
Advantages Over Pinacol Ester:
-
Orthogonal Reactivity: TMS-protected alkynes participate in Sonogashira coupling, which offers a distinct mechanistic pathway compared to the Suzuki-Miyaura coupling of boronic esters. This can be advantageous when dealing with substrates that are sensitive to the conditions of Suzuki coupling.
-
Copper-Free Options: While traditional Sonogashira coupling employs a copper co-catalyst, numerous copper-free protocols have been developed for TMS-alkynes, which is beneficial for avoiding potential issues with copper contamination in the final product.[1][10][11]
-
Ease of Deprotection: The TMS group can be readily removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to yield the terminal alkyne for further transformations.[12]
Experimental Data Snapshot:
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 95 | [13] |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 | [14] |
| 4-Bromoanisole | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 91 | [15] |
Table 2. Representative yields for the Sonogashira coupling of (phenylethynyl)trimethylsilane with various aryl halides.
Experimental Protocol: Copper-Free Sonogashira Coupling with (Phenylethynyl)trimethylsilane
This protocol outlines a general procedure for a copper-free Sonogashira coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
(Phenylethynyl)trimethylsilane (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Tetrabutylammonium fluoride (TBAF) (3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and (phenylethynyl)trimethylsilane in the anhydrous solvent.
-
Add the palladium catalyst and TBAF to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.[16]
Phenylethynyl MIDA boronate: The Apex of Stability and Control
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry.[12] These reagents are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography on silica gel.[9][17]
Advantages Over Pinacol Ester and Trifluoroborate:
-
Unparalleled Stability: MIDA boronates are among the most stable boron reagents available. They are resistant to hydrolysis under neutral or acidic conditions and are generally stable to air and moisture, allowing for long-term storage.[18][19]
-
Controlled Deprotection: The MIDA ligand can be cleaved under specific, mild basic conditions (e.g., aqueous NaOH or K₃PO₄) to release the boronic acid in a controlled manner.[17][20] This "slow-release" feature is highly advantageous for challenging cross-coupling reactions, minimizing decomposition of sensitive boronic acids.
-
Broad Compatibility: The stability of the MIDA boronate allows for functionalization of other parts of the molecule without affecting the boronate group, enabling the synthesis of complex building blocks.[21]
Experimental Data Snapshot:
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | [17] |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 88 | [17] |
| Vinyl bromide | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 92 | [17] |
Table 3. Representative yields for the slow-release Suzuki-Miyaura coupling of phenylethynyl MIDA boronate.
Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling with Phenylethynyl MIDA boronate
This protocol exemplifies the use of a MIDA boronate in a slow-release cross-coupling reaction.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Phenylethynyl MIDA boronate (1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene and Water (5:1 mixture, 6 mL)
Procedure:
-
Combine the aryl/vinyl halide, phenylethynyl MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vessel.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
Visualizing the Synthetic Pathways
To better understand the workflows and mechanistic underpinnings of these reactions, the following diagrams have been generated.
Caption: Workflow for Copper-Free Sonogashira Coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Conclusion and Recommendations
The choice of reagent for introducing a phenylethynyl group is a critical decision that can significantly impact the success and efficiency of a synthetic route. While 2-Phenyl-1-ethynylboronic acid pinacol ester remains a viable option, its limitations in stability have paved the way for superior alternatives.
-
For routine applications where enhanced stability and ease of handling are paramount, potassium phenylethynyltrifluoroborate is an excellent choice. Its robustness and reliable performance in Suzuki-Miyaura couplings make it a dependable workhorse.
-
When orthogonal reactivity is required, or when copper-free conditions are a priority, (phenylethynyl)trimethylsilane is the reagent of choice. Its utility in Sonogashira couplings provides a valuable alternative to boron-based methods.
-
For complex syntheses involving sensitive substrates or requiring the controlled formation of carbon-carbon bonds, phenylethynyl MIDA boronate stands out. Its exceptional stability and the ability for slow, controlled release of the active boronic acid make it the premier reagent for challenging synthetic endeavors.
Ultimately, the optimal reagent will depend on the specific requirements of your synthesis, including the nature of your substrate, the desired reaction conditions, and the overall synthetic strategy. By understanding the distinct advantages and limitations of each of these reagents, researchers can make informed decisions to accelerate their research and development efforts.
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288-325. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Society Reviews, 2007 , 36(7), 1169-1182. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Mohamed, R. M.; et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021 , 11(11), 6135-6153. [Link]
-
PrepChem. Synthesis of Trimethylsilyl (4-tert-butyl) phenylethyne. [Link]
-
Denmark, S. E.; et al. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Journal of the American Chemical Society, 2017 , 139(4), 1599-1602. [Link]
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Nasrollahzadeh, M.; et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023 , 13(8), 5132-5157. [Link]
-
ResearchGate. Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1-bromo-4-iodobenzene and phenylacetylene. [Link]
-
Molander, G. A.; et al. Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates with Aryl and 1-Alkenyl Halides and Triflates. The Journal of Organic Chemistry, 2002 , 67(24), 8416-8423. [Link]
-
Lee, S. J.; et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 2017 , 9(12), 1163-1169. [Link]
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Hall, D. G. Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 2001 , 66(18), 6086-6090. [Link]
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Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
KAUST Repository. Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Syntheses. Preparation of Isobutylboronic Acid Pinacol Ester. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross-Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2007 , 129(21), 6716-6717. [Link]
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Synthonix. Trimethyl(phenylethynyl)silane. [Link]
-
ResearchGate. Copper-Catalyzed Base-free Protocol for the Sonogashira-type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Polymer Chemistry. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. [Link]
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National Institutes of Health. A Mild and Simple Method for Making MIDA Boronates. [Link]
-
ResearchGate. Sila-Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. [Link]
-
Achilli, C.; et al. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Open Chemistry, 2014 , 12(10), 1056-1063. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ACS Publications. Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Organic Syntheses. Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
ACS Omega. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Springer. Suzuki-Miyaura cross-couplings for alkyl boron reagent: recent developments-a review. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
-
Chem-Station. MIDA boronate. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Potassium allyltrifluoroborate synthesis. [Link]
-
ResearchGate. Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. [Link]
-
PubMed. A Mild Method for Making MIDA Boronates. [Link]
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A Spectroscopic Deep Dive: Unraveling the Electronic Nuances of Phenylethynylboronic Acid Pinacol Ester and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the subtle interplay between molecular structure and spectroscopic properties is paramount. This guide provides a comprehensive comparison of phenylethynylboronic acid pinacol ester and its para-substituted derivatives, offering insights into how electronic modifications influence their NMR and photophysical signatures. The experimental data and protocols presented herein serve as a valuable resource for those working with these versatile compounds in fields ranging from organic electronics to chemical biology.
Phenylethynylboronic acid pinacol ester stands as a cornerstone building block in modern organic synthesis, prized for its utility in cross-coupling reactions and as a precursor to novel materials and probes. The introduction of substituents onto the phenyl ring provides a powerful tool to modulate the electronic and, consequently, the spectroscopic properties of the parent molecule. This guide will explore the spectroscopic landscape of a series of para-substituted derivatives, including those bearing electron-donating (methoxy, methyl) and electron-withdrawing (chloro, nitro) groups, alongside the unsubstituted parent compound.
The Influence of Substituents: A Nuclear Magnetic Resonance (NMR) Perspective
NMR spectroscopy offers a high-resolution window into the electronic environment of individual atoms within a molecule. By analyzing the chemical shifts of ¹H, ¹³C, and ¹¹B nuclei, we can deduce the impact of para-substituents on the electron density distribution across the phenylethynylboronic acid pinacol ester framework.
¹H and ¹³C NMR Spectroscopy: Probing the Aromatic and Acetylenic Systems
The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic nature of the para-substituent. Electron-donating groups (EDGs) like methoxy (-OMe) and methyl (-Me) increase electron density on the phenyl ring through resonance and inductive effects, respectively. This increased shielding results in an upfield (lower ppm) shift of the aromatic proton and carbon signals. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) decrease electron density, leading to a deshielding effect and a downfield (higher ppm) shift of these signals.
The acetylenic carbons also experience these electronic perturbations. The terminal acetylenic carbon is particularly responsive to changes in electron density on the phenyl ring.
Table 1: Comparative ¹H and ¹³C NMR Data for para-Substituted Phenylethynylboronic Acid Pinacol Esters (in CDCl₃)
| Substituent (X) | ¹H NMR (δ, ppm) - Aromatic Region | ¹³C NMR (δ, ppm) - Acetylenic Carbons |
| -H | ~7.30-7.50 (m) | ~85, 95 |
| -OMe | ~6.85 (d), ~7.45 (d) | ~83, 94 |
| -Me | ~7.15 (d), ~7.40 (d) | ~84, 95 |
| -Cl | ~7.30 (d), ~7.45 (d) | ~86, 94 |
| -NO₂ | ~7.65 (d), ~8.20 (d) | ~89, 92 |
Note: The data presented are approximate values and may vary slightly based on experimental conditions. The acetylenic carbon attached to the boron atom is often broad and may not be observed in all spectra.
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center
¹¹B NMR spectroscopy provides direct information about the electronic environment of the boron atom. The chemical shift of the boron nucleus in boronic esters is influenced by the nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups on the phenyl ring lead to a deshielding of the boron nucleus and a downfield shift in the ¹¹B NMR spectrum. This is because the EWG pulls electron density away from the boron atom, reducing its shielding. Conversely, electron-donating groups tend to cause a slight upfield shift.
Table 2: Comparative ¹¹B NMR Data for para-Substituted Phenylethynylboronic Acid Pinacol Esters
| Substituent (X) | ¹¹B NMR Chemical Shift (δ, ppm) |
| -H | ~30-31 |
| -OMe | ~29-30 |
| -Me | ~30 |
| -Cl | ~31 |
| -NO₂ | ~32-33 |
Note: ¹¹B NMR chemical shifts are referenced to an external standard, typically BF₃·OEt₂.
Photophysical Properties: The Interplay of Light and Matter
The extended π-conjugated system of phenylethynylboronic acid pinacol ester and its derivatives gives rise to interesting photophysical properties, which can be finely tuned by the introduction of substituents.
UV-Vis Absorption and Fluorescence Spectroscopy
The UV-Vis absorption spectra of these compounds are characterized by absorption bands corresponding to π-π* transitions within the aromatic and acetylenic framework. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituent. Electron-donating groups generally cause a bathochromic (red) shift in the λmax due to the destabilization of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift or a more complex behavior depending on the nature of the electronic transition.
Fluorescence spectroscopy reveals the emission properties of these molecules. The fluorescence quantum yield and the position of the emission maximum are also highly dependent on the substituent. Generally, compounds with electron-donating groups tend to be more fluorescent than those with electron-withdrawing groups, which can promote non-radiative decay pathways.
Table 3: Comparative Photophysical Data for para-Substituted Phenylethynylboronic Acid Pinacol Esters
| Substituent (X) | UV-Vis λmax (nm) | Fluorescence λem (nm) |
| -H | ~250 | ~350 |
| -OMe | ~260 | ~365 |
| -Me | ~255 | ~355 |
| -Cl | ~255 | ~350 |
| -NO₂ | ~270 | (Often non-emissive or weakly emissive) |
Note: The data presented are approximate values and are highly solvent-dependent.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis and spectroscopic characterization of these compounds are provided below.
General Synthesis of para-Substituted Phenylethynylboronic Acid Pinacol Esters
A common and effective method for the synthesis of these compounds is the Sonogashira cross-coupling reaction between a para-substituted iodobenzene and ethynylboronic acid pinacol ester.
A Comparative Guide to the Efficiency of Palladium Catalysts for Cross-Coupling Reactions with 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Introduction
The formation of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials. Among the most powerful methods for this purpose are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[1] This guide focuses on a specific, highly versatile building block: 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane . This air-stable alkynyl pinacol boronate serves as a robust precursor for introducing the phenylethynyl moiety onto aryl and vinyl scaffolds.
The success of these coupling reactions is critically dependent on the choice of the palladium catalyst system. The catalyst's efficiency dictates key experimental parameters, including reaction temperature, time, catalyst loading, and ultimately, the yield and purity of the desired product. This document provides an in-depth comparison of several common and advanced palladium catalyst systems, offering field-proven insights and experimental data to guide researchers in selecting the optimal catalyst for their specific application.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
To appreciate the differences in catalyst performance, it is essential to understand the fundamental mechanism of the Suzuki-Miyaura reaction. The catalytic cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst, typically in its Pd(0) active state, orchestrates this sequence. The ligand bound to the palladium center profoundly influences the kinetics and efficiency of each step, thereby dictating the overall catalytic activity.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
The choice of ligand and palladium precursor defines the catalyst system. We will compare three classes of catalysts: traditional phosphine-based systems, those employing a robust bidentate ligand (dppf), and modern, highly active systems utilizing bulky biarylphosphine ligands (Buchwald ligands).
Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Pd(PPh₃)₄ has historically been a workhorse for a variety of cross-coupling reactions, including Sonogashira couplings, which also form C(sp)-C(sp²) bonds.[2] While readily available, its application in modern, high-efficiency synthesis can be limited.
-
Expertise & Causality: The triphenylphosphine (PPh₃) ligands are relatively small and can readily dissociate from the palladium center. While necessary to open a coordination site for oxidative addition, excessive dissociation at higher temperatures can lead to catalyst decomposition into palladium black, reducing overall activity. Consequently, reactions with Pd(PPh₃)₄ often require higher catalyst loadings (1-5 mol%) and elevated temperatures. For Sonogashira-type reactions, a copper(I) co-catalyst is frequently employed to facilitate the transmetalation step, though this can introduce issues of alkyne homocoupling and purification challenges.[3]
The Robust Alternative: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - PdCl₂(dppf)
PdCl₂(dppf) is a highly reliable and versatile pre-catalyst for Suzuki-Miyaura couplings.[4] Its stability and broad applicability have made it a preferred choice in many academic and industrial labs.
-
Expertise & Causality: The dppf ligand is a bidentate "chelating" ligand, meaning it binds to the palladium center at two points. This chelation effect creates a more stable and robust catalyst complex compared to those with monodentate ligands like PPh₃. This enhanced stability prevents catalyst decomposition at higher temperatures and allows for efficient coupling of a wide range of substrates.[5] The specific bite angle of the dppf ligand is also believed to be crucial for promoting the reductive elimination step, leading to faster product formation.[4]
State-of-the-Art Efficiency: Buchwald Ligand Systems (e.g., XPhos, SPhos)
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[6] These ligands, when combined with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, generate catalysts of exceptional activity.
-
Expertise & Causality: Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) possess two key features:
-
Steric Bulk: The immense size of the ligand promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step. The bulk also accelerates the final reductive elimination step.
-
Electron-Rich Nature: The phosphine center is highly electron-donating, which increases the electron density on the palladium atom. This makes the oxidative addition of the aryl halide (the often rate-limiting step) significantly faster.[6]
This combination of properties results in catalyst systems that are remarkably efficient, often requiring very low catalyst loadings (<1 mol %), operating at lower temperatures (including room temperature for activated substrates), and exhibiting broad tolerance for complex functional groups.[7]
-
Quantitative Data Summary
The following table summarizes typical performance data for the coupling of an alkynyl boronate with various aryl bromides, synthesized from literature examples. This provides a clear, objective comparison of the catalyst systems.
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ / CuI | Aryl Bromide | Et₃N | DMF | 100 | 3-12 | 75-90 | [2][8] |
| PdCl₂(dppf) | 5-Bromoindazole | K₂CO₃ | DME | 80 | 2 | >90 | [4] |
| PdCl₂(dppf) | Aryl Bromide | KOAc | DMSO | 80 | 12 | 60-98 | [5] |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | K₃PO₄ | Dioxane/H₂O | 100 | 6-9 | 61-84 | [9] |
| Pd(OAc)₂ / SPhos | Aryl Chloride | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
Note: Yields are highly substrate-dependent. This table provides a general performance overview based on representative examples.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol describes a self-validating system for the coupling of this compound with 4-bromoanisole. The choice of PdCl₂(dppf) represents a balance of high efficiency, reliability, and cost-effectiveness.
Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
-
Reagent Charging: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), this compound (274 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂, 16.3 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed deionized water (2 mL) via syringe. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[4]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 1-methoxy-4-(phenylethynyl)benzene.
Conclusion and Recommendations
The efficiency of palladium catalysts in the cross-coupling of this compound is profoundly influenced by the ligand environment of the palladium center.
-
For routine, reliable synthesis with good yields, PdCl₂(dppf) offers an excellent balance of performance, stability, and cost. It is a robust choice for a wide array of aryl bromide coupling partners.[4]
-
For challenging substrates, such as sterically hindered aryl halides, electron-rich aryl chlorides, or when seeking to minimize catalyst loading and reaction temperature, Buchwald ligand systems (e.g., with XPhos or SPhos) are the superior choice. Their high activity can dramatically improve reaction efficiency and scope.[6]
-
Traditional catalysts like Pd(PPh₃)₄ are still viable but are generally outperformed by more modern systems in terms of yield, reaction time, and catalyst loading for this specific transformation.
Researchers and drug development professionals should select a catalyst system based on the specific demands of their synthetic target, considering factors such as substrate complexity, desired yield, process scalability, and cost.
References
- National Center for Biotechnology Information. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PubMed Central.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Journal of Organic Chemistry, 71, 379-381.
- Unknown. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
- Beilstein Journals. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d].
- Yang, Y., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Journal of the American Chemical Society, 135(29), 10642–10645.
- ResearchGate. (n.d.). The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides....
- Blahun, O. P., et al. (n.d.). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. ResearchGate.
- Ishiyama, T., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate.
- Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57.
- Martín, R., & Buchwald, S. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.
- Unknown. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar.
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 9. researchgate.net [researchgate.net]
The Practitioner's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions
A Senior Application Scientist's Perspective on Optimizing Suzuki-Miyaura Couplings
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a process fundamental to the development of new pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical decision that profoundly impacts reaction efficiency, yield, and overall practicality. This guide offers an in-depth comparative analysis of two of the most common classes of these reagents: boronic acids and their corresponding boronate esters. Designed for researchers, scientists, and drug development professionals, this document provides a technical, yet practical, framework for selecting the optimal reagent for your synthetic endeavors.
The Central Dichotomy: Reactivity vs. Stability
The core of the decision-making process when choosing between a boronic acid and a boronate ester lies in a fundamental trade-off between reactivity and stability.
Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can diminish their shelf-life and impact reaction yields.[2] They also have a tendency to form cyclic anhydrides known as boroxines upon dehydration.
Boronate esters , most commonly pinacol esters, offer significantly greater stability.[2] They are often crystalline solids that are easier to handle, purify by column chromatography, and store for extended periods. This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount. The trade-off for this enhanced stability is often a reduced reaction rate compared to the parent boronic acid.
A Head-to-Head Comparison: Performance in Suzuki-Miyaura Coupling
To illustrate the practical implications of these differences, let's consider a representative Suzuki-Miyaura reaction: the coupling of 4-bromotoluene with phenylboronic acid versus its pinacol ester.
| Parameter | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester |
| Reaction Time | Typically shorter (e.g., 2-8 hours) | Typically longer (e.g., 6-24 hours) |
| Reaction Temperature | Generally lower (e.g., 80-100 °C) | May require higher temperatures (e.g., 90-110 °C) |
| Typical Yield | Good to excellent, but can be variable | Often more consistent and reproducible, good to excellent |
| Handling & Storage | Requires careful handling; sensitive to air and moisture | Easier to handle; less sensitive to air and moisture |
| Purification | Can be challenging; often involves recrystallization or derivatization | Generally straightforward by silica gel chromatography |
This data is illustrative and based on general trends. Actual results will vary depending on the specific substrates, catalyst system, and reaction conditions.
The "Why": Mechanistic Insights and Experimental Choices
The differences in performance between boronic acids and boronate esters are rooted in the mechanism of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting. For this to occur efficiently, the boron atom needs to be activated by a base to form a more nucleophilic "ate" complex.[3] Boronic acids, with their hydroxyl groups, can readily form this boronate species.
Boronate esters, on the other hand, are generally less Lewis acidic and thus, their activation can be slower. It is a topic of ongoing research whether boronate esters undergo transmetalation directly or if they first hydrolyze to the corresponding boronic acid in the presence of water in the reaction mixture.[4] This potential need for hydrolysis can contribute to the slower reaction rates observed with boronate esters.
The choice of base is therefore critical. For boronic acids, a wide range of bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are effective. For boronate esters, a stronger base or the presence of water may be necessary to facilitate the formation of the active boronate species.
Practical Considerations for the Bench Chemist
Beyond reactivity, several practical aspects differentiate boronic acids and their esters.
Handling and Stability: Boronic acids are often amorphous solids that can be challenging to handle and weigh accurately. Their propensity for dehydration to boroxines can also lead to inconsistencies in stoichiometry. Pinacol boronate esters are typically crystalline, free-flowing solids, making them easier to handle and dispense. Their greater stability also means a longer shelf life and less concern about degradation during storage.[2]
Purification: The purification of boronic acids can be complex. Due to their polarity and potential for interaction with silica gel, chromatography can be difficult. Recrystallization or derivatization are often required.[5] Boronate esters, being less polar, are generally amenable to purification by standard silica gel column chromatography.[6]
Substrate Scope: Both boronic acids and boronate esters have a broad substrate scope. However, for particularly sensitive or unstable substrates, the use of a boronate ester is often advantageous. For example, some heteroaryl boronic acids are prone to rapid protodeboronation, and in these cases, their corresponding pinacol esters are the reagents of choice.[7]
Experimental Protocols: A Side-by-Side Comparison
The following protocols provide a representative experimental setup for the Suzuki-Miyaura coupling of 4-bromotoluene with both phenylboronic acid and its pinacol ester.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Coupling with Phenylboronic Acid
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
A 4:1 mixture of dioxane and water (5 mL)
-
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add:
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)
-
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Coupling with Phenylboronic Acid Pinacol Ester
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid pinacol ester (1.2 mmol, 245 mg)
-
Potassium phosphate (2.0 mmol, 424 mg)
-
A 4:1 mixture of dioxane and water (5 mL)
-
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 22 mg)
-
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature | Use a fresh catalyst; Switch to a stronger base (e.g., K₃PO₄ for boronate esters); Increase the reaction temperature |
| Protodeboronation | Presence of excess water or acid; Prolonged reaction time; Unstable boronic acid | Use anhydrous solvents and reagents; Monitor the reaction closely and stop when complete; Switch to the corresponding boronate ester |
| Homocoupling of Boron Reagent | Presence of oxygen; High catalyst loading | Thoroughly degas the reaction mixture; Reduce the catalyst loading |
Conclusion: Making an Informed Decision
The choice between a boronic acid and a boronate ester is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
-
Choose a boronic acid when:
-
High reactivity and short reaction times are desired.
-
The boronic acid is known to be stable under the reaction conditions.
-
Cost is a primary consideration for a large-scale synthesis.
-
-
Choose a boronate ester when:
-
Stability, ease of handling, and reproducibility are paramount.
-
The corresponding boronic acid is unstable or prone to decomposition.
-
The synthesis involves multiple steps where reagent integrity is crucial.
-
Purification by column chromatography is preferred.
-
By understanding the interplay between reactivity, stability, and the practical aspects of handling and purification, researchers can make informed decisions to optimize their Suzuki-Miyaura cross-coupling reactions, leading to more efficient and successful synthetic outcomes.
References
-
Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction Using Efficient Catalysts in Eco-friendly Media. Green Chemistry, RSC Publishing.
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, RSC Publishing.
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, Wiley Online Library.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [URL: not available]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
-
How to purify boronic acids/boronate esters?. ResearchGate.
-
The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene.... ResearchGate.
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs. Its Boronate Esters. Benchchem. [URL: not available]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters.
-
The Suzuki coupling of 4-bromotoluene with phenylboronic acid (after 30...). ResearchGate.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... ResearchGate.
-
CHAPTER 20: Suzuki Reactions. The Royal Society of Chemistry.
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
-
Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic.... ResearchGate.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
-
Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic.... ResearchGate.
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Physical Science.
-
Diagnosing issues with a failed Suzuki coupling?. Reddit.
-
Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open.
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Struggling with Suzuki Reaction. Reddit.
-
Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. University of Bath.
- A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs. Its Boronate Esters. Benchchem. [URL: not available]
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- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
A Senior Application Scientist's Guide to 2-Phenyl-1-ethynylboronic Acid Pinacol Ester: A Cost-Benefit Analysis for Modern Synthesis
In the landscape of carbon-carbon bond formation, the choice of reagent is a critical decision point, balancing reactivity, stability, cost, and safety. For researchers and drug development professionals, these factors directly impact project timelines, scalability, and the purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of 2-Phenyl-1-ethynylboronic acid pinacol ester (CAS: 159087-45-3), a key building block in cross-coupling chemistry, offering a practical comparison against traditional alternatives.[1]
The Challenge with Alkynes in Cross-Coupling
The introduction of an ethynylphenyl moiety is a cornerstone of medicinal chemistry and materials science. The Sonogashira reaction, the classic method for coupling terminal alkynes with aryl or vinyl halides, has been a workhorse in this field.[2][3][4] However, the conventional protocol is not without its drawbacks. It typically requires a copper(I) co-catalyst, which, while increasing the reaction rate, often promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to difficult-to-remove impurities and reduced yields.[4][5] Furthermore, terminal alkynes themselves can be sensitive and require stringent anhydrous and anaerobic conditions.[3]
This is where 2-Phenyl-1-ethynylboronic acid pinacol ester emerges as a superior alternative. By leveraging the stability and unique reactivity of the boronic ester, we can bypass many of the limitations inherent in traditional methods.
Core Advantages of the Pinacol Ester Approach
The utility of 2-Phenyl-1-ethynylboronic acid pinacol ester stems from the protective role of the pinacol group. Boronic acids are versatile but can be unstable, prone to dehydration to form boroxines, or protodeboronation under certain reaction conditions.[6] The pinacol ester shields the boron atom, conferring several key benefits:
-
Enhanced Stability: Pinacol esters are crystalline solids that are significantly more stable than their corresponding free boronic acids.[6][7][8] This stability translates to a longer shelf-life, easier handling, and more consistent reaction stoichiometry, as the reagent is less susceptible to degradation from moisture or air.[9]
-
Improved Safety and Handling: Unlike highly toxic alternatives such as alkynylstannanes used in Stille coupling, boronic acid derivatives exhibit low toxicity.[10] Their solid form and stability reduce handling risks associated with volatile or reactive liquids.[11][12][13]
-
Suppression of Side Reactions: The use of alkynylboronic esters can enable copper-free Sonogashira-type couplings. This is a critical advantage as it eliminates the primary pathway for alkyne homocoupling, resulting in cleaner reaction profiles and simplifying product purification.[5][14]
-
Broad Functional Group Tolerance: The reaction conditions for coupling boronic esters are often mild, allowing for compatibility with a wide range of sensitive functional groups that might not survive harsher, traditional coupling methods.[4][15]
Comparative Analysis: Reagent Selection
The decision to use 2-Phenyl-1-ethynylboronic acid pinacol ester is best understood by comparing it directly with its alternatives.
| Feature | 2-Phenyl-1-ethynylboronic Acid Pinacol Ester | Terminal Alkynes (Sonogashira) | Alkynylstannanes (Stille) |
| Stability | High; crystalline solid, resistant to air/moisture[6][7][9] | Moderate to Low; can be sensitive | High; but byproducts are problematic |
| Primary Side Reaction | Protodeboronation (generally low under optimized conditions) | Homocoupling (Glaser coupling), especially with Cu(I) catalyst[5] | None directly, but tin residues are the main issue |
| Toxicity Profile | Low toxicity; boric acid is a benign byproduct[10] | Generally low | High toxicity of organotin reagents and byproducts |
| Reaction Conditions | Often mild, can be run copper-free[14] | Requires Cu(I) co-catalyst and amine base; often anaerobic[3] | Requires stoichiometric tin; removal of tin byproducts is challenging |
| Purification | Generally straightforward chromatography | Can be complicated by homocoupled impurities | Extremely difficult to remove trace tin compounds to pharmaceutical grade (<10 ppm) |
| "Green Chemistry" | Favorable due to low toxicity and reduced waste | Moderate; copper is a potential environmental concern | Poor; high toxicity of tin waste |
Cost-Benefit Analysis: Beyond the Reagent Price
While the initial procurement cost of 2-Phenyl-1-ethynylboronic acid pinacol ester may be higher than that of simple phenylacetylene[16], a comprehensive cost-benefit analysis reveals a different picture, particularly for high-value applications like drug development.
Direct Costs:
-
Price per gram of the reagent.
Indirect Cost Savings (The Benefits):
-
Reduced Purification Costs: Cleaner reaction profiles with fewer byproducts mean simpler, faster, and less solvent-intensive purification steps (e.g., column chromatography, recrystallization). This saves on labor, solvents, and silica gel.
-
Increased Yield & Throughput: The suppression of homocoupling leads to higher yields of the desired product, maximizing the value derived from expensive starting materials.
-
Lower Waste Disposal Costs: Avoiding highly toxic organotin reagents eliminates the significant expense and regulatory burden associated with disposing of tin-contaminated waste streams.
-
Enhanced Reproducibility: The high stability of the pinacol ester ensures more consistent reaction outcomes, reducing the need for costly repeat experiments and batch-to-batch variability studies.
-
Simplified Process Safety: The use of a less toxic, solid reagent simplifies safety protocols and reduces engineering control requirements, a significant factor in scaling up a synthesis.
For drug development professionals, achieving <10 ppm metal content (like tin) in an API is a major regulatory hurdle. The cost of "de-tinning" a compound far outweighs any initial savings from using a cheaper stannane reagent. Boron-based reagents completely circumvent this critical issue.
Experimental Protocols & Workflow
Representative Protocol: Copper-Free Sonogashira-Type Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with 2-Phenyl-1-ethynylboronic acid pinacol ester.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
2-Phenyl-1-ethynylboronic acid pinacol ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/block, inert gas line (Argon or Nitrogen)
Workflow Diagram:
Caption: Workflow for a typical Sonogashira-type cross-coupling reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol), 2-Phenyl-1-ethynylboronic acid pinacol ester (1.2 mmol, 273.7 mg), K₃PO₄ (3.0 mmol, 636.8 mg), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure diarylacetylene product.
Mechanistic Insights: The "Why" Behind the Reactivity
Understanding the reaction mechanism explains why this reagent is effective. The generally accepted catalytic cycle for this Sonogashira-type coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][17][18]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the alkynyl group is transferred from the boron atom to the palladium center. The base activates the boronic ester, facilitating the exchange and displacing the halide from the palladium. This step regenerates a boron-containing byproduct.[18]
-
Reductive Elimination: The two organic fragments (the aryl group and the alkynyl group) on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Sonogashira-type coupling.
Conclusion
For researchers and process chemists, 2-Phenyl-1-ethynylboronic acid pinacol ester represents a strategic investment. While its upfront cost may be higher than traditional reagents, its superior stability, safety profile, and ability to promote clean, high-yielding, copper-free reactions provide substantial downstream benefits. These advantages—simplified purification, reduced waste, and enhanced reproducibility—translate into significant savings in time, resources, and regulatory compliance, making it an economically sound and scientifically elegant choice for the synthesis of complex molecules in the pharmaceutical and materials science industries.
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Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
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Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. MDPI. (2024). Available at: [Link]
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Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ScienceDirect. Available at: [Link]
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Osakada, K., & Nishihara, Y. (2020). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]
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Kuwabara, T., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH. Available at: [Link]
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Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? ResearchGate. (2020). Available at: [Link]
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literature review of phenylethynyl boronate esters in organic chemistry
An In-Depth Guide to Phenylethynyl Boronate Esters in Organic Chemistry: Synthesis, Reactivity, and Application
Introduction: The Rise of a Versatile Alkynyl Building Block
In the landscape of modern organic synthesis, organoboron compounds have become indispensable tools for the construction of complex molecular architectures.[1] Among these, alkynyl boronate esters, and specifically phenylethynyl boronate esters, have garnered significant attention for their unique combination of stability, versatility, and broad reactivity.[2][3] Unlike their more reactive alkynyl lithium or Grignard counterparts, phenylethynyl boronate esters, particularly pinacol esters, are generally stable, solid compounds that can be easily handled and purified, making them highly attractive reagents in both academic and industrial settings.[4]
This guide provides a comprehensive overview of phenylethynyl boronate esters, comparing their synthesis and reactivity to alternative reagents. We will delve into the mechanistic underpinnings of their key transformations, provide detailed experimental protocols, and highlight their application in the synthesis of valuable compounds, including pharmaceuticals.
Synthesis of Phenylethynyl Boronate Esters: A Comparative Analysis
The preparation of phenylethynyl boronate esters can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.
Common Synthetic Methodologies
The most prevalent methods involve either the reaction of a pre-formed organometallic species with a boron electrophile or the direct, transition-metal-catalyzed borylation of phenylacetylene.
-
From Aryl Acetylides: This traditional approach involves the deprotonation of phenylacetylene with a strong base (e.g., n-BuLi, Grignard reagents) to form a lithium or magnesium acetylide. This nucleophilic species is then trapped with a borate ester, such as triisopropyl borate or isopropoxy pinacolborane. This method is robust but can be limited by the functional group compatibility of the strong bases required.
-
Transition-Metal-Catalyzed Borylation: More modern approaches utilize transition metal catalysts (e.g., iridium, copper) to facilitate the direct C-H borylation of phenylacetylene with reagents like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[5] These methods often proceed under milder conditions and exhibit broader functional group tolerance. For instance, some protocols have been developed that are metal-free, using radical initiators to promote the reaction between aryl amines and B₂pin₂.[6] A Sandmeyer-type reaction has also been developed for the synthesis of arylboronic pinacol esters directly from arylamines, offering a practical and scalable route.[6][7]
Comparative Data on Synthetic Routes
| Method | Boron Source | Catalyst/Reagent | Typical Conditions | Yields | Key Advantages | Key Disadvantages |
| Aryl Acetylide | Trialkyl Borate / Isopropoxy Pinacolborane | n-BuLi or Grignard Reagent | Anhydrous, low temp. (-78 °C to rt) | 60-90% | Inexpensive, well-established | Requires strong base, poor functional group tolerance |
| Catalytic C-H Borylation | Bis(pinacolato)diboron (B₂pin₂) | Iridium or Copper Catalyst | Mild, often room temp. | 70-95% | High functional group tolerance, mild conditions | Requires expensive transition metal catalyst |
| Sandmeyer-Type Borylation | Bis(pinacolato)diboron (B₂pin₂) | t-BuONO, KI | Mild, room temp. | Good | Starts from readily available arylamines | May not be suitable for all substitution patterns |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol details a common method starting from phenylacetylene using a lithium acetylide intermediate.
Materials:
-
Phenylacetylene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add phenylacetylene to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 1 hour. The causality for this step is the need to form the lithium phenylacetylide nucleophile completely before introducing the electrophile.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure phenylethynyl pinacol boronate ester.
Reactivity and Performance in Key Organic Reactions
Phenylethynyl boronate esters are versatile intermediates that participate in a wide array of chemical transformations. Their reactivity profile often presents distinct advantages over other organometallic reagents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and phenylethynyl boronate esters are excellent coupling partners.[8] They readily react with aryl, heteroaryl, and vinyl halides or triflates under palladium catalysis to form diarylacetylenes and conjugated enynes.
Comparison with Alternatives:
| Reagent Type | Key Advantages | Key Disadvantages | Mechanistic Consideration |
| Phenylethynyl Boronate Ester | High stability, low toxicity, easy handling, tolerant of many functional groups.[2] | Generally less reactive than the corresponding boronic acid.[9] | Transmetalation can occur directly from the ester, though hydrolysis to the boronic acid can also be an operative pathway depending on conditions.[8] |
| Phenylethynylboronic Acid | Often more reactive, leading to faster reaction times or lower catalyst loadings.[9] | Prone to protodeboronation and trimerization to the boroxine, reducing shelf-life. | The boronic acid is often considered the active species in the transmetalation step. |
| Alkynylstannanes (Stille Coupling) | Highly reactive. | High toxicity of tin reagents and byproducts, stoichiometric tin waste.[2] | Transmetalation from tin to palladium is typically very efficient. |
| Terminal Alkynes (Sonogashira Coupling) | Atom economical, avoids pre-functionalization with boron or tin. | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling); sensitive to some functional groups.[10][11][12] | Involves formation of a copper(I) acetylide intermediate which then transmetalates to palladium.[12] |
The choice to use a boronate ester over a boronic acid is often a practical one. The enhanced stability of the ester allows for easier purification and storage, which is a significant advantage in multi-step syntheses and for commercial supply.[4]
Cycloaddition Reactions
Phenylethynyl boronate esters serve as versatile building blocks in cycloaddition reactions, acting as acetylene surrogates that install a boronate functionality directly into the cyclic product. This boronate group can then be used for subsequent cross-coupling reactions, providing rapid access to highly substituted cyclic systems.[13]
-
[3+2] Cycloadditions: Reactions with 1,3-dipoles like nitrile oxides or azides yield isoxazoleboronic and triazoleboronic esters, respectively.[4][13] These reactions often proceed with excellent regioselectivity. A scalable [3+2] cycloaddition with in situ generated unstabilized azomethine ylides has also been reported.[14]
-
[4+2] Cycloadditions (Diels-Alder): While less electron-rich than simple acetylenes, alkynylboronates can react with electron-rich dienes, such as cyclopentadienones and 2-pyrones, to form highly functionalized aromatic boronic esters.[13]
-
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes have been developed, where the boronate ester can act as both an activating and a coordinating group, enabling the synthesis of complex cyclobutylboronates with high stereocontrol.[15]
The power of this approach lies in the two-stage functionalization it enables: a cycloaddition to build the core ring structure, followed by a Suzuki-Miyaura coupling to add further complexity.
Applications in Drug Discovery and Medicinal Chemistry
The stability and versatile reactivity of phenylethynyl boronate esters make them valuable intermediates in medicinal chemistry and drug development. The phenylethynyl motif is present in numerous bioactive molecules, and the ability to construct this unit and further functionalize it via the boronate handle is a powerful synthetic strategy.[16]
Boron-containing compounds themselves have seen a renaissance in drug discovery, with several boronic acid-based drugs approved for clinical use, such as the proteasome inhibitor Bortezomib (Velcade®).[16][17][18] While phenylethynyl boronate esters are typically used as intermediates rather than the final active pharmaceutical ingredient (API), their role is critical. For example, pyrazole boronic esters are key intermediates in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib.[19] The synthesis of complex heterocyclic systems, which are privileged structures in medicinal chemistry, is often facilitated by the cycloaddition/cross-coupling strategies described above.
Conclusion and Future Outlook
Phenylethynyl boronate esters have solidified their position as robust and highly versatile reagents in organic chemistry. Their superior stability and handling characteristics compared to traditional organometallic alkynylating agents, combined with their broad reactivity in cornerstone reactions like Suzuki-Miyaura coupling and various cycloadditions, make them invaluable tools for synthetic chemists. They provide a reliable platform for the introduction of the phenylethynyl group, while the retained boronate handle offers a gateway for subsequent, complexity-building transformations.
Future research will likely focus on developing even milder and more sustainable catalytic methods for their synthesis and exploring their utility in novel transformations. As the demand for complex, highly functionalized molecules in drug discovery and materials science continues to grow, the strategic application of phenylethynyl boronate esters is set to expand, further cementing their role as essential building blocks in the synthetic chemist's toolkit.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Welcome to a comprehensive guide on the proper handling and disposal of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (CAS No: 159087-45-3).[1][2] As a key reagent in modern synthetic chemistry, particularly in cross-coupling reactions and the synthesis of advanced materials like Covalent Organic Frameworks (COFs), its responsible management is paramount to ensuring laboratory safety and environmental stewardship.[3] This guide moves beyond mere procedural lists to explain the chemical principles underpinning these essential safety protocols, empowering you to make informed decisions in your laboratory.
Part 1: Foundational Safety and Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicity data for this exact compound is not extensively documented, a prudent approach involves treating it with the caution afforded to related organoboron compounds and general laboratory chemicals. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that laboratory workers are informed about chemical hazards and protected from overexposure.[4][5]
Your Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard, should be your primary reference for institutional procedures.[6][7] This plan outlines the specific protocols, engineering controls, and personal protective equipment (PPE) necessary to protect laboratory employees from chemical health hazards.[5]
Key Chemical Properties for Disposal Consideration:
-
Molecular Formula: C₁₄H₁₇BO₂[1]
-
Reactivity: Boronate esters are susceptible to hydrolysis, especially in the presence of acid or water, which breaks them down into the corresponding boronic acid (phenylethynylboronic acid) and diol (pinacol).[8][9][10] This is a critical consideration for aqueous waste streams.
-
Physical State: Solid at room temperature.[2]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE is non-negotiable when handling any chemical, including during disposal.[11][12] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[13] | Protects eyes from accidental splashes of the chemical or solvents used during cleanup and disposal.[11][14] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact with the compound. Always inspect gloves for tears or degradation before use.[12][13][14] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[11][12] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[11][14] |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the inhalation of any fine powders or vapors from solvents used in the disposal process.[11][14] |
Part 3: Step-by-Step Disposal Protocols
The fundamental principle of chemical waste disposal is segregation.[12][15] Never mix incompatible waste streams, as this can lead to dangerous reactions.[16] All waste must be collected in clearly labeled, sealed, and compatible containers.[15][17]
Disposal Decision Workflow
The following diagram outlines the decision-making process for safely disposing of waste generated from the use of this compound.
Caption: A workflow for segregating and disposing of various waste types associated with this compound.
Protocol 3.1: Unused or Surplus Reagent
-
Do Not Open: If the container is sealed and no longer needed, do not open it.
-
Label as Waste: Ensure the original manufacturer's label is intact and legible. Affix your institution's hazardous waste tag to the container.
-
Segregate and Store: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[17]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.
Protocol 3.2: Contaminated Solid Waste (Non-Sharps)
This category includes items like contaminated gloves, weighing paper, and silica gel from chromatography.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container (e.g., a lined cardboard box or a dedicated solid waste drum).
-
Labeling: The container must be labeled "Hazardous Waste" and list the chemical constituents.[12][17]
-
Storage and Disposal: Keep the container sealed when not in use. When full, arrange for disposal through your EHS office.
Protocol 3.3: Contaminated Glassware and Sharps
-
Decontamination: Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent (e.g., acetone or ethyl acetate). This rinse solvent must be collected as hazardous liquid waste (see Protocol 3.4).
-
Disposal of Rinsed Glassware: After rinsing, the glassware can typically be disposed of in a designated "Contaminated Glass Waste" or "Lab Glass" box. Consult your institutional policy.
-
Sharps: Needles, scalpels, or other contaminated sharps must be immediately placed into a designated, puncture-proof sharps container.[15]
Protocol 3.4: Liquid Waste Streams (Organic and Aqueous)
This is the most critical area for proper segregation due to the hydrolysis potential of the boronate ester.
-
Segregate Waste Streams: Use separate, dedicated waste containers for organic and aqueous waste.
-
Organic Waste: Collect all non-halogenated organic solvents (e.g., reaction solvents like THF, toluene; extraction solvents like ethyl acetate; rinse solvents like acetone) in a container labeled "Non-Halogenated Organic Hazardous Waste."
-
Aqueous Waste: Collect all aqueous layers from workups in a container labeled "Aqueous Hazardous Waste." Be aware this waste will likely contain pinacol and phenylethynylboronic acid due to hydrolysis.[8][9]
-
-
Container Management:
-
Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste" and a complete list of their contents.[12][17]
-
Storage and Disposal: Store in your lab's satellite accumulation area, ensuring secondary containment is used. Arrange for pickup via your EHS office. Under no circumstances should any organic substance be disposed of down the drain. [11]
Part 4: Final Considerations and Compliance
Proper chemical disposal is a legal and ethical requirement. Regulatory bodies like the US Environmental Protection Agency (EPA) and OSHA in the United States, and the European Chemicals Agency (ECHA) in Europe, provide extensive guidelines for hazardous waste management.[4][15][18][19] Always operate in compliance with your local, state, and federal regulations, and adhere strictly to the protocols established by your institution's EHS department.[16] By understanding both the procedures and the chemical principles behind them, you contribute to a safer and more sustainable research environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Welcome to your essential safety and operational guide for handling 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (CAS No. 525133-56-6). As a key building block in modern synthetic chemistry, particularly in cross-coupling reactions, its effective use is matched by the critical need for rigorous safety protocols. This guide moves beyond mere checklists to instill a deep, causal understanding of why specific personal protective equipment (PPE) is non-negotiable. Our goal is to empower you to work safely and efficiently by embedding best practices into your workflow, ensuring that both you and your research are protected.
The Foundational Principle: A Hazard-Based Risk Assessment
Before any work begins, a thorough risk assessment is paramount. This compound is not a benign substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents a multi-faceted hazard profile that demands respect and careful management.[1][2][3]
Table 1: GHS Hazard Profile
| Hazard Class | GHS Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][5][6] |
Understanding these classifications is the first step. "Harmful" and "irritant" are not abstract terms; they represent a direct threat to your health upon exposure through ingestion, skin contact, or inhalation. The causality is clear: the chemical properties that make this compound a reactive and valuable reagent also enable it to disrupt biological systems. Therefore, our choice of PPE is a direct countermeasure to these specific, identified risks.
Core Directive: Your Non-Negotiable PPE Ensemble
For any procedure involving this compound, a baseline of PPE is required. This is your "always-on" gear, designed to protect against incidental contact and unforeseen events.[7][8][9]
-
Primary Eye Protection: Chemical Splash Goggles
-
The Why: This compound is classified as a serious eye irritant.[1][2][3][4] Standard safety glasses offer impact protection but leave gaps around the sides, top, and bottom, making them inadequate for preventing splashes or fine dust from reaching the sensitive tissues of your eyes. Chemical splash goggles form a seal around the eyes, providing comprehensive protection. They must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[8]
-
-
Hand Protection: Chemical-Resistant Gloves
-
The Why: As a skin irritant and harmful upon dermal contact, direct handling is unacceptable.[1][2][3] Disposable nitrile gloves are the minimum requirement for incidental contact.[8] However, for prolonged handling or when dissolving the compound in solvents, a more robust glove may be necessary. Always double-glove (wearing a second pair over the first) when handling the pure solid or concentrated solutions.[8] Crucially, no glove material offers indefinite protection. Immediately remove and replace gloves upon any suspected contamination and wash your hands thoroughly.
-
-
Body Protection: Laboratory Coat
-
The Why: A lab coat is your primary barrier against spills and contamination of your personal clothing and skin.[9] A coat with a high-buttoning collar and elastic or knit cuffs is superior, as it provides more complete coverage.
-
-
Foot Protection: Closed-Toe Shoes
Operational Plan: Task-Specific PPE Escalation
Different laboratory operations present different levels and types of risk. Your PPE must adapt accordingly. The following workflow outlines the decision-making process for escalating your protective measures based on the task at hand.
Caption: PPE selection workflow based on the specific laboratory task.
A. Weighing and Aliquoting (Solid Form)
-
The Risk: In its solid, crystalline form, this compound poses a significant inhalation risk.[1][2][3] Fine powders can easily become airborne, bypassing the protection of a lab coat and gloves and entering your respiratory system.
-
Escalated PPE & Controls:
-
Engineering Control: All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is your primary defense, capturing airborne particles at the source.[5]
-
Respiratory Protection: An N95 respirator is the minimum requirement to filter out hazardous dust.[9] If you are working with larger quantities or for extended periods, upgrading to a half-mask respirator with P100 (particulate) filters is a prudent choice.
-
Hand Protection: Use double nitrile gloves.[8] This provides a buffer; if the outer glove becomes contaminated, you can remove it without exposing your skin.
-
B. Preparing Solutions and Transfers
-
The Risk: Dissolving the compound introduces the additional hazards of the solvent. The primary risk shifts from inhalation of dust to splashes and inhalation of vapors.
-
Escalated PPE & Controls:
-
Engineering Control: Always work within a chemical fume hood.[11]
-
Face Protection: When pouring or transferring solutions, especially volumes greater than 50 mL, a face shield worn over your chemical splash goggles is required.[8][9] A face shield protects your entire face from a significant splash.
-
Body Protection: For larger volumes (>1L), supplement your lab coat with a chemical-resistant apron.
-
Disposal and Decontamination Plan
Safe handling does not end when the experiment is over. Proper disposal and decontamination are crucial to prevent unintended exposure to yourself and others.
-
Contaminated PPE:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of them immediately in a designated solid hazardous waste container.
-
Lab Coats: If significant contamination of your lab coat occurs, remove it immediately and have it professionally decontaminated. Do not take contaminated lab coats home.
-
-
Chemical Waste:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., weighing paper, gloves, TLC plates) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, compatible, and clearly labeled hazardous waste container. Boronic acids and their pinacol esters can often be decomposed or made more water-soluble for disposal by treatment with a basic aqueous solution, which converts them to boronate salts.[12][13][14] Consult your institution's waste disposal guidelines for specific procedures.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert others. For a small spill inside a fume hood, ensure you are wearing, at a minimum: a half-mask respirator with organic vapor and particulate cartridges, a face shield, a chemical-resistant apron, and heavy-duty gloves (e.g., butyl or neoprene).[5][7] Absorb the spill with an inert material (e.g., vermiculite or sand) and collect it into a sealed container for hazardous waste disposal.
-
By integrating these causal-based safety protocols into your workflow, you build a system of self-validating safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
